Technical Documentation Center

1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Synthesis, and Properties of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one

Executive Summary The compound 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one (CAS No. 1339831-76-3) is a highly versatile, functionalized heterocyclic building block utilized extensively in medicinal chemistry and drug di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one (CAS No. 1339831-76-3) is a highly versatile, functionalized heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1][2]. Featuring a 1,3-thiazole core substituted with a methoxymethyl ether at the C2 position and an acetyl group at the C4 position, this molecule offers a unique combination of hydrogen-bonding capabilities, lipophilicity, and orthogonal reactivity. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, de novo synthetic protocols, and strategic utility in pharmaceutical development.

Structural and Physicochemical Profiling

The structural architecture of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one (Molecular Formula: C7​H9​NO2​S ) dictates its behavior in both synthetic environments and biological systems[1]. The electron-withdrawing nature of the C4-acetyl group polarizes the thiazole ring, while the C2-methoxymethyl group provides a flexible, moderately lipophilic appendage capable of acting as a hydrogen bond acceptor.

To facilitate rapid reference for assay development and computational modeling, the core physicochemical properties are summarized below.

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Implication
CAS Number 1339831-76-3Unique chemical identifier[2].
Molecular Formula C7​H9​NO2​S Indicates presence of heteroatoms (N, O, S)[1].
Molecular Weight 171.22 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD)[3].
Hydrogen Bond Donors 0Enhances membrane permeability.
Hydrogen Bond Acceptors 4N (thiazole), O (ether), O (carbonyl) promote target binding.
Rotatable Bonds 3Confers conformational flexibility for induced-fit binding.

Retrosynthetic Analysis and De Novo Synthesis

The most robust and scalable method for synthesizing 4-acetylthiazole derivatives is the Hantzsch Thiazole Synthesis [4][5]. This classical cyclocondensation reaction involves the coupling of a thioamide with an α -haloketone or γ -halo- α,β -diketone[6][7].

For the target molecule, the retrosynthetic disconnection leads to 2-methoxyethanethioamide and 1-bromo-2,3-butanedione [6]. The reaction proceeds via initial nucleophilic attack of the thioamide sulfur onto the α -carbon of the haloketone, followed by intramolecular cyclization and dehydration.

Synthesis A 2-Methoxyethanethioamide (Thioamide) C Condensation & Cyclization (Ethanol, 0-20°C) A->C B 1-Bromo-2,3-butanedione (alpha-haloketone) B->C D Intermediate Thiazoline Formation C->D Nucleophilic Attack E Dehydration (-H2O, -HBr) D->E Acidic Environment F 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one (Target Molecule) E->F Aromatization

Fig 1. Hantzsch thiazole synthesis workflow for 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one.

Step-by-Step Experimental Protocol

Note: 1-bromo-2,3-butanedione is a potent lachrymator and must be handled exclusively in a well-ventilated fume hood[5].

  • Reagent Preparation: Charge a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel with 2-methoxyethanethioamide (1.0 equiv) and anhydrous ethanol (0.5 M concentration)[6].

  • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: Strict temperature control is required because the reaction is strongly exothermic; elevated temperatures can lead to the polymerization or degradation of the highly reactive α -haloketone[6].

  • Dropwise Addition: Slowly add 1-bromo-2,3-butanedione (1.05 equiv) dropwise via the addition funnel, maintaining the internal temperature below 20 °C[6].

  • Cyclization and Maturation: Remove the ice bath and allow the reaction to stir at ambient temperature for 12–16 hours. The reaction is self-validating; the precipitation of the thiazole hydrobromide salt often serves as a visual indicator of reaction progress.

  • Reaction Monitoring: Confirm completion via TLC (Hexanes:EtOAc 7:3). The target thiazole will elute with a higher Rf​ value than the polar thioamide. Visualize using UV light (254 nm).

  • Workup and Purification: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3​ and extract with dichloromethane ( 3×50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography to yield the pure 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one.

Chemical Reactivity and Derivatization Strategies

The utility of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one in drug development stems from its orthogonal reactivity profile. The molecule possesses three distinct zones for late-stage functionalization.

Reactivity Core 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one N1 C4-Acetyl Group (Electrophilic Center) Core->N1 N2 Thiazole Ring (Aromatic Core / H-Bond Acceptor) Core->N2 N3 C2-Methoxymethyl (Steric Bulk / H-Bond Acceptor) Core->N3 R1 Reductive Amination Aldol Condensation N1->R1 R2 Pi-Pi Stacking Metal Chelation N2->R2 R3 Ether Cleavage Lipophilicity Tuning N3->R3

Fig 2. Structural reactivity and pharmacophore mapping of the target thiazole derivative.

C4-Acetyl Functionalization

The methyl ketone at the C4 position is highly reactive toward nucleophiles.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of sodium triacetoxyborohydride ( NaBH(OAc)3​ ) yields complex amine derivatives, which are critical for modulating the pKa​ and aqueous solubility of pharmaceutical candidates.

  • Aldol Condensations: The α -protons of the acetyl group can be deprotonated by bases (e.g., LDA or NaOEt) to form enolates, which readily undergo aldol condensations with aryl aldehydes to form chalcone-like α,β -unsaturated ketones.

Thiazole Core Interactions

The 1,3-thiazole ring is a classic bioisostere for pyridine and oxazole rings. The nitrogen atom acts as a potent hydrogen bond acceptor, frequently interacting with kinase hinge regions or serving as a ligand for metalloenzymes[8].

Applications in Drug Development

Thiazole-containing compounds are ubiquitous in the pharmaceutical landscape, appearing in antimicrobial, anticancer, and anti-inflammatory agents[8]. 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one acts as a highly specialized precursor.

The methoxymethyl (- CH2​OCH3​ ) group serves a dual purpose in medicinal chemistry. First, it acts as a steric shield, protecting the C2 position of the thiazole from metabolic oxidation (e.g., by Cytochrome P450 enzymes). Second, the ether oxygen provides a localized dipole and hydrogen-bonding site that can interact with polar residues in a target protein's binding pocket, thereby increasing target affinity without disproportionately increasing the overall lipophilicity (LogP) of the drug candidate.

References

  • 2-(4,5-Dimethyl-1,2-thiazol-3-yl)acetic acid | C7H9NO2S - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • US3769040A - Substituted thiazoles in flavoring processes and products produced thereby. Google Patents.
  • USRE29843E - Substituted thiazoles and flavoring processes and products produced thereby. Google Patents.

Sources

Exploratory

An In-depth Technical Guide to 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one (CAS Registry Number: 1339831-76-3)

Abstract This technical guide provides a comprehensive overview of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The document de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical identity, a proposed multi-step synthesis pathway based on established chemical principles, and methods for its characterization, including predicted spectroscopic data. Furthermore, this guide explores the potential applications and reactivity of this molecule, positioning it as a valuable building block for the development of novel chemical entities. This paper is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction and Chemical Identity

1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one is a substituted thiazole derivative with the CAS Registry Number 1339831-76-3.[1] The thiazole ring is a fundamental scaffold in numerous biologically active compounds, including a variety of approved pharmaceuticals.[2] The presence of a methoxymethyl group at the 2-position and an acetyl group at the 4-position of the thiazole ring provides multiple points for synthetic modification, making it an attractive intermediate for the construction of more complex molecules.

Table 1: Compound Identification

Systematic Name 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one
CAS Registry No. 1339831-76-3
Molecular Formula C₇H₉NO₂S
Molecular Weight 171.22 g/mol
Chemical Structure Chemical structure of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one

Synthetic Pathway and Methodologies

The proposed synthesis involves the initial formation of a key intermediate, 2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde, followed by the introduction of the acetyl group.

Synthesis_Workflow A Ethyl thiazole-4-carboxylate B 4-(Hydroxymethyl)thiazole A->B Reduction (e.g., NaBH4/AlCl3) C 4-(Methoxymethyl)thiazole B->C Methylation (e.g., NaH, CH3I) D 2-Bromo-4-(methoxymethyl)thiazole C->D Bromination (e.g., NBS) E 2-(Methoxymethyl)thiazole Grignard Reagent D->E Grignard Formation (e.g., iPrMgCl·LiCl) F 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde E->F Formylation (e.g., DMF) G 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-ol F->G Grignard Addition (CH3MgBr) H 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one G->H Oxidation (e.g., PCC/DMP)

Caption: Proposed synthetic workflow for 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one.

Synthesis of the Precursor: 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde

The synthesis of the key aldehyde precursor can be envisioned through a series of steps starting from a commercially available thiazole derivative.

Step 1: Reduction of Ethyl thiazole-4-carboxylate to 4-(Hydroxymethyl)thiazole

The initial step involves the reduction of the ester group to a primary alcohol. A combination of sodium borohydride and aluminum chloride offers a safer alternative to lithium aluminum hydride for this transformation.[2]

  • Protocol: In a round-bottom flask, ethyl thiazole-4-carboxylate is dissolved in an anhydrous solvent like tetrahydrofuran (THF). The solution is cooled in an ice bath, and sodium borohydride is added portion-wise, followed by the slow addition of aluminum chloride. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC), and then quenched by the careful addition of an acidic solution. The product is extracted, and the organic layers are dried and concentrated to yield 4-(hydroxymethyl)thiazole.

Step 2: Methylation of 4-(Hydroxymethyl)thiazole to 4-(Methoxymethyl)thiazole

The hydroxyl group is then methylated, commonly via a Williamson ether synthesis.[2]

  • Protocol: 4-(Hydroxymethyl)thiazole is dissolved in dry THF under an inert atmosphere. The solution is cooled, and a strong base such as sodium hydride is added to deprotonate the alcohol, forming the alkoxide. A methylating agent, for instance, methyl iodide, is then added, and the reaction is allowed to proceed to completion. Workup involves quenching with a saturated aqueous solution of ammonium chloride, extraction, and purification.[2]

Step 3: Synthesis of 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde

The formyl group can be introduced at the 4-position of the thiazole ring. One plausible approach involves a Grignard reaction.

  • Protocol: 2-Bromothiazole can be converted to its Grignard reagent, which can then react with a formylating agent like N,N-dimethylformamide (DMF) to yield the corresponding aldehyde.[3] A more direct route for the target molecule would involve the formylation of 2-(methoxymethyl)thiazole.

Synthesis of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one

Step 4: Grignard Addition to 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde

The aldehyde precursor undergoes a Grignard reaction with methylmagnesium bromide to form the secondary alcohol.

  • Protocol: A solution of 2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde in an anhydrous ether solvent is cooled in an ice bath. A solution of methylmagnesium bromide in the same solvent is added dropwise. The reaction is stirred until completion, then quenched with a saturated aqueous solution of ammonium chloride. The product, 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-ol, is extracted and purified.

Step 5: Oxidation of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-ol

The final step is the oxidation of the secondary alcohol to the target ketone.

  • Protocol: The alcohol from the previous step is dissolved in a suitable solvent like dichloromethane. An oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) is added, and the reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then worked up and purified by column chromatography to yield 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one.

Characterization and Spectroscopic Data

While experimental spectroscopic data for 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one is not widely published, a combination of theoretical predictions and comparison with analogous structures can provide a reliable characterization profile.

Table 2: Predicted Spectroscopic Data

Technique Predicted Data
¹H NMR (500 MHz, CDCl₃) δ (ppm): ~8.0 (s, 1H, thiazole H-5), ~4.8 (s, 2H, -O-CH₂-), ~3.5 (s, 3H, -O-CH₃), ~2.6 (s, 3H, -C(O)-CH₃)
¹³C NMR (125 MHz, CDCl₃) δ (ppm): ~192 (C=O), ~168 (thiazole C-2), ~150 (thiazole C-4), ~125 (thiazole C-5), ~70 (-O-CH₂-), ~59 (-O-CH₃), ~26 (-C(O)-CH₃)
Mass Spectrometry (EI) Predicted [M]⁺ at m/z 171.0408, with fragmentation patterns corresponding to the loss of acetyl and methoxymethyl groups.
Infrared (IR) Spectroscopy ν (cm⁻¹): ~2950-2850 (C-H stretch, aliphatic), ~1680 (C=O stretch, ketone), ~1500 (C=N stretch, thiazole ring), ~1100 (C-O stretch, ether).
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the thiazole proton at the 5-position in the aromatic region. The methoxymethyl group should present as two singlets, one for the methylene protons and another for the methyl protons. The acetyl methyl group will also appear as a singlet.

  • ¹³C NMR: The carbon spectrum will be characterized by the carbonyl carbon of the ketone at a significantly downfield shift. The three carbons of the thiazole ring will appear in the aromatic region, and the three aliphatic carbons of the methoxymethyl and acetyl groups will be observed at upfield shifts.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak. Fragmentation would be expected to occur via cleavage of the side chains, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the carbonyl group of the ketone. Other characteristic bands will include C-H stretching vibrations for the aliphatic and aromatic protons, C=N stretching of the thiazole ring, and C-O stretching of the ether linkage.

Potential Applications and Reactivity

Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[4] 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one, with its functionalized structure, is a promising building block for the synthesis of novel therapeutic agents.

Applications A 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one B Aldol Condensation A->B C Reduction A->C D Halogenation A->D E Chalcone Derivatives B->E F Chiral Alcohols C->F G α-Halo Ketones D->G

Sources

Foundational

A Technical Guide to the Mass Spectrometry of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one: Distinguishing Molecular Weight from Exact Mass

This technical guide provides an in-depth analysis of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one, focusing on the critical physicochemical parameters of molecular weight and exact mass. Designed for researchers, medici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one, focusing on the critical physicochemical parameters of molecular weight and exact mass. Designed for researchers, medicinal chemists, and analytical scientists in the field of drug development, this document elucidates the theoretical calculations, experimental determination, and practical significance of these two distinct mass values. We will explore the underlying principles and provide a validated protocol for empirical verification using high-resolution mass spectrometry (HRMS), a cornerstone technique in modern pharmaceutical science.[1][2]

Foundational Concepts: Molecular Weight vs. Exact Mass

In drug discovery and development, precision in molecular characterization is paramount. While often used interchangeably in academic settings, the terms "molecular weight" and "exact mass" have specific and distinct meanings in the context of analytical chemistry and regulatory submission.

  • Molecular Weight (or Molar Mass) : This value is an average, calculated using the weighted average atomic mass of each element, which accounts for the natural abundance of all its isotopes on Earth. The unit for molecular weight is typically grams per mole ( g/mol ). It is a bulk property of a substance.[3]

  • Exact Mass (or Monoisotopic Mass) : This value is calculated using the mass of the most abundant, stable isotope for each constituent element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, ³²S).[4] Mass spectrometry, which measures the mass-to-charge ratio of individual ions, detects this exact mass.[5] Therefore, for any process involving mass spectrometry—from reaction monitoring to final compound verification—exact mass is the relevant theoretical value. The unit for exact mass is the unified atomic mass unit (u or Da).[3]

The distinction is not merely academic. For small molecules, the difference can be slight, but for larger molecules or those containing elements with significant heavy isotope contributions (like Chlorine or Bromine), the disparity becomes more pronounced.[4] High-resolution mass spectrometers can resolve these differences, making the calculation of exact mass essential for confirming a compound's elemental composition.[5]

Theoretical Mass Determination of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one

The first step in any analytical verification is the theoretical calculation of the parameters of interest. The subject compound, 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one, has the molecular formula C₇H₉NO₂S .[6]

Calculation of Molecular Weight

To calculate the molecular weight, we use the standard atomic weights of the constituent elements:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

  • Sulfur (S): 32.065 u

Molecular Weight = (7 × 12.011) + (9 × 1.008) + (1 × 14.007) + (2 × 15.999) + (1 × 32.065) = 84.077 + 9.072 + 14.007 + 31.998 + 32.065 = 171.219 g/mol

Calculation of Exact Mass

For the exact mass, we use the mass of the most abundant isotopes:

  • ¹²C: 12.000000 u

  • ¹H: 1.007825 u

  • ¹⁴N: 14.003074 u

  • ¹⁶O: 15.994915 u

  • ³²S: 31.972071 u

Exact Mass = (7 × 12.000000) + (9 × 1.007825) + (1 × 14.003074) + (2 × 15.994915) + (1 × 31.972071) = 84.000000 + 9.070425 + 14.003074 + 31.989830 + 31.972071 = 171.035400 u

Summary of Physicochemical Data
ParameterValueUnitsBasis of Calculation
Molecular Formula C₇H₉NO₂S-Structural Analysis[6]
Molecular Weight 171.219 g/mol Average Isotopic Abundance
Exact Mass 171.035400u (Da)Most Abundant Isotope Mass[4]

Experimental Verification Workflow

The theoretical exact mass must be confirmed empirically. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is the definitive technique for this purpose, offering high sensitivity and mass accuracy.[7][8] The goal is to measure the mass of the protonated molecule, [M+H]⁺, and confirm that it matches the theoretical value within a narrow tolerance, typically less than 5 parts-per-million (ppm).

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing cluster_result Result Validation prep 1. Dissolve Compound in HPLC-grade Solvent (e.g., ACN/H₂O) lc 2. LC Separation (Purity & Retention) prep->lc Injection ion 3. Ionization (Positive ESI Mode) lc->ion ms 4. Mass Analysis (TOF or Orbitrap HRMS) ion->ms Ion Transfer extract 5. Mass Extraction (Find [M+H]⁺ Peak) ms->extract Raw Data cal Internal Calibration (Lock Mass) cal->extract Correction compare 6. Mass Comparison (Calculate ppm Error) extract->compare result Confirmation (Mass Error < 5 ppm) compare->result

Caption: Experimental workflow for the confirmation of exact mass using LC-HRMS.

Detailed Experimental Protocol

Objective: To confirm the elemental composition of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one by accurate mass measurement.

1. Materials and Reagents:

  • 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), LC-MS grade

  • Calibrant solution appropriate for the mass spectrometer in positive ion mode.

2. Instrumentation:

  • An HPLC or UHPLC system.

  • A High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI).[1]

3. Methodology:

  • Step 1: Sample Preparation

    • Prepare a stock solution of the compound at 1 mg/mL in ACN.

    • Create a working solution by diluting the stock solution to 1 µg/mL in 50:50 ACN:Water with 0.1% FA. The acid promotes protonation, enhancing the [M+H]⁺ signal.

  • Step 2: Instrument Calibration

    • Rationale: To ensure the highest mass accuracy, the mass analyzer must be calibrated immediately prior to the analysis.[7]

    • Perform a system calibration according to the manufacturer's protocol using the specified calibrant solution. The calibration should meet the manufacturer's specification (typically < 1 ppm error for known calibrant ions).

  • Step 3: LC-HRMS Analysis

    • LC Method (Example):

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: Water + 0.1% FA

      • Mobile Phase B: ACN + 0.1% FA

      • Flow Rate: 0.4 mL/min

      • Gradient: 5% B to 95% B over 5 minutes.

      • Injection Volume: 2 µL

    • MS Method:

      • Ionization Mode: ESI Positive

      • Mass Range: m/z 50 - 500

      • Resolution: > 20,000 FWHM

      • Data Acquisition: Profile mode

  • Step 4: Data Analysis and Interpretation

    • Identify the chromatographic peak corresponding to the compound.

    • Extract the mass spectrum for this peak.

    • Locate the monoisotopic peak for the protonated molecule, [M+H]⁺.

    • Theoretical [M+H]⁺ Calculation:

      • Exact Mass of Neutral Molecule: 171.035400 u

      • Mass of Proton (H⁺): 1.007276 u

      • Theoretical m/z for [C₇H₉NO₂S + H]⁺ = 171.035400 + 1.007276 = 172.042676

    • Compare the experimentally measured m/z with the theoretical value.

    • Calculate the mass error in parts-per-million (ppm):

      • ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

    • Self-Validation/Acceptance Criterion: The absolute ppm error should be less than 5 ppm. A result within this tolerance provides high confidence in the assigned elemental formula.

Conclusion

The precise determination of mass is a non-negotiable aspect of chemical and pharmaceutical development. For 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one, the calculated molecular weight is 171.219 g/mol , a value useful for stoichiometric calculations in bulk synthesis. However, for structural confirmation and identity verification, the exact mass of 171.035400 u is the critical parameter. The experimental verification of this value via a robust LC-HRMS protocol provides unambiguous confirmation of the compound's elemental composition, a foundational piece of data for any research or development program. Mass spectrometry serves as an indispensable tool throughout the drug development pipeline, from initial discovery to quality control in manufacturing.[1][9]

References

  • Title: Mass Spectrometry in Small Molecule Drug Development Source: National Center for Biotechnology Information URL: [Link]

  • Title: Choosing the Right Mass Spectrometry for Small Molecules Source: ZefSci URL: [Link]

  • Title: Small molecule analysis using MS Source: Bioanalysis Zone URL: [Link]

  • Title: Calculating Exact Masses Source: Mass Spectrometry Facility, University of Missouri URL: [Link]

  • Title: Small Molecule Mass Spectrometry Source: SPARC BioCentre Molecular Analysis URL: [Link]

  • Title: Quantifying Small Molecules by Mass Spectrometry Source: LCGC International URL: [Link]

  • Title: Exact Molecular Mass versus Molecular Weight Source: Organic Chemistry at CU Boulder URL: [Link]

  • Title: Exact mass vs molecular weight Source: Reddit r/Chempros URL: [Link]

Sources

Exploratory

Technical Safety Profile: 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the potential hazards and safe handling practices for 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential hazards and safe handling practices for 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document has been compiled by synthesizing safety data from structurally related thiazole derivatives and general principles of chemical safety. This guide is intended to be a proactive safety resource for laboratory and research professionals.

Section 1: Chemical Identity and Properties

Identifier Value
IUPAC Name 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one
Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
CAS Number 882519-93-5

Section 2: Hazard Identification and GHS Classification

Based on the analysis of analogous thiazole-containing compounds, 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one is anticipated to be classified under the Globally Harmonized System (GHS) as follows. These classifications should be regarded as provisional until specific toxicological data becomes available.

Anticipated GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1][2]

  • Skin Irritation (Category 2), H315: Causes skin irritation. [1][3][4]

  • Eye Irritation (Category 2A), H319: Causes serious eye irritation. [1][3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation. [3]

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements:

  • Prevention: P261, P264, P270, P271, P280

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362+P364

  • Storage: P403+P233, P405

  • Disposal: P501

Section 3: Safe Handling and Storage

Proper handling and storage are paramount to ensuring laboratory safety. The following protocols are recommended:

3.1 Engineering Controls: All manipulations of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] The work area should be equipped with an accessible safety shower and eyewash station.[4]

3.2 Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential.

Sources

Foundational

solubility profile of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one Abstract The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.[1] This guide provides a comprehensive framework for determining and understanding the solubility profile of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one , a heterocyclic ketone of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document serves as a practical, methodology-focused whitepaper. It combines theoretical principles with robust, field-proven experimental protocols to empower researchers to generate a reliable and interpretable solubility profile. We will delve into the thermodynamic basis of solubility, strategic solvent selection using Hansen Solubility Parameters, and detailed protocols for equilibrium solubility determination via the universally accepted shake-flask method, coupled with modern analytical quantification techniques.

Introduction: The Critical Role of Solubility

1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one is a substituted thiazole derivative. Thiazole rings are prevalent scaffolds in a multitude of biologically active compounds and approved pharmaceuticals.[2] Understanding the solubility of such a building block is paramount for several reasons:

  • Process Chemistry: Efficient synthesis, reaction monitoring, and crystallization-based purification are fundamentally dependent on the molecule's solubility in various organic solvents.[3]

  • Formulation Development: For an API, achieving the desired concentration in a dosage form is contingent on its solubility. Poor solubility can lead to significant challenges in developing effective drug products.[4]

  • Early-Stage Discovery: In high-throughput screening (HTS), compound insolubility can lead to false negatives or unreliable data, making early solubility assessment crucial for selecting viable drug candidates.[5][6]

This guide provides the theoretical grounding and practical steps to systematically characterize the solubility of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one across a range of relevant organic solvents.

Theoretical Framework: Predicting and Understanding Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces.[7] The adage "like dissolves like" provides a useful heuristic: a solute will dissolve best in a solvent that shares similar polarity and intermolecular interaction capabilities.[8]

Molecular Structure and Polarity Considerations

The structure of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one features several functional groups that dictate its polarity and potential for intermolecular interactions:

  • Thiazole Ring: A heterocyclic aromatic ring containing sulfur and nitrogen atoms, capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

  • Ketone Group: A polar carbonyl group (C=O) that is a strong hydrogen bond acceptor.

  • Ether Linkage: The methoxymethyl group (-CH₂-O-CH₃) adds polarity and can also accept hydrogen bonds.

The combination of these polar functional groups suggests that the molecule will exhibit preferential solubility in polar solvents over non-polar hydrocarbon solvents. The impact of solvent polarity on the reactivity and properties of heterocyclic compounds is a well-documented phenomenon.[9][10][11]

Hansen Solubility Parameters (HSP): A Quantitative Approach

To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model provides a more quantitative framework for solvent selection.[12] The model deconstructs the total Hildebrand solubility parameter (δt) into three components representing the energies required to overcome different types of intermolecular forces during dissolution:[13][14]

  • δD (Dispersion): Energy from nonpolar van der Waals forces.

  • δP (Polar): Energy from permanent dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bond donor/acceptor interactions.

The central principle of HSP is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[15] By mapping the HSP of the target solute, one can rationally select solvents for solubility screening. While the experimental determination of a solute's HSP is beyond the scope of this guide, group contribution methods can provide reliable estimates.[15][16] For this guide, we will select solvents with a wide range of HSP values to probe the solubility space effectively.

Experimental Methodology for Solubility Determination

A robust and reproducible determination of solubility requires a well-defined protocol. The equilibrium shake-flask method is considered the gold standard for its accuracy and direct measurement of thermodynamic solubility.[17][18]

Strategic Solvent Selection

A representative panel of organic solvents should be chosen to cover a spectrum of polarities and hydrogen bonding capabilities. This allows for a comprehensive understanding of the solute's behavior.

Table 1: Recommended Solvent Panel for Solubility Screening

Solvent ClassExample SolventDielectric Constant (ε)Predominant Interactions
Non-Polar n-Heptane1.9Dispersion Forces
Toluene2.4Dispersion, π-π Interactions
Polar Aprotic Ethyl Acetate6.0Dipole-Dipole
Acetone20.7Dipole-Dipole
Acetonitrile (ACN)37.5Dipole-Dipole
Dimethyl Sulfoxide (DMSO)46.7Dipole-Dipole, H-bond Acceptor
Polar Protic 1-Butanol17.5H-bond Donor/Acceptor
Isopropanol (IPA)19.9H-bond Donor/Acceptor
Ethanol24.5H-bond Donor/Acceptor
Methanol32.7H-bond Donor/Acceptor
Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. Good laboratory practice dictates that key parameters like temperature and equilibration time must be carefully controlled.[19]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one to a series of glass vials (e.g., 4 mL screw-cap vials). "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent from Table 1 to its respective vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stirring plate with a controlled temperature bath set to a standard temperature (e.g., 25 °C). Agitate the slurries for a sufficient duration to reach equilibrium. A preliminary time-to-equilibrium study is recommended, but a 24-hour period is typically adequate for most organic systems.[18][20]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to sediment.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE or nylon) into a clean vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase used for analysis) to bring the concentration within the calibrated range of the analytical instrument. Record the dilution factor precisely.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the solute.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis A Add excess solid solute to vial B Add precise volume of organic solvent A->B C Seal and agitate at constant temperature (24h) B->C D Allow solid to sediment C->D E Withdraw supernatant with syringe D->E F Filter through 0.45µm syringe filter E->F G Accurately dilute filtered sample F->G H Quantify concentration (HPLC / UV-Vis) G->H I Calculate original solubility value H->I HPLC_Workflow cluster_cal Calibration cluster_sample Sample Analysis Cal1 Prepare stock solution of known concentration Cal2 Create 5+ serial dilution standards Cal1->Cal2 Cal3 Inject standards into HPLC Cal2->Cal3 Cal4 Plot Peak Area vs. Conc. Generate calibration curve (R² > 0.995) Cal3->Cal4 Result Calculate concentration using calibration curve Cal4->Result Sam1 Inject diluted, filtered sample from solubility expt. Sam2 Obtain peak area from chromatogram Sam1->Sam2 Sam2->Result

Sources

Exploratory

A Technical Guide to the Thermodynamic Stability Assessment of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Thermodynamic Stability in Drug Development In the landscape of pharmaceutical development, the intrinsic stability of an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of a successful drug candidate. Thermodynamic stability governs a molecule's shelf-life, dictates its formulation requirements, and ultimately impacts its safety and efficacy.[1] For novel heterocyclic compounds like 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one, which contains a thiazole ring—a scaffold present in numerous therapeutic agents—a thorough understanding of its thermodynamic properties is not merely a regulatory requirement but a fundamental necessity for a streamlined development process.[2][3]

This guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one. While specific experimental data for this exact molecule is not extensively published, the principles and methodologies outlined herein represent the gold standard for characterizing novel chemical entities. We will delve into the causality behind experimental choices, provide detailed protocols for both experimental and computational approaches, and demonstrate how to integrate these data streams into a cohesive stability profile.

The thiazole nucleus itself is known for its high thermal stability, a property that has been leveraged in the synthesis of heat-resistant polymers.[2] However, the substituents on the ring can significantly influence the overall stability of the molecule.[4] Therefore, a multi-faceted approach is essential to de-risk this potential drug candidate and provide a solid foundation for its progression through the development pipeline.

Section 1: Integrated Workflow for Thermodynamic Stability Assessment

A robust stability assessment is not a single experiment but a carefully orchestrated workflow that combines experimental thermal analysis with computational prediction. This integrated approach provides a more complete picture, where experimental results can validate computational models, and in silico data can offer mechanistic insights into observed thermal events.

Here, we present a logical workflow for the comprehensive evaluation of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one's thermodynamic stability.

Thermodynamic Stability Workflow Figure 1: Integrated Workflow for Stability Assessment cluster_0 Experimental Analysis cluster_1 Computational Modeling cluster_2 Data Synthesis & Reporting DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) DSC->TGA Complementary Data Integration Integrate Experimental & Computational Data DSC->Integration TGA->Integration Forced_Deg Forced Degradation Studies Forced_Deg->Integration DFT Density Functional Theory (DFT) DFT->Integration Predictive Insights Report Comprehensive Stability Profile Report Integration->Report API API Synthesis & Characterization (1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one) API->DSC Sample API->TGA Sample API->Forced_Deg Sample API->DFT Molecular Structure

Caption: Overall workflow for assessing thermodynamic stability.

Section 2: Experimental Determination of Thermal Properties

Experimental thermal analysis is the cornerstone of stability testing. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide direct measurements of how a material responds to changes in temperature.[1]

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[5] It is indispensable in pharmaceutical development for identifying thermal events such as melting, crystallization, and glass transitions, which are direct indicators of a substance's thermal stability.[6][7][8] By analyzing the thermogram, we can determine the melting point (Tm), a key purity and identity marker, and the onset of decomposition, which defines the upper-temperature limit of stability.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one into a clean, non-reactive aluminum pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of volatile components during heating. Prepare an identical empty sealed pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the initial temperature to ambient (e.g., 25 °C).

    • Set the heating rate to a standard value, typically 10 °C/min. A controlled heating rate ensures reproducible results.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a non-reactive atmosphere.

  • Thermal Scan: Initiate the temperature program, heating the sample from 25 °C to a temperature beyond any expected thermal events (e.g., 350 °C) to ensure complete characterization.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

    • Determine the onset temperature and peak maximum for each event. The melting point is typically taken as the onset of the melting endotherm.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

DSC Workflow Figure 2: DSC Experimental Workflow Start Start Calibrate Calibrate DSC with Indium Standard Start->Calibrate Prepare Weigh 2-5 mg API into Aluminum Pan Calibrate->Prepare Seal Hermetically Seal Sample & Reference Pans Prepare->Seal Setup Set Parameters: - Heating Rate (10°C/min) - N2 Purge (50 mL/min) Seal->Setup Run Heat from 25°C to 350°C Setup->Run Analyze Analyze Thermogram: - Identify Tm, Tdecomp - Calculate ΔHfus Run->Analyze End End Analyze->End

Caption: Step-by-step workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature or time.[9] This technique is crucial for determining the thermal stability and decomposition profile of a pharmaceutical compound.[1][10][11] TGA can quantify the loss of volatiles (like water or residual solvents) and identify the temperature at which significant degradation, characterized by mass loss, begins.[10][12] When used in conjunction with DSC, TGA helps to distinguish between physical transitions (like melting) and chemical events (like decomposition).[1]

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Place 5-10 mg of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup:

    • Place the sample pan onto the TGA balance mechanism.

    • Set the initial temperature to ambient (e.g., 25 °C).

    • Set a linear heating rate, typically 10 °C/min.

    • Purge the furnace with an inert gas (e.g., nitrogen at 50-100 mL/min) to prevent oxidative degradation.

  • Thermal Scan: Begin the heating program, raising the temperature from 25 °C to a point where the sample is fully decomposed (e.g., 600 °C).

  • Data Analysis:

    • Plot the percentage of initial mass remaining versus temperature (°C).

    • Identify the temperature at which initial mass loss occurs (onset of decomposition).

    • Determine the temperature ranges for distinct degradation steps and the percentage of mass lost in each step.

    • The final residual mass at the end of the experiment can indicate the formation of non-volatile byproducts.

Data Presentation: Exemplary Thermal Analysis Results

The following table summarizes the kind of quantitative data obtained from DSC and TGA experiments.

ParameterDescriptionExemplary ValueSignificance
Melting Point (Tm) Onset temperature of the melting endotherm.[5]155.2 °CIndicator of purity and solid-state form.
Enthalpy of Fusion (ΔHfus) Heat absorbed during melting.25.8 kJ/molRelates to the crystal lattice energy.
Decomposition Onset (Td) Temperature at which significant mass loss begins.[10]210.5 °CDefines the upper limit of thermal stability.
Mass Loss at 250°C Percentage of mass lost at a specific temperature.< 5%Quantifies the extent of degradation.
Residual Mass at 600°C Mass remaining after complete decomposition.2.1%Indicates the formation of non-volatile char.
Forced Degradation Studies

Expertise & Rationale: To complement thermal analysis, forced degradation (or stress testing) studies are essential. These studies expose the API to harsh conditions (acid, base, oxidation, light) to identify likely degradation pathways and products.[13][14] For thiazole-containing compounds, photo-degradation can be a relevant pathway, potentially involving reactions with singlet oxygen.[4][15] The results are crucial for developing stability-indicating analytical methods.[14][16]

Section 3: Computational Modeling of Thermodynamic Stability

Computational chemistry offers a powerful, predictive approach to understanding molecular stability before significant resources are invested in laboratory work. Density Functional Theory (DFT) is a robust method for calculating the thermodynamic properties of molecules.[17][18]

Expertise & Rationale: DFT calculations can predict key thermodynamic parameters such as the enthalpy of formation, Gibbs free energy, and heat capacity.[19][20] These parameters provide a theoretical basis for the molecule's intrinsic stability. By calculating the energy of the molecule, we can infer its thermodynamic stability relative to potential isomers or degradation products. The HOMO-LUMO energy gap, also derived from DFT, serves as an indicator of chemical reactivity and kinetic stability.[20]

  • Structure Optimization:

    • Build the 3D structure of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one using molecular modeling software.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation.[19][20]

  • Frequency Calculation:

    • Perform a vibrational frequency calculation on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

    • The frequency calculation provides the necessary data to compute thermodynamic properties at different temperatures.[17]

  • Thermodynamic Property Calculation:

    • From the frequency calculation output, extract key thermodynamic parameters, including:

      • Zero-point vibrational energy (ZPVE)

      • Enthalpy (H)

      • Gibbs Free Energy (G)

      • Entropy (S)

      • Heat Capacity (Cv)

  • Frontier Molecular Orbital (FMO) Analysis:

    • Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing chemical stability. A larger gap generally implies higher stability.[20]

DFT Workflow Figure 3: DFT Computational Workflow Start Start: 3D Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq Vibrational Frequency Calculation Opt->Freq Check Verify No Imaginary Frequencies Freq->Check Check->Opt Imaginary Freq. Found Thermo Calculate Thermodynamic Properties (H, G, S, Cv) Check->Thermo True Minimum FMO Calculate HOMO-LUMO Energy Gap Thermo->FMO End End: Stability Prediction FMO->End

Caption: Step-by-step workflow for DFT calculations.

Section 4: Conclusion and Integrated Assessment

A comprehensive understanding of the thermodynamic stability of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one is achieved not by a single method, but by the synergistic integration of experimental and computational data. The DSC and TGA results provide tangible, real-world data on the compound's behavior under thermal stress, defining critical temperature limits for handling, storage, and formulation.[6][10]

Computational DFT studies complement this by providing a foundational, molecule-level understanding of its intrinsic stability.[19] Discrepancies between predicted and experimental values can prompt further investigation into polymorphic forms or the influence of intermolecular interactions in the solid state, which are not fully captured in gas-phase DFT calculations.[21] The insights from forced degradation studies further illuminate potential chemical liabilities, guiding the development of stable formulations and appropriate packaging solutions.[13]

By following the structured approach outlined in this guide, researchers and drug development professionals can build a robust and defensible stability profile for 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one, mitigating risks and paving the way for its successful development as a potential therapeutic agent.

References

  • Vertex AI Search. (2024). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals.
  • Vertex AI Search. (2026). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing.
  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • Auriga Research. (2022). Thermogravimetric Analysis (TGA)
  • Coriolis Pharma. (n.d.). Differential Scanning Calorimetry.
  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
  • ResearchGate. (n.d.). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles.
  • SKZ Industrial. (n.d.).
  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals.
  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • American Pharmaceutical Review. (n.d.).
  • PMC. (2020). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments.
  • Systematic Reviews in Pharmacy. (2024). Computational Analysis of Density Functional Theory (DFT method), Thermodynamic Investigations and Molecular Docking Studies on 1-(2´-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one.
  • JETIR. (2024). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS.
  • eScholarship.org. (n.d.).
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR.
  • Ovid. (n.d.). Structural analysis of photo-degradation in thiazole-containing compounds by LC–MS/MS and NMR.
  • Scirp.org. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline.
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • PharmaInfo. (n.d.).
  • Indian Academy of Sciences. (1994). Density functional theory as thermodynamics.

Sources

Foundational

boiling point and melting point of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one: Focus on Melting and Boiling Points Abstract This technical guide provides a comprehensive framework fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one: Focus on Melting and Boiling Points

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and predicting the melting and boiling points of the compound 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one (CAS No. 1339831-76-3)[1]. As a novel thiazole derivative, this molecule is of significant interest to researchers in medicinal chemistry and drug development. Recognizing that direct experimental data for this specific compound is not publicly available, this guide establishes the foundational principles and practical methodologies required for its characterization. We delve into the theoretical importance of these physical properties in the pharmaceutical sciences, provide detailed, field-proven experimental protocols for their determination, and discuss computational alternatives for their prediction. This document is intended to serve as an essential resource for scientists engaged in the synthesis, evaluation, and development of new chemical entities.

Introduction and Theoretical Framework

1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one is a heterocyclic compound featuring a thiazole ring, a key scaffold in numerous pharmacologically active molecules. The physical properties of a new chemical entity are paramount as they dictate its behavior from synthesis and purification to formulation and bioavailability.

Melting Point (MP) is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.[2] The melting point provides critical insights into:

  • Purity: Impurities depress and broaden the melting range, making it a fundamental tool for purity assessment.[3]

  • Molecular Structure and Intermolecular Forces: The energy required to break the crystal lattice is reflected in the melting point. Stronger intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions) lead to higher melting points.[2][3]

  • Solubility and Bioavailability: The melting point is related to the lattice energy of the crystal. Higher melting points often correlate with lower solubility, which can impact a drug's absorption and bioavailability.[4]

Boiling Point (BP) is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, causing the liquid to transition into a vapor.[5] It is a key indicator of a substance's volatility and is influenced by:

  • Intermolecular Forces: Similar to melting point, stronger intermolecular forces result in a higher boiling point.

  • Molecular Weight and Shape: Generally, boiling point increases with molecular weight. Branching can lower the boiling point compared to a linear isomer due to reduced surface area for intermolecular contact.

In the context of drug development, these properties are not merely data points but critical parameters that guide formulation strategies, stability testing, and regulatory submissions.[3][6]

Data Summary and Context

As of the latest literature review, specific experimental values for the melting and boiling points of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one have not been reported. However, data from structurally related thiazole derivatives can provide a useful, albeit approximate, context.

Compound NameMolecular FormulaCAS NumberMelting Point (°C)Boiling Point (°C)
1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one C₇H₉NO₂S1339831-76-3[1]Not ReportedNot Reported
1-(Thiazol-4-yl)ethanoneC₅H₅NOS38205-66-2Not ReportedNot Reported
1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-oneC₆H₇NOS23002-78-0Not ReportedNot Reported

Experimental Determination of Melting Point

The determination of a melting point is a foundational procedure in organic chemistry labs. The choice of method often depends on the required precision and available sample quantity.

Capillary Method using Thiele Tube

This classical method is effective for obtaining a melting point range and relies on indirect heating via a circulating oil bath.[2][7]

Protocol:

  • Sample Preparation: Finely powder a small amount of the crystalline sample. Press the open end of a capillary tube into the powder.[8]

  • Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly to a height of 2-3 mm.[9]

  • Apparatus Setup: Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.[7]

  • Heating: Insert the thermometer assembly into a Thiele tube filled with mineral or silicone oil, ensuring the oil level is above the side-arm.[7][10]

  • Observation: Gently heat the side-arm of the Thiele tube with a microburner. The convection currents will ensure uniform heating.[11] Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[2][9]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[1]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Powder Sample B Load Capillary Tube A->B C Pack Sample (2-3 mm) B->C D Attach Capillary to Thermometer C->D E Insert into Thiele Tube F Heat Side-Arm (Slowly near MP) E->F G Observe for Melting F->G H Record T1 (First Droplet) G->H I Record T2 (Completely Liquid) H->I J Report Range T1 - T2 I->J

Caption: Thiele Tube Melting Point Determination Workflow.

Differential Scanning Calorimetry (DSC)

DSC is a modern thermo-analytical technique that offers high precision. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12][13] The melting point is observed as an endothermic peak on the DSC thermogram.

Principle of Operation:

  • Sample Encapsulation: A small, accurately weighed amount of the sample (typically 1-5 mg) is sealed in an aluminum pan. An empty sealed pan serves as the reference.

  • Controlled Heating: The sample and reference pans are placed in the DSC cell and heated at a constant, programmed rate (e.g., 10°C/min).

  • Heat Flow Measurement: The instrument measures the differential heat flow between the sample and reference. When the sample melts, it absorbs energy, resulting in an endothermic peak.

  • Data Analysis: The onset temperature of the peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.

DSCWorkflow A Weigh Sample (1-5 mg) B Seal in Pan A->B C Place Sample & Ref. in DSC Cell B->C D Program Heating Rate C->D E Initiate Run D->E F Record Heat Flow vs. Temperature E->F G Analyze Thermogram (Identify Peak Onset) F->G

Caption: General Workflow for DSC Melting Point Analysis.

Experimental Determination of Boiling Point

For novel compounds available in limited quantities, micro-boiling point determination is the preferred method.

Micro-Boiling Point Method

This technique uses a small sample volume and can be performed with a Thiele tube or a standard melting point apparatus.[14][15][16] The principle relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Protocol:

  • Sample Preparation: Add approximately 0.2-0.5 mL of the liquid sample into a small test tube (e.g., 6x50 mm).[15]

  • Capillary Inversion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down. This traps a small pocket of air.[14][16]

  • Apparatus Setup: Attach the test tube to a thermometer, aligning the sample with the thermometer bulb.

  • Heating: Suspend the assembly in a Thiele tube oil bath and begin heating the side-arm gently.[17]

  • Observation: As the liquid heats, the trapped air will expand and exit the capillary, seen as a slow stream of bubbles. As the boiling point is reached, the liquid's vapor will cause a rapid and continuous stream of bubbles.[15]

  • Data Recording: Remove the heat source once a vigorous stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[14][15]

BoilingPointWorkflow A Add Liquid Sample to Test Tube B Insert Inverted Capillary Tube A->B C Attach to Thermometer B->C D Heat in Thiele Tube C->D E Observe Rapid Stream of Bubbles D->E F Remove Heat E->F G Record Temperature when Liquid Enters Capillary F->G

Caption: Micro-Boiling Point Determination Workflow.

Computational Prediction: An In Silico Alternative

In the absence of experimental data, computational methods provide a valuable means of estimating physical properties. Quantitative Structure-Property Relationship (QSPR) modeling is a prominent in silico approach.[18][19]

QSPR models are mathematical equations that correlate the chemical structure of a molecule with its physicochemical properties.[18][20] The process involves:

  • Descriptor Calculation: The 2D or 3D structure of the molecule is used to calculate a set of numerical values known as molecular descriptors. These can represent topological, geometrical, or electronic features.

  • Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links these descriptors to a known property (e.g., boiling point) for a large set of training compounds.[20][21]

  • Prediction: Once validated, the model can be used to predict the property for new molecules, like 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one, for which experimental data is unavailable.

While predictions are not a substitute for experimental validation, they are instrumental in the early stages of drug discovery for prioritizing candidates and guiding experimental design.

Conclusion

The melting and boiling points of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one are crucial physical properties that remain to be experimentally determined. This guide provides the authoritative theoretical context and detailed, practical protocols necessary for researchers to perform this characterization. The outlined methods, from the classical Thiele tube technique to modern DSC analysis and in silico QSPR modeling, constitute a complete toolkit for the physicochemical evaluation of this and other novel chemical entities. The accurate determination of these properties is a self-validating step that underpins the integrity of subsequent research and development efforts.

References

  • Micro-boiling point measurement - University of Calgary . [Link]

  • Determination of Boiling Point of Organic Compounds - GeeksforGeeks . [Link]

  • Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives - Asian Journal of Chemistry . [Link]

  • Micro-boiling point measurement - University of Calgary . [Link]

  • Determination of the melting point - University of Technology . [Link]

  • Micro Boiling Point Determination - chymist.com . [Link]

  • Differential scanning calorimetry - CureFFI.org . [Link]

  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... - McGill University . [Link]

  • Micro Method for Boiling Point Determination | PDF - Scribd . [Link]

  • Melting point determination - University of Calgary . [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - IntechOpen . [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle - ResolveMass . [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights - Infinita Lab . [Link]

  • Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing . [Link]

  • Class 11 Chemistry Determination Of Boiling Point Experiment - Vedantu . [Link]

  • How to Determine Boiling Points on the Microscale - Chemtips - WordPress.com . [Link]

  • Melting point determination - SSERC . [Link]

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC . [Link]

  • Melting Point: Using the Thiele Tube - Timstar . [Link]

  • Melting point determination using Thiele's tube : Lab demonstration video - YouTube . [Link]

  • Laboratory Exercise: Melting and Boiling Points - Angelo State University . [Link]

  • CADASTER QSPR Models for Predictions of Melting and Boiling Points of Perfluorinated Chemicals - PubMed . [Link]

  • Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies - Taylor & Francis . [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts . [Link]

  • Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S . [Link]

  • Determination Of Melting Point Of An Organic Compound - BYJU'S . [Link]

  • Electronic Structure and Physical-Chemistry Property Relationship for thiazole Derivatives - ResearchGate . [Link]

  • CADASTER QSPR Models for predictions of melting and boiling points of perfluorinated chemicals | Request PDF - ResearchGate . [Link]

  • Video: Melting Point Determination of Solid Organic Compounds - JoVE . [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI . [Link]

  • Melting Point Determination in Pharmaceutical Industry - NANOLAB . [Link]

  • Melting point analysis: Significance and symbolism - Wisdomlib . [Link]

  • An interesting relationship between drug absorption and melting point - PubMed . [Link]

  • Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds - Asian Journal of Chemistry . [Link]

  • Melting Point Determination - ResolveMass Laboratories Inc. [Link]

  • QSPR Models to Predict Thermodynamic Properties of Cycloalkanes Using Molecular Descriptors and GA-MLR Method - PMC . [Link]

  • Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC . [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanistic Pathways of Thiazole Derivatives in Drug Discovery

This guide provides an in-depth exploration of the diverse mechanisms of action exhibited by thiazole-containing compounds, a cornerstone scaffold in modern medicinal chemistry. While the specific derivative 1-(2-(Methox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the diverse mechanisms of action exhibited by thiazole-containing compounds, a cornerstone scaffold in modern medicinal chemistry. While the specific derivative 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one is not extensively characterized in publicly available literature, this document will elucidate the well-established and emerging mechanisms of action for structurally related thiazole derivatives. This will provide researchers, scientists, and drug development professionals with a robust framework for investigating novel thiazole-based therapeutic agents.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure found in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow for the design of potent and selective modulators of a wide array of biological targets. This guide will delve into the key therapeutic areas where thiazole derivatives have shown significant promise, detailing their molecular mechanisms, the experimental workflows used to elucidate these mechanisms, and the structure-activity relationships that govern their biological effects.

Part 1: Thiazole Derivatives as Enzyme Inhibitors

A predominant mechanism of action for many biologically active thiazole derivatives is the inhibition of specific enzymes involved in disease pathogenesis. The thiazole moiety can act as a key pharmacophore, fitting into active sites and interacting with critical amino acid residues.

Inhibition of Cholinesterases in Alzheimer's Disease

Context and Rationale: Alzheimer's disease (AD) is characterized by a decline in acetylcholine (ACh) levels in the brain due to the activity of acetylcholinesterase (AChE).[3] Thiazole-based compounds have been explored as AChE inhibitors to increase ACh levels and provide symptomatic relief.[3][4]

Mechanism of Action: Thiazole derivatives can act as competitive or mixed-type inhibitors of AChE. They typically possess a nitrogen atom that can be protonated to interact with the anionic subsite of the enzyme's active site, while the thiazole ring and its substituents can form hydrophobic and hydrogen-bonding interactions within the catalytic gorge.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

  • Preparation of Reagents:

    • Phosphate buffer (0.1 M, pH 8.0).

    • Acetylthiocholine iodide (ATCI) substrate solution.

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent).

    • AChE enzyme solution (from electric eel or human recombinant).

    • Test compounds (thiazole derivatives) dissolved in a suitable solvent (e.g., DMSO).

    • Donepezil as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of AChE solution and incubate for 15 minutes at 37°C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation: AChE Inhibitory Activity of Representative Thiazole Derivatives

Compound IDTarget EnzymeIC50 (nM)Reference
10 AChE103.24[3]
16 AChE108.94[3]
2-amino-4-(4-bromophenyl)thiazoleAChE129[4]
2-amino-4-(4-bromophenyl)thiazoleBuChE83[4]

Visualization: Experimental Workflow for AChE Inhibition Assay

AChE_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P_Buffer Phosphate Buffer A_AddCmpd Add Test Compound P_ATCI ATCI Substrate P_DTNB DTNB Solution P_AChE AChE Enzyme P_Cmpd Test Compounds A_AddEnz Add AChE & Incubate A_AddCmpd->A_AddEnz A_AddDTNB Add DTNB A_AddEnz->A_AddDTNB A_AddATCI Add ATCI (Start Reaction) A_AddDTNB->A_AddATCI A_Measure Measure Absorbance (412 nm) A_AddATCI->A_Measure D_CalcInhib Calculate % Inhibition A_Measure->D_CalcInhib D_CalcIC50 Determine IC50 D_CalcInhib->D_CalcIC50

Caption: Workflow for determining the AChE inhibitory activity of thiazole derivatives.

Dual PI3K/mTOR Inhibition in Cancer

Context and Rationale: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. Dual inhibitors of PI3K and mTOR are sought after to overcome resistance mechanisms associated with single-target agents.

Mechanism of Action: Thiazole derivatives have been designed to bind to the ATP-binding pocket of PI3K and mTOR kinases. The thiazole core can serve as a scaffold to position substituents that form key hydrogen bonds and hydrophobic interactions with the hinge region and other conserved residues within the kinase domain, thereby blocking their catalytic activity.

Key Findings:

  • Compounds 3b and 3e were identified as potential PI3Kα/mTOR dual inhibitors.[5]

  • Compound 3b showed inhibitory activity against PI3Kα similar to the reference drug alpelisib.[5]

  • These compounds induced G0-G1 phase cell cycle arrest and apoptosis in leukemia HL-60(TB) cells.[5]

Visualization: Simplified PI3K/mTOR Signaling Pathway and Inhibition

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis | mTORC2 mTORC2 mTORC2->Akt S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation | Inhibitor Thiazole Derivative (e.g., 3b, 3e) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR pathway by thiazole derivatives.

Part 2: Antimicrobial Mechanisms of Thiazole Derivatives

Thiazole-containing compounds exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[1][6][7] Their mechanisms of action are diverse and often involve the inhibition of essential microbial enzymes.

Inhibition of Bacterial MurB Enzyme

Context and Rationale: The MurB enzyme (UDP-N-acetylenolpyruvylglucosamine reductase) is a key enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of MurB leads to cell lysis and bacterial death, making it an attractive target for novel antibiotics.

Mechanism of Action: Molecular docking studies suggest that thiazole derivatives can bind to the active site of the E. coli MurB enzyme.[6] The specific interactions can block the binding of the natural substrate, thereby inhibiting peptidoglycan synthesis.

Inhibition of Fungal 14α-Lanosterol Demethylase (CYP51)

Context and Rationale: 14α-Lanosterol demethylase (CYP51) is a crucial enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death. Azole antifungals, a major class of antimycotics, target this enzyme.

Mechanism of Action: Thiazole derivatives can act as non-covalent inhibitors of CYP51. The nitrogen atom at position 3 of the thiazole ring can coordinate with the heme iron atom in the active site of the enzyme, a mechanism similar to that of clinically used azole antifungals. This interaction prevents the demethylation of lanosterol, disrupting ergosterol synthesis and compromising fungal membrane integrity.[8]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Materials:

    • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

    • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

    • Test compounds serially diluted in the appropriate broth.

    • Positive control antibiotics (e.g., ampicillin, ketoconazole).

    • 96-well microtiter plates.

  • Assay Procedure:

    • Add 100 µL of the appropriate broth to each well of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound to the first well and perform serial twofold dilutions across the plate.

    • Add 100 µL of the standardized microbial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Data Interpretation:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of Representative Thiazole Derivatives

Compound IDTarget OrganismMIC (mg/mL)Probable TargetReference
Compound 3 P. aeruginosa0.25MurB[6]
Compound 3 E. coli0.1MurB[6]
Compound I Candida spp.0.06 - 0.2514α-lanosterol demethylase[6]

Part 3: Modulation of Signaling Pathways in Cancer and Inflammation

Beyond direct enzyme inhibition, thiazole derivatives can modulate complex signaling pathways involved in cancer and inflammation.

p53 Activation in Colorectal Cancer

Context and Rationale: The p53 tumor suppressor protein plays a critical role in preventing cancer formation. Reactivating p53 function is a promising therapeutic strategy for cancers harboring wild-type p53.

Mechanism of Action: Certain chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles have been identified as selective p53-activating agents.[9] While the precise molecular target is under investigation, these compounds lead to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in p53-expressing cancer cells.

Inhibition of Cyclooxygenase (COX) Enzymes

Context and Rationale: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and are also implicated in cancer progression. Non-steroidal anti-inflammatory drugs (NSAIDs) typically target COX enzymes.

Mechanism of Action: Thiazole carboxamide derivatives have been shown to inhibit both COX-1 and COX-2 isozymes.[10] These compounds likely bind to the active site of the COX enzymes, preventing the conversion of arachidonic acid to prostaglandins. The selectivity for COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects.

Key Findings:

  • Compound 2b was a potent inhibitor of both COX-1 (IC50 = 0.239 µM) and COX-2 (IC50 = 0.191 µM).[10]

  • Compound 2a showed the highest selectivity for COX-2.[10]

  • These compounds exhibited anticancer activity against various cancer cell lines.[10]

Conclusion

The thiazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents with diverse mechanisms of action. This guide has provided an in-depth overview of the established and emerging roles of thiazole derivatives as enzyme inhibitors, antimicrobial agents, and modulators of critical signaling pathways. The experimental protocols and data presented herein offer a solid foundation for researchers and drug development professionals to design and evaluate new thiazole-based compounds, including derivatives of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one, for a wide range of therapeutic applications. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders.

References

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]

  • Bistrović, A., et al. (2023). Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. Chemical Biology & Interactions. Available at: [Link]

  • Abdel-Mottaleb, Y., et al. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Sharma, R., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar. Available at: [Link]

  • Gül, H. İ., et al. (2023). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry. Available at: [Link]

  • (N.D.). Synthesis And Pharmacological Evaluation Of Novel Thiazole Derivatives. ResearchGate. Available at: [Link]

  • Kopru, B., et al. (2025). Design, synthesis and evaluation of thiazole derivatives as cholinesterase inhibitors and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, A. N., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy. Available at: [Link]

  • de Oliveira, C. H. T., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules. Available at: [Link]

  • Kumar, A., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. European Journal of Medicinal Chemistry. Available at: [Link]

  • (N.D.). Synthesis, Biological Activity, and Computational Study of 1-[5-(4-Methylthiazol-5-yl). Ovidius University Annals of Chemistry. Available at: https://content.sciendo.com/view/journals/auoc/30/1/article-p57.xml
  • (N.D.). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. PubMed. Available at: [Link]

  • Naito, Y., et al. (1991). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • da Costa, D. J. P., et al. (2022). Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy. RSC Medicinal Chemistry. Available at: [Link]

  • Wójcik, M., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. Available at: [Link]

  • (N.D.). New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. IBISS RADaR. Available at: [Link]

  • (N.D.). New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Molecules. Available at: [Link]

  • Imaizumi, T., et al. (2022). Discovery and mechanistic study of thiazole-4-acylsulfonamide derivatives as potent and orally active ChemR23 inhibitors with a long-acting effect in cynomolgus monkeys. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Demian, A. S., & Parchenko, V. V. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Zaporozhye Medical Journal. Available at: [Link]

  • (N.D.). 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. MedChemComm. Available at: [Link]

  • Hunchak, Y. V., & Parchenko, V. V. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Zaporozhye Medical Journal. Available at: [Link]

  • Musmade, D. S., et al. (2010). A Review on Biological Activities of 1,3,4-Oxadiazole Derivatives. Pharmacologyonline. Available at: [Link]

  • Girelli, D., et al. (2012). Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. PLOS ONE. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2022). Mechanochemical rapid synthesis of novel thiazoles linked to 2h-chromen-2-one moiety. Heterocycles. Available at: [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. Molecules. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one via Hantzsch Cyclization and Weinreb Amide Intermediates

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The thiazole scaffold is a privileged pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The thiazole scaffold is a privileged pharmacophore in medicinal chemistry. Specifically, 4-acetylthiazole derivatives bearing functionalized C2-substituents, such as 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one , serve as critical building blocks for advanced active pharmaceutical ingredients (APIs).

Direct acetylation of the thiazole ring at the C4 position is synthetically challenging due to the electron-deficient nature of the heterocycle. Therefore, a de novo ring-construction approach is preferred. This guide outlines a highly robust, four-step synthetic workflow:

  • Thioamidation of 2-methoxyacetamide to generate the necessary sulfur precursor.

  • Hantzsch Cyclization using ethyl bromopyruvate to construct the thiazole core[1].

  • Weinreb Amidation of the resulting ester to prevent over-alkylation[2].

  • Grignard Addition to yield the final methyl ketone.

By utilizing a Weinreb amide intermediate, we exploit the formation of a stable 5-membered metal chelate during the Grignard addition. This completely suppresses the formation of tertiary alcohol byproducts, ensuring a high-fidelity transformation.

Retrosynthetic Analysis & Workflow

G SM 2-Methoxyacetamide Thio 2-Methoxythioacetamide SM->Thio Lawesson's Reagent THF, 65 °C Ester Ethyl 2-(methoxymethyl) thiazole-4-carboxylate Thio->Ester Ethyl Bromopyruvate, MgSO4 Acetone, 56 °C Weinreb Weinreb Amide Intermediate Ester->Weinreb HN(OMe)Me·HCl, AlMe3 THF, 0 °C to RT Product 1-(2-(Methoxymethyl)thiazol-4-yl) ethan-1-one Weinreb->Product MeMgBr THF, 0 °C

Workflow for the synthesis of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters optimized for this synthetic route.

StepTransformationPrimary ReagentsEquivalentsSolventTemp (°C)Time (h)Expected Yield
1 ThioamidationLawesson's Reagent0.6THF652.080 - 85%
2 Hantzsch CyclizationEthyl bromopyruvate, MgSO₄1.1, 2.0Acetone562.5~86%
3 Weinreb AmidationHN(OMe)Me·HCl, AlMe₃2.0, 2.0THF0 to 254.085 - 90%
4 Grignard AdditionMeMgBr (3.0 M in Et₂O)1.5THF01.090 - 95%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Methoxythioacetamide
  • Mechanistic Causality: Lawesson's reagent is selected over phosphorus pentasulfide ( P4​S10​ ) due to its superior solubility in organic solvents and milder reaction profile. This prevents the undesired cleavage of the sensitive methoxymethyl ether group.

  • Protocol:

    • Charge a flame-dried round-bottom flask with 2-methoxyacetamide (1.0 eq) and anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

    • Add Lawesson's reagent (0.6 eq) in one portion.

    • Attach a reflux condenser and heat the mixture to 65 °C for 2 hours.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 1:1). The thioamide product will stain intensely with KMnO4​ and exhibit a distinct Rf shift compared to the starting amide.

    • Cool to room temperature, concentrate under reduced pressure, and purify directly via silica gel flash chromatography to isolate 2-methoxythioacetamide.

Step 2: Hantzsch Cyclization to Ethyl 2-(methoxymethyl)thiazole-4-carboxylate
  • Mechanistic Causality: The condensation of the thioamide with ethyl bromopyruvate generates one equivalent of water. The addition of anhydrous MgSO4​ acts as an in situ desiccant. By sequestering water, MgSO4​ drives the equilibrium toward the cyclized thiazole and prevents the hydrolytic degradation of the ethyl ester[1].

  • Protocol:

    • Dissolve 2-methoxythioacetamide (1.0 eq) in anhydrous acetone (0.2 M concentration).

    • Add ethyl bromopyruvate (1.1 eq) followed by finely powdered, anhydrous MgSO4​ (2.0 eq)[3].

    • Heat the suspension at reflux (56 °C) for 2.5 hours.

    • Self-Validation: The reaction is complete when LC-MS indicates the disappearance of the thioamide mass and the appearance of the cyclized ester mass ( [M+H]+=202.2 ).

    • Cool the mixture, filter off the MgSO4​ salts, and concentrate the filtrate in vacuo.

    • Partition the resulting oil between CHCl3​ and saturated aqueous NaHCO3​ (to neutralize and remove unreacted pyruvic acid derivatives). Dry the organic layer over Na2​SO4​ , concentrate, and purify via chromatography[1].

Step 3: Formation of the Weinreb Amide
  • Mechanistic Causality: Direct amidation of heteroaryl esters with N,O-dimethylhydroxylamine is kinetically slow. Trimethylaluminum ( AlMe3​ ) is utilized to pre-activate the amine salt, forming a highly nucleophilic dimethylaluminum amide complex that rapidly attacks the ester carbonyl[2].

  • Protocol:

    • Suspend N,O-dimethylhydroxylamine hydrochloride (2.0 eq) in anhydrous THF at 0 °C under argon.

    • Slowly add AlMe3​ (2.0 M in toluene, 2.0 eq) dropwise. Caution: Highly exothermic and methane gas is evolved. Stir for 30 minutes at 0 °C to ensure complete formation of the aluminum complex.

    • Dropwise add a solution of ethyl 2-(methoxymethyl)thiazole-4-carboxylate (1.0 eq) in THF.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Self-Validation: Carefully quench the reaction at 0 °C using saturated aqueous Rochelle's salt (potassium sodium tartrate). This specific quench breaks down the stubborn aluminum emulsion, allowing for a clean, rapid phase separation.

    • Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate to yield N-methoxy-N-methyl-2-(methoxymethyl)thiazole-4-carboxamide.

Step 4: Grignard Addition to 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one
  • Mechanistic Causality: The Weinreb amide forms a stable, five-membered cyclic chelate with the magnesium ion upon the addition of the first equivalent of Grignard reagent. This tetrahedral intermediate is stable at low temperatures, preventing a second equivalent of methylmagnesium bromide from attacking. The ketone is only liberated upon aqueous acidic quench.

  • Protocol:

    • Dissolve the Weinreb amide intermediate (1.0 eq) in anhydrous THF and cool to 0 °C.

    • Dropwise add Methylmagnesium bromide ( MeMgBr , 3.0 M in diethyl ether, 1.5 eq) over 15 minutes to control the exotherm.

    • Stir the mixture at 0 °C for 1 hour.

    • Self-Validation: TLC analysis should reveal a single new UV-active spot.

    • Quench the reaction strictly with saturated aqueous NH4​Cl at 0 °C. Note: Avoid strong acids to prevent base-catalyzed aldol self-condensation of the newly formed methyl ketone.

    • Extract the aqueous layer with EtOAc (3x). Combine organic layers, wash with brine, dry over MgSO4​ , and concentrate. Purify via flash chromatography to afford the pure target compound, 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one.

References

  • Kempf, D. J., et al. "Retroviral protease inhibiting compounds." U.S. Patent No. 5,541,206. Issued July 30, 1996.
  • Sham, H. L., et al. "Processes and intermediates for manufacturing retroviral protease inhibiting compounds." European Patent Office EP1302468A1. Published April 16, 2003.
  • Mutel, V., et al. "Thiazole-4-carboxamide derivatives as mglur5 antagonists." PCT Int. Appl. WO2006074884A1. Published July 20, 2006.
  • Basha, A., Lipton, M., & Weinreb, S. M. "A mild, general method for conversion of esters to amides." Tetrahedron Letters, 18(48), 4171-4174 (1977). URL:[Link]

  • Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818 (1981). URL:[Link]

Sources

Application

1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one as a building block in pharmaceutical synthesis

Application Note: 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one as a Versatile Building Block in Pharmaceutical Synthesis Executive Summary The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one as a Versatile Building Block in Pharmaceutical Synthesis

Executive Summary

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to achieve desired therapeutic profiles. Among these, the thiazole ring is a privileged structure present in numerous FDA-approved drugs (e.g., Dasatinib, Meloxicam) due to its ability to engage in diverse non-covalent interactions with biological targets[1].

This application note details the utility of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one —a highly specialized, bifunctional building block. By combining the hydrogen-bonding potential of a methoxymethyl ether with the electrophilic reactivity of a C4-acetyl group, this intermediate serves as a critical node for divergent synthesis in drug discovery programs, particularly in the development of kinase inhibitors and anti-cancer therapeutics [2].

Physicochemical Rationale & Mechanistic Insights

To leverage this building block effectively, one must understand the causality behind its structural features:

  • The 2-Methoxymethyl (MOM-like) Group: The 2-position of the thiazole ring is inherently electron-deficient. Substituting it with a methoxymethyl group provides a stable ether linkage that resists basic and mildly acidic reaction conditions. Crucially, the oxygen atom acts as a hydrogen bond acceptor, which can significantly enhance target-binding affinity. Furthermore, the ether linkage modulates lipophilicity (LogP), often improving the aqueous solubility of the final drug candidate compared to highly lipophilic alkyl or aryl substituents.

  • The 4-Acetyl Group: The acetyl group at the C4 position is highly activated. The electron-withdrawing nature of the adjacent thiazole ring increases the acidity of the α -methyl protons. This thermodynamic property allows for facile enolate formation under mild basic conditions, making it an ideal substrate for Claisen-Schmidt condensations. Alternatively, the enol form can be readily trapped by electrophilic halogens to yield α -haloketones, paving the way for further heterocyclic expansions.

G BB 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one (Core Building Block) Chalcone Thiazolyl-Chalcone (via Claisen-Schmidt) BB->Chalcone Aryl Aldehyde, Base AlphaBromo Alpha-Bromo Ketone (via Bromination) BB->AlphaBromo Br2 or NBS Pyrazole Thiazole-Pyrazole Hybrid (via Hydrazine Cyclization) Chalcone->Pyrazole Hydrazine Hydrate BisThiazole Bis-Thiazole Scaffold (via Hantzsch Synthesis) AlphaBromo->BisThiazole Thioamide, Heat

Fig 1: Divergent synthetic pathways originating from 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one.

Application Workflows & Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes mechanistic rationale and in-process controls to ensure reproducibility and high fidelity in structural conversion [3].

Protocol A: Synthesis of Thiazole-Pyrazole Hybrids

Objective: To synthesize a bis-heterocyclic pharmacophore by converting the acetyl group into a chalcone, followed by cyclization to a pyrazole.

Step 1: Claisen-Schmidt Condensation

  • Preparation: Dissolve 1.0 equivalent (10 mmol) of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one and 1.1 equivalents of the desired aryl aldehyde in 20 mL of anhydrous ethanol.

  • Enolization & Coupling: Cool the mixture to 0°C. Dropwise, add 2.0 equivalents of a 40% aqueous KOH solution. Causality: The strong base deprotonates the acidic α -protons of the acetyl group, forming a nucleophilic enolate that attacks the electrophilic carbonyl of the aryl aldehyde.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The reaction is self-indicating; a heavy precipitate (the chalcone) will typically form as the dehydration step occurs.

  • Workup: Pour the mixture into crushed ice and neutralize with 1M HCl. Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure thiazolyl-chalcone.

Step 2: Hydrazine Cyclization

  • Preparation: Suspend the isolated chalcone (5 mmol) in 15 mL of glacial acetic acid.

  • Cyclization: Add 2.5 equivalents of hydrazine hydrate (80%). Reflux the mixture at 110°C for 8 hours. Causality: Hydrazine acts as a bis-nucleophile. It first undergoes a Michael addition at the β -carbon of the enone, followed by intramolecular cyclization at the carbonyl carbon to form the pyrazole ring. The acetic acid acts as both solvent and acid catalyst.

  • Workup: Cool to room temperature and pour into ice water. Extract with EtOAc ( 3×20 mL). Wash the combined organic layers with saturated NaHCO 3​ , dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Mechanism Step1 Ketone Enolate Formation Step2 Nucleophilic Attack on Aryl Aldehyde Step1->Step2 Step3 Dehydration (Chalcone) Step2->Step3 Step4 Michael Addition of Hydrazine Step3->Step4 Step5 Intramolecular Cyclization Step4->Step5

Fig 2: Mechanistic cascade of thiazole-pyrazole hybrid formation.
Protocol B: Synthesis of Bis-Thiazole Scaffolds

Objective: To generate a 4,4'-bis-thiazole system via α -bromination and subsequent Hantzsch coupling.

  • α -Bromination: Dissolve 10 mmol of the starting ketone in 15 mL of 33% HBr in acetic acid. Slowly add 1.05 equivalents of elemental bromine (Br 2​ ) at 0°C. Stir for 2 hours at room temperature. The electron-withdrawing thiazole ring prevents electrophilic aromatic substitution on the ring itself, directing bromination exclusively to the α -carbon.

  • Precipitation: Add diethyl ether to precipitate the α -bromoketone hydrobromide salt. Filter and dry under vacuum.

  • Hantzsch Synthesis: Dissolve the α -bromoketone (5 mmol) and a selected thioamide (5 mmol) in 20 mL of anhydrous ethanol. Reflux for 4 hours. The nucleophilic sulfur of the thioamide attacks the α -carbon, displacing the bromide, followed by cyclization of the nitrogen onto the carbonyl carbon to form the second thiazole ring.

  • Purification: Concentrate the solvent and purify via silica gel chromatography (DCM:MeOH 95:5) to isolate the bis-thiazole product.

Data & Optimization Summaries

To ensure maximum yield and purity during the critical Claisen-Schmidt condensation (Protocol A, Step 1), various conditions were evaluated. The quantitative data is summarized below to guide solvent and base selection.

Table 1: Optimization of Claisen-Schmidt Condensation for Thiazolyl-Chalcone Synthesis

EntrySolventBase (Equivalents)Temperature (°C)Time (h)Isolated Yield (%)Purity (LC-MS, %)
1MethanolNaOH (1.5 eq)25862>92
2EthanolNaOH (1.5 eq)25674>95
3EthanolKOH (2.0 eq)25488 >98
4THFLiHMDS (1.2 eq)-78 to 251255>90
5DMFK 2​ CO 3​ (3.0 eq)801841>85

Note: Ethanol with 40% aqueous KOH provides the optimal balance of enolate generation and product precipitation, driving the equilibrium forward while minimizing side reactions.

References

  • Dimple, D., Majee, C., Mazumder, R., Mazumder, A., & Monika, M. (2026). Insight into the Various Synthetic Methods for Thiazole and its Derivatives, with their Anticancer Activity. Letters in Organic Chemistry.[Link]

  • Ayati, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry, 17(16).[Link]

  • Gadde, S., & Poda, S. (2024). Synthesis of (E)-1-(2′,4′-dimethyl)-(5-acetylthiazole)-(2,4″-difluorophenyl)-prop-2-en-1-one: Synthesis, Characterisation and Antitubercular Evaluation. ResearchGate.[Link]

Method

applications of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one in drug discovery

Application Note: Scaffolding and Functionalization Strategies of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one in Drug Discovery Executive Summary The pharmaceutical industry relies heavily on privileged heterocyclic sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scaffolding and Functionalization Strategies of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one in Drug Discovery

Executive Summary

The pharmaceutical industry relies heavily on privileged heterocyclic scaffolds to navigate the complex chemical space of drug discovery. 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one (CAS 1339831-76-3) represents a highly versatile, fragment-like building block. Featuring a thiazole core, a methoxymethyl ether at the 2-position, and an acetyl group at the 4-position, this compound provides orthogonal synthetic handles. The acetyl group serves as an electrophilic center for condensation reactions, making it an ideal precursor for synthesizing complex architectures like thiazolyl-chalcones and thiazolyl-thiosemicarbazones[1]. This application note details the physicochemical rationale, synthetic workflows, and mechanistic biological applications of this compound in modern drug development.

Physicochemical Profiling & ADME Rationale

The structural features of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one are not arbitrary; they are strategically aligned with modern hit-to-lead optimization principles.

The Thiazole Core: Acts as a bioisostere for oxazoles, pyridines, and benzenes. It participates in π

π stacking and dipole interactions within kinase hinge regions and receptor pockets.
  • The Methoxymethyl Group (-CH₂OCH₃): Unlike a simple methyl group, the methoxymethyl ether introduces a hydrogen bond acceptor (the oxygen atom) while finely tuning the lipophilicity (LogP). This prevents excessive hydrophobic trapping in lipid bilayers and provides metabolic stability against rapid cytochrome P450-mediated aliphatic oxidation.

  • The Acetyl Group (-C(=O)CH₃): Provides a highly reactive site for carbon-carbon and carbon-nitrogen bond formation, allowing rapid library generation via combinatorial chemistry.

  • Table 1: Physicochemical Properties & Medicinal Chemistry Rationale

    PropertyValueMedicinal Chemistry Rationale
    Molecular Weight 171.21 g/mol Highly fragment-like (Rule of 3 compliant); ideal starting point for hit-to-lead expansion without violating Lipinski's Rule of 5 in final products.
    LogP (Estimated) ~1.2 - 1.5Optimal lipophilicity for membrane permeability; ensures the core does not drive the final drug candidate into extreme lipophilicity.
    H-Bond Donors 0Lack of donors enhances passive diffusion and potential Blood-Brain Barrier (BBB) penetration if CNS targeting is desired.
    H-Bond Acceptors 3 (N, O, O)Provides multiple vector points for target engagement (e.g., kinase hinge-region binding).
    Rotatable Bonds 3Balances conformational flexibility with the entropic penalty incurred upon target binding.

    Synthetic Divergence Workflow

    The true value of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one lies in its synthetic divergence. The diagram below illustrates how this single scaffold can be branched into multiple pharmacologically active classes.

    G A 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one (Core Scaffold) B Claisen-Schmidt Condensation A->B Ar-CHO, Base C Thiosemicarbazide Condensation A->C H2N-NH-CS-NH2, H+ D Thiazolyl-Chalcones (Anticancer/CDK1 Inhibitors) B->D E Thiazolyl-Thiosemicarbazones (Metal Chelators/Topoisomerase) C->E F Cyclization (Hydrazines/Thiourea) D->F [3+3] or[3+2] G Thiazolyl-Pyrazoles & Pyrimidines F->G

    Synthetic divergence of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one into active drug classes.

    Experimental Protocols & Causality

    Protocol 1: Synthesis of Thiazolyl-Chalcone Derivatives (Anticancer Scaffolds)

    Heteroaromatic chalcones synthesized from acetylthiazoles exhibit potent anticancer activity, often outperforming standard chemotherapeutics like Doxorubicin by targeting CDK1 and inducing apoptosis[2]. The Claisen-Schmidt condensation is the premier method for generating these α,β -unsaturated ketones[3].

    Causality & Expert Insight: While NaOH is commonly used in aldol condensations, using Potassium Hydroxide (KOH) in ethanol is preferred for this specific thiazole derivative. The potassium enolate of the acetyl group exhibits superior solubility in ethanol compared to the sodium enolate, driving the equilibrium forward and minimizing self-condensation side reactions. The methoxymethyl group remains stable under these basic conditions.

    Step-by-Step Methodology:

    • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one and 1.0 mmol of the desired substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) in 15 mL of absolute ethanol.

    • Base Addition: Cool the mixture to 0–5 °C in an ice bath. Slowly add 2.0 mL of a 20% aqueous KOH solution dropwise over 10 minutes while maintaining vigorous magnetic stirring.

    • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–18 hours. Monitor the disappearance of the starting materials via TLC (Hexane:Ethyl Acetate 7:3).

    • Quenching & Precipitation: Pour the reaction mixture into 50 mL of crushed ice-water. Neutralize the solution with 1M HCl to pH 7 to precipitate the crude chalcone.

    • Isolation & Validation: Filter the precipitate under a vacuum, wash with cold distilled water, and recrystallize from hot ethanol.

    • Self-Validation: Confirm the structure via 1 H-NMR. The diagnostic trans-alkene protons of the chalcone should appear as two doublets between δ 7.40 and 7.90 ppm with a coupling constant ( J ) of ~15.5–16.0 Hz, confirming the E-isomer formation.

    Protocol 2: Synthesis of Thiazolyl-Thiosemicarbazone Composites

    Thiazolyl-thiosemicarbazones are highly sought after in antimicrobial and oncology drug discovery due to their ability to chelate transition metals (like Cu 2+ ) and disrupt topoisomerase or kinase activity[4].

    Causality & Expert Insight: This reaction relies on acid catalysis. Adding a catalytic amount of glacial acetic acid protonates the carbonyl oxygen of the acetyl group, significantly increasing its electrophilicity. This facilitates the nucleophilic attack by the α -nitrogen of the thiosemicarbazide. Without acid, the reaction stalls due to the relatively low electrophilicity of the ketone compared to an aldehyde.

    Step-by-Step Methodology:

    • Preparation: Dissolve 1.0 mmol of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one in 20 mL of absolute ethanol.

    • Reagent Addition: Add 1.1 mmol of thiosemicarbazide to the solution.

    • Catalysis: Add 3–5 drops of glacial acetic acid.

    • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4–6 hours.

    • Isolation: Cool the mixture to room temperature, then further chill in an ice bath to induce crystallization. Filter the resulting solid and wash with cold ethanol.

    • Self-Validation: Analyze the product using FTIR spectroscopy. The successful conversion is validated by the disappearance of the strong ketone C=O stretching band at ~1680 cm −1 and the appearance of a new imine C=N stretching band at ~1590–1610 cm −1 , alongside N-H stretching bands around 3100–3300 cm −1 .

    Mechanistic Pathway: Anticancer Action of Thiazolyl-Chalcones

    When 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one is converted into a chalcone derivative, it gains the ability to interact with critical cell cycle regulators. Studies indicate that these derivatives competitively inhibit Cyclin-Dependent Kinase 1 (CDK1), a crucial enzyme for the G2/M phase transition in cancer cells[2].

    Pathway Drug Thiazolyl-Chalcone Derivative CDK1 CDK1 / ATP Binding Site Drug->CDK1 Competitive Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Drug->Bax Upregulates Apoptosis Cellular Apoptosis (Cancer Cell Death) CDK1->Apoptosis Cell Cycle Arrest Bcl2->Bax Inhibits Caspase Active Caspase-3 Bax->Caspase Activates Caspase->Apoptosis Execution

    Mechanism of action for thiazolyl-chalcones inducing apoptosis via CDK1 inhibition.

    By utilizing 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one as the foundational scaffold, medicinal chemists can efficiently explore structure-activity relationships (SAR) to fine-tune both the pharmacokinetic profile (via the methoxymethyl group) and the pharmacodynamic engagement (via the α,β -unsaturated ketone or thiosemicarbazone extensions).

    References

    • 2-Acetylthiazole: A Key Intermediate in Pharmaceutical Synthesis Source: NBInno URL:[Link][1]

    • Discovery of thiazole-based-chalcones and 4-hetarylthiazoles as potent anticancer agents: Synthesis, docking study and anticancer activity Source: Bioorganic Chemistry (via ResearchGate) URL:[Link][2]

    • Synthesis of some 2-(acetophenon-hydrazin)-thiazoles and 2-(4-thiazolyl-methynhydrazin)-thiazoles as potential antibacterial and antifungal agents Source: Farmacia (via ResearchGate) URL:[Link][4]

    • Advances in the Synthesis of Heteroaromatic Hybrid Chalcones Source: MDPI URL:[Link][3]

    Sources

    Application

    Application Notes and Protocols for the Purification of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one

    Introduction 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one is a key intermediate in the synthesis of various pharmaceutically active compounds and fine chemicals. The purity of this intermediate is paramount as impurities...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one is a key intermediate in the synthesis of various pharmaceutically active compounds and fine chemicals. The purity of this intermediate is paramount as impurities can lead to undesirable side reactions, lower yields of the final product, and potential safety concerns in drug development. This guide provides detailed application notes and protocols for the purification of crude 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are based on established chemical principles and are designed to be robust and reproducible.

    Understanding the Impurity Profile

    Effective purification begins with an understanding of the potential impurities. The synthesis of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one, often through variations of the Hantzsch thiazole synthesis, can introduce several types of impurities:

    • Unreacted Starting Materials: Such as α-haloketones and thioamides.

    • Reaction Byproducts: Including isomers and over-alkylated species.

    • Solvent Residues: Residual solvents from the reaction and initial workup.

    • Degradation Products: The thiazole ring can be susceptible to degradation under harsh reaction or workup conditions.

    A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) is highly recommended to identify the major impurities and select the most appropriate purification strategy.

    Purification Methodologies

    The choice of purification method depends on the physical state of the crude product (solid or oil), the nature of the impurities, and the desired final purity. The following sections detail the most common and effective techniques for purifying 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one.

    Recrystallization

    Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.

    Principle: The crude solid is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

    Protocol for Single-Solvent Recrystallization:

    • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For thiazole derivatives, common recrystallization solvents include ethanol, methanol, and mixtures of ethanol and water.[1][2]

    • Dissolution: Place the crude 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

    • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

    • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

    • Isolation: Collect the purified crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Drying: Dry the crystals under vacuum to remove residual solvent.

    Protocol for Mixed-Solvent Recrystallization:

    This method is useful when a single solvent is not ideal. It involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is insoluble.[3]

    • Dissolution: Dissolve the crude solid in a minimal amount of the "good" solvent at or near room temperature.

    • Addition of "Poor" Solvent: While stirring, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

    • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

    • Crystallization and Isolation: Follow steps 4-7 from the single-solvent protocol.

    Troubleshooting Recrystallization:

    Problem Possible Cause Solution
    Oiling OutThe melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a mixed-solvent system.[3]
    No Crystal FormationThe solution is not saturated, or the compound is too soluble.Evaporate some of the solvent to increase concentration. If still no crystals form, try a different solvent or a mixed-solvent system.[3]
    Poor RecoveryToo much solvent was used; the compound is significantly soluble at low temperatures.Use the minimum amount of hot solvent for dissolution. Ensure adequate cooling time.
    Column Chromatography

    Column chromatography is a versatile technique for purifying both solid and liquid compounds. It separates components of a mixture based on their differential adsorption to a stationary phase.

    Principle: A solution of the crude mixture is passed through a column packed with a solid adsorbent (stationary phase), such as silica gel or alumina.[4] A solvent or a mixture of solvents (mobile phase) is used to elute the components. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, thus achieving separation.

    Protocol for Flash Column Chromatography:

    • Stationary Phase and Mobile Phase Selection: For ketones like 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one, silica gel is a common stationary phase.[4] The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system is often determined by preliminary TLC analysis, aiming for an Rf value of 0.2-0.4 for the desired compound.[4]

    • Column Packing: Pack a glass column with a slurry of silica gel in the non-polar component of the mobile phase. Ensure the packing is uniform and free of air bubbles.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and carefully load it onto the top of the silica gel bed.

    • Elution: Begin eluting the column with the chosen mobile phase. For "flash" chromatography, apply moderate air pressure to accelerate the solvent flow.[4]

    • Fraction Collection: Collect the eluent in a series of fractions.

    • Analysis: Analyze the collected fractions by TLC or another suitable analytical method to identify the fractions containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    Workflow for Method Selection:

    G start Crude Product 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil) distillation Consider Distillation (if thermally stable and volatile) is_solid->distillation Alternative for Oil purity_check1 Check Purity (TLC, HPLC, NMR) recrystallization->purity_check1 purity_check2 Check Purity (TLC, HPLC, NMR) chromatography->purity_check2 purity_check3 Check Purity (TLC, HPLC, NMR) distillation->purity_check3 purity_check1->chromatography Purity <98% pure_product Pure Product purity_check1->pure_product Purity >98% purity_check2->pure_product Purity >98% repurify Repurify if necessary purity_check2->repurify Purity <98% purity_check3->chromatography Purity <98% purity_check3->pure_product Purity >98% repurify->chromatography

    Caption: Decision workflow for purification method selection.

    Distillation

    Distillation is suitable for purifying liquid compounds that are thermally stable at their boiling point. This method separates components based on differences in their volatilities.

    Principle: The liquid mixture is heated to its boiling point, and the resulting vapor is condensed and collected. Components with lower boiling points will vaporize more readily and be concentrated in the distillate.

    Protocol for Vacuum Distillation:

    Since many organic compounds decompose at their atmospheric boiling points, vacuum distillation is often employed to lower the boiling point.

    • Apparatus Setup: Assemble a vacuum distillation apparatus, including a heating mantle, a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all connections are well-sealed to maintain a vacuum.

    • Sample Addition: Place the crude liquid product in the round-bottom flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

    • Applying Vacuum: Gradually apply vacuum to the system.

    • Heating: Begin heating the flask gently.

    • Fraction Collection: Collect the distillate in fractions based on the boiling point at the applied pressure. The main fraction should be collected at a stable temperature.

    • Analysis: Analyze the fractions to determine their purity.

    Considerations for Distillation:

    Parameter Recommendation
    Thermal StabilityDetermine the thermal stability of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one before attempting distillation.
    PressureUse a vacuum level that allows for distillation at a temperature well below the decomposition point.
    FractionationFor mixtures with close boiling points, a fractional distillation column may be necessary to achieve good separation.
    Acid-Base Extraction

    Acid-base extraction is a liquid-liquid extraction technique that can be used to separate acidic, basic, and neutral compounds. While the target compound is neutral, this method can be effective for removing acidic or basic impurities.

    Protocol for Removal of Basic Impurities:

    • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate basic impurities, making them water-soluble.

    • Separation: Separate the aqueous layer.

    • Neutralization and Back-Extraction (Optional): The aqueous layer can be basified and extracted with an organic solvent to recover the basic impurities if desired.

    • Washing: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine.

    • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

    Protocol for Removal of Acidic Impurities:

    Follow the same procedure as above, but use a dilute aqueous base solution (e.g., 1 M NaOH or saturated NaHCO₃) for the initial wash to remove acidic impurities.

    Purity Assessment

    After purification, it is essential to assess the purity of the final product. The following analytical techniques are commonly used:

    • Thin Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.[5]

    • Gas Chromatography (GC): Suitable for volatile compounds and can provide quantitative purity data.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

    Workflow for Purity Analysis:

    G start Purified Product tlc TLC Analysis start->tlc hplc_gc HPLC/GC Analysis tlc->hplc_gc Single Spot nmr NMR Spectroscopy hplc_gc->nmr Purity >98% ms Mass Spectrometry nmr->ms Correct Structure final_product Characterized Pure Product ms->final_product

    Caption: Analytical workflow for purity assessment.

    Conclusion

    The purification of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one is a critical step in its utilization as a chemical intermediate. The choice of purification method should be based on the physical properties of the crude material and its impurity profile. A systematic approach, combining the appropriate purification technique with rigorous analytical assessment, will ensure a high-quality final product suitable for downstream applications in research and development.

    References

    • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

    • Online Publishing @ NIScPR. (2018). Synthesis, characterization and evaluation of new thiazole derivatives as anthelmintic agents. Retrieved from [Link]

    • Taylor & Francis Online. (2021). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. Retrieved from [Link]

    • Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

    • Google Patents. (1958). Method for purification of ketones.
    • MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Retrieved from [Link]

    • PubChem. (n.d.). 1-(Thiazol-4-yl)ethanone. Retrieved from [Link]

    • PubChem. (n.d.). 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one. Retrieved from [Link]

    • ResearchGate. (n.d.). Gas chromatographic separations of ketone standards (0.1 mg/l) on HP-FFAP column. Retrieved from [Link]

    Sources

    Method

    Application Notes and Protocols: Leveraging 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one for Advanced Heterocyclic Ligand Design

    Introduction: The Strategic Value of a Versatile Thiazole Building Block The thiazole ring is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of biologically active compounds and FDA-appr...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Strategic Value of a Versatile Thiazole Building Block

    The thiazole ring is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] This five-membered heterocycle, containing both sulfur and nitrogen, serves as a critical pharmacophore in agents with applications ranging from anticancer and antimicrobial to anti-inflammatory therapies.[1][2][4] Its utility stems from its unique electronic properties and its capacity to engage in various non-covalent interactions with biological targets, including hydrogen bonding and metal coordination.[5][6]

    Within the vast landscape of thiazole-based scaffolds, 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one emerges as a particularly strategic building block for the design of novel heterocyclic ligands. Its structure is pre-functionalized with three key features ripe for chemical elaboration:

    • The Thiazole Core: Provides a stable, aromatic platform and potential coordination sites (N, S) for metal-based catalysts or metalloenzyme inhibitors.

    • The C4-Acetyl Group: A versatile chemical handle for a wide array of classical and modern organic reactions, including condensations, alpha-functionalization, and cyclizations.

    • The C2-Methoxymethyl Substituent: Offers a site for modulating steric bulk, solubility, and hydrogen bonding potential, which can be critical for optimizing pharmacokinetic and pharmacodynamic properties.

    This guide provides a comprehensive overview of the application of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one in ligand design. It is intended for researchers and professionals in drug discovery and materials science, offering both the theoretical underpinnings and detailed, field-tested protocols for its practical implementation.

    PART 1: Synthesis and Characterization of the Core Scaffold

    The successful application of any building block begins with a reliable and scalable synthesis. The Hantzsch thiazole synthesis remains a primary and robust method for constructing the thiazole ring.[7][8]

    Protocol 1: Synthesis of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one

    This protocol details the Hantzsch synthesis of the title compound from commercially available starting materials.

    Causality Behind Experimental Choices:

    • Thioamide Selection: 2-Methoxythioacetamide is chosen for its direct introduction of the desired C2-methoxymethyl group.

    • α-Haloketone Partner: 3-Chloro-2,4-pentanedione provides the acetyl group and the carbon backbone for the C4 and C5 positions of the thiazole ring.

    • Solvent and Temperature: Refluxing ethanol is a common and effective solvent for Hantzsch synthesis, providing sufficient thermal energy to drive the condensation and cyclization while being relatively easy to remove.

    Materials:

    • 2-Methoxythioacetamide

    • 3-Chloro-2,4-pentanedione

    • Ethanol (absolute)

    • Sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    Step-by-Step Methodology:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxythioacetamide (1.0 eq) in absolute ethanol.

    • Addition of α-Haloketone: To the stirred solution, add 3-chloro-2,4-pentanedione (1.1 eq) dropwise at room temperature.

    • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

      • Remove the ethanol under reduced pressure using a rotary evaporator.

      • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

      • Combine the organic layers and wash with brine (1 x 50 mL).

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one as a pure solid.

    Characterization Data:

    TechniqueExpected Results
    ¹H NMR Signals corresponding to the acetyl methyl protons, the methoxymethyl protons (methylene and methoxy), and the thiazole C5-H proton.
    ¹³C NMR Resonances for the acetyl carbonyl and methyl carbons, the methoxymethyl carbons, and the thiazole ring carbons.
    Mass Spec (MS) A molecular ion peak corresponding to the calculated mass of the product.
    FT-IR Characteristic absorption bands for the C=O stretch of the ketone and C=N/C=C stretches of the thiazole ring.

    PART 2: Application in Heterocyclic Ligand Synthesis

    The true power of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one lies in the reactivity of its acetyl group. This functional group serves as a gateway to a diverse array of more complex heterocyclic systems.

    Design Principles and Strategic Elaboration

    The acetyl moiety can be strategically manipulated to build ligands with tailored properties. Key transformations include:

    • Condensation Reactions: The α-methyl protons of the acetyl group are acidic and can participate in base-catalyzed condensation reactions (e.g., Claisen-Schmidt, Knoevenagel) with aldehydes and other electrophiles to form chalcones and related enones. These products are valuable intermediates for further cyclization reactions.

    • Cyclization to Form Hybrid Heterocycles: The chalcone derivatives can be reacted with various binucleophiles (e.g., hydrazine, thiourea, guanidine) to construct pyrazoline, pyrimidine, and other heterocyclic rings fused or linked to the thiazole core.[9]

    • α-Halogenation: The acetyl group can be halogenated at the α-position, creating a reactive electrophilic site for substitution reactions to introduce new functionalities or to facilitate further cyclizations.

    Workflow for Ligand Design

    The following diagram illustrates a general workflow for designing and synthesizing novel heterocyclic ligands starting from 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one.

    Ligand_Design_Workflow A 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one (Core Scaffold) B Claisen-Schmidt Condensation (with Aryl Aldehyde) A->B F α-Halogenation (e.g., with NBS) A->F C Thiazolyl-Chalcone Intermediate B->C D Cyclization with Binucleophile (e.g., Thiosemicarbazide) C->D E Thiazole-Pyrazoline Hybrid Ligand D->E G α-Halo Ketone Intermediate F->G H Reaction with Thioamide (Hantzsch-type reaction) G->H I Bis-Thiazole Ligand H->I

    Caption: General workflow for ligand synthesis.

    Protocol 2: Synthesis of a Thiazolyl-Chalcone Intermediate via Claisen-Schmidt Condensation

    This protocol describes the synthesis of a chalcone, a key intermediate for building more complex heterocyclic systems.[9]

    Causality Behind Experimental Choices:

    • Base Catalyst: A strong base like potassium hydroxide is used to deprotonate the α-carbon of the acetyl group, generating the enolate necessary for the condensation reaction.

    • Solvent: Ethanol is a suitable solvent that can dissolve both the reactants and the base.

    • Temperature: Performing the reaction at room temperature is often sufficient to achieve good yields while minimizing side reactions.

    Materials:

    • 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one

    • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

    • Potassium hydroxide (KOH)

    • Ethanol

    • Deionized water

    • Ice bath

    Step-by-Step Methodology:

    • Reactant Solution: Dissolve 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one (1.0 eq) and the chosen aromatic aldehyde (1.1 eq) in ethanol in a flask.

    • Base Addition: Cool the flask in an ice bath. Prepare a solution of KOH (2.0 eq) in ethanol and add it dropwise to the reactant solution with vigorous stirring.

    • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The formation of a precipitate often indicates product formation.

    • Isolation:

      • Pour the reaction mixture into ice-cold water.

      • Collect the precipitated solid by vacuum filtration.

      • Wash the solid thoroughly with cold water until the filtrate is neutral.

    • Purification: Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

    Expected Yield: 70-90%

    Protocol 3: Cyclization to a Thiazole-Pyrazoline Hybrid Ligand

    This protocol outlines the synthesis of a thiazole-pyrazoline hybrid, a scaffold known for its diverse biological activities.[9]

    Causality Behind Experimental Choices:

    • Binucleophile: Thiosemicarbazide is used as the cyclizing agent. The hydrazine moiety attacks the enone system, and the thioamide provides the necessary atoms for the subsequent ring closure.

    • Base and Solvent: Sodium hydroxide in ethanol provides the basic conditions required to facilitate the cyclization reaction.

    • Acetic Acid: A catalytic amount of a weak acid like acetic acid can promote the initial condensation and subsequent cyclization steps.

    Materials:

    • Thiazolyl-chalcone intermediate (from Protocol 2)

    • Thiosemicarbazide

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

    Step-by-Step Methodology:

    • Reaction Mixture: In a round-bottom flask, suspend the thiazolyl-chalcone (1.0 eq) and thiosemicarbazide (1.2 eq) in ethanol.

    • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture.

    • Base Addition: Add a solution of NaOH (1.5 eq) in ethanol.

    • Reflux: Heat the mixture to reflux for 8-10 hours. Monitor the reaction by TLC.

    • Work-up:

      • Cool the reaction to room temperature.

      • Pour the mixture into cold water.

      • Collect the resulting precipitate by filtration.

      • Wash the solid with water and dry.

    • Purification: Recrystallize the crude product from ethanol or another suitable solvent to yield the pure thiazole-pyrazoline hybrid.

    Quantitative Data Summary:

    Starting MaterialReactionProductTypical Yield (%)
    2-MethoxythioacetamideHantzsch Synthesis1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one60-75
    Thiazole Ketone + AldehydeClaisen-SchmidtThiazolyl-Chalcone70-90
    Thiazolyl-ChalconeCyclizationThiazole-Pyrazoline Hybrid65-85

    PART 3: Advanced Applications and Logical Relationships

    The utility of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one extends to the design of ligands for various applications, including as inhibitors for protein kinases or as metal-coordinating ligands in catalysis.[5][10]

    Ligand Design for Protein Kinase Inhibition

    Many protein kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket.[10] The thiazole moiety can act as a scaffold, and further functionalization allows for the introduction of groups that can form key interactions (e.g., hydrogen bonds) with hinge region residues of the kinase.

    Kinase_Inhibitor_Design cluster_0 Ligand Features cluster_1 Kinase Binding Pocket A Thiazole Core (Scaffold) K1 ATP Binding Site A->K1 Anchors in pocket B Pyrazoline Ring (Hinge Binder) K2 Hinge Region B->K2 H-bonds C Aryl Substituent (Selectivity Pocket) K3 Selectivity Pocket C->K3 van der Waals D Methoxymethyl Group (Solubility/Sterics) K4 Solvent Exposed Region D->K4 Interacts with solvent

    Caption: Ligand-target interaction model.

    Trustworthiness and Self-Validation

    The protocols described herein are designed to be self-validating. The expected yields are based on literature precedents and typical laboratory outcomes. Crucially, comprehensive characterization of all intermediates and final products using standard analytical techniques (NMR, MS, IR) is mandatory to confirm identity and purity. Any significant deviation from the expected spectral data should prompt further investigation and purification.

    References

    • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applic
    • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
    • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Journal of Population Therapeutics and Clinical Pharmacology.
    • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. [Source Not Available]
    • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv
    • Modular synthesis of thiazoline and thiazole deriv
    • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
    • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Publishing.
    • Significance of Thiazole-based Heterocycles for Bioactive Systems. IntechOpen.
    • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
    • Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry.
    • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Publishing.
    • Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. Uttaranchal University.
    • Thiazole synthesis. Organic Chemistry Portal.

    Sources

    Application

    catalytic reduction of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one to secondary alcohols

    An Application Guide to the Catalytic Reduction of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one Abstract This technical guide provides detailed protocols and scientific rationale for the catalytic reduction of the hetero...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Guide to the Catalytic Reduction of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one

    Abstract

    This technical guide provides detailed protocols and scientific rationale for the catalytic reduction of the heteroaromatic ketone, 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one, to its corresponding secondary alcohol, 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-ol. Chiral secondary alcohols containing heterocyclic scaffolds are pivotal building blocks in medicinal chemistry and drug development, frequently appearing in biologically active molecules.[1][2] This document outlines two robust and highly efficient catalytic methodologies: an asymmetric hydrogenation protocol for producing enantiomerically pure alcohols using a Ruthenium-based catalyst, and a green, chemoselective transfer hydrogenation protocol using an Iridium-based catalyst in an aqueous medium. Each protocol is designed to be self-validating, offering researchers a clear pathway from reaction setup to product characterization, supported by mechanistic insights and troubleshooting advice.

    Introduction and Strategic Overview

    The conversion of a prochiral ketone to a chiral secondary alcohol is a fundamental transformation in modern organic synthesis. The target substrate, 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one, contains a thiazole ring, a privileged scaffold in pharmaceutical science known for a wide range of biological activities.[3][4] Consequently, the development of efficient and selective methods to produce its corresponding alcohol in high optical purity is of significant interest.

    Catalytic reduction methods are paramount due to their efficiency, atom economy, and ability to be rendered asymmetric.[5] This guide focuses on two complementary state-of-the-art approaches:

    • Asymmetric Hydrogenation: This method utilizes molecular hydrogen (H₂) in the presence of a chiral transition metal catalyst to achieve high enantioselectivity. Ruthenium complexes bearing chiral diphosphine and diamine ligands are particularly effective for the reduction of heteroaromatic ketones.[6][7][8]

    • Asymmetric Transfer Hydrogenation (ATH): This approach employs a hydrogen donor molecule, such as isopropanol or formic acid, to transfer hydrogen to the substrate.[9][10] Iridium catalysts have shown exceptional efficiency for transfer hydrogenation in environmentally benign solvents like water, using formic acid as a traceless hydride source.[11][12]

    The choice between these methods depends on the specific laboratory capabilities (e.g., availability of high-pressure hydrogenation equipment) and the desired process characteristics (e.g., green chemistry metrics).

    Mechanistic Considerations: The "Why" Behind the Catalysis

    Understanding the underlying catalytic cycles is crucial for optimizing reaction conditions and troubleshooting.

    Ruthenium-Catalyzed Asymmetric Hydrogenation

    The widely accepted mechanism for ketone reduction by RuCl₂(diphosphine)(diamine) catalysts involves a metal-ligand bifunctional catalysis.[7][13]

    • Activation: The catalyst precursor reacts with a base (e.g., t-BuOK) and H₂ to form the active 18-electron ruthenium hydride species.

    • Hydrogen Transfer: The ketone substrate does not coordinate directly to the metal center. Instead, it forms an outer-sphere complex stabilized by hydrogen bonding between the carbonyl oxygen and the amine N-H of the diamine ligand.

    • Concerted Transfer: The hydride from the ruthenium center and a proton from the amine ligand are transferred to the carbonyl group via a six-membered pericyclic transition state. This concerted, non-classical pathway accounts for the high efficiency and selectivity of the reaction.[13] The chirality of the diphosphine and diamine ligands dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the formation of one enantiomer in excess.

    Iridium-Catalyzed Transfer Hydrogenation

    Iridium-catalyzed transfer hydrogenation with formic acid in water operates through a distinct, highly efficient mechanism.[12][14]

    • Catalyst Activation: The iridium catalyst reacts with formate (from formic acid) to generate a key iridium-hydride intermediate, releasing CO₂.[12]

    • Hydride Transfer: The ketone is activated by protonation under the mildly acidic conditions of the formic acid solution. The iridium-hydride species then transfers a hydride to the electrophilic carbonyl carbon. This process is often highly chemoselective, reducing ketones in the presence of other sensitive functional groups.[11][12]

    • Catalyst Regeneration: The resulting iridium complex is regenerated by another molecule of formate, completing the catalytic cycle. The use of water as a solvent and a traceless H₂ source makes this a highly sustainable process.

    Experimental Protocols and Workflows

    This section provides detailed, step-by-step protocols for the catalytic reduction of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one.

    General Experimental Workflow

    The overall process for both protocols follows a logical sequence from setup to analysis.

    G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis P1 Reagent & Glassware Preparation (Dry/Inert) P2 Substrate & Catalyst Weighing P1->P2 R1 Assemble Reaction Vessel Under Inert Atmosphere P2->R1 R2 Solvent & Reagent Addition R1->R2 R3 Execute Reaction (H2 Pressure or Heating) R2->R3 R4 Monitor Progress (TLC / LC-MS) R3->R4 W1 Reaction Quenching & Solvent Removal R4->W1 W2 Aqueous Work-up (Extraction) W1->W2 W3 Purification (Column Chromatography) W2->W3 A1 Structure Verification (NMR, MS) W3->A1 A2 Purity & Enantioselectivity (Chiral HPLC/GC) A1->A2

    Caption: General workflow for catalytic ketone reduction.

    Protocol 1: Asymmetric Hydrogenation with a Ruthenium Catalyst

    This protocol is designed to produce the chiral alcohol with high enantiomeric excess (ee). It is based on established procedures for heteroaromatic ketones.[8][15]

    Materials:

    • 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one

    • trans-RuCl₂[(S)-Xyl-BINAP][(S)-DAIPEN] (or the corresponding (R,R) enantiomer for the other product enantiomer)

    • Potassium tert-butoxide (t-BuOK)

    • 2-Propanol (Anhydrous)

    • Hydrogen gas (H₂)

    • Parr-type high-pressure reactor or similar hydrogenation apparatus

    Procedure:

    • Vessel Preparation: Ensure the high-pressure reactor is clean and dry.

    • Reagent Loading: In a glovebox or under a stream of argon, add trans-RuCl₂[(S)-Xyl-BINAP][(S)-DAIPEN] (e.g., at a substrate-to-catalyst ratio [S/C] of 2000:1) and potassium tert-butoxide (t-BuOK, 5 mol%) to the reactor vessel.

    • Substrate & Solvent Addition: Add 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one (1.0 eq). Dissolve/suspend the solids in anhydrous 2-propanol (to make a ~0.2 M solution).

    • Reaction Execution: Seal the reactor. Purge the vessel with H₂ gas three times. Pressurize the reactor to 8 atm with H₂.

    • Stirring & Monitoring: Stir the reaction mixture vigorously at room temperature (25 °C). The reaction is typically complete within 4-12 hours. Monitor progress by taking aliquots (after careful depressurization) and analyzing via TLC or LC-MS.

    • Work-up: Once the reaction is complete, carefully vent the reactor and purge with argon. Concentrate the reaction mixture under reduced pressure.

    • Purification: Redissolve the residue in ethyl acetate and filter through a short plug of silica gel to remove the catalyst and base. Concentrate the filtrate. If necessary, further purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Analysis: Confirm the structure of the resulting alcohol by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess by chiral HPLC or GC analysis.

    Protocol 2: Green Transfer Hydrogenation with an Iridium Catalyst

    This protocol offers a highly efficient and environmentally friendly method for producing the alcohol, particularly suitable for labs not equipped for high-pressure hydrogenation.[11][12]

    Materials:

    • 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one

    • [CpIrCl₂]₂ (Cp = pentamethylcyclopentadienyl)

    • Bipyridine-based ligand (as specified in the reference literature, e.g., a substituted 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine)

    • Formic acid (HCOOH)

    • Deionized Water

    • Sodium bicarbonate (NaHCO₃)

    • Ethyl acetate

    Procedure:

    • Catalyst Pre-formation (optional but recommended): In a small vial, stir [Cp*IrCl₂]₂ and the chosen ligand (1:1 molar ratio per Ir center) in a suitable solvent for a short period to form the active catalyst precursor.

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one (1.0 eq) and the iridium catalyst (e.g., at an S/C ratio of 1000:1 to 10,000:1).[11]

    • Reagent Addition: Add deionized water to form a suspension/solution (~0.5 M). Add formic acid (2.0-3.0 eq).

    • Reaction Execution: Heat the reaction mixture to 50-80 °C with vigorous stirring. The reaction is typically complete in 1-6 hours. Monitor progress by TLC or LC-MS.

    • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude product is often of high purity. If required, purify by flash column chromatography on silica gel.

    • Analysis: Confirm the product structure and purity by ¹H NMR, ¹³C NMR, and MS analysis.

    Data Summary and Expected Outcomes

    The following table summarizes the typical performance metrics for each protocol.

    ParameterProtocol 1: Ru-Catalyzed HydrogenationProtocol 2: Ir-Catalyzed Transfer Hydrogenation
    Catalyst System trans-RuCl₂[(S)-Xyl-BINAP][(S)-DAIPEN] / t-BuOKIridium(III) Complex / Formic Acid
    Hydrogen Source H₂ gas (8 atm)Formic Acid
    Solvent 2-PropanolWater
    Temperature 25 °C50-80 °C
    Typical S/C Ratio 1000 - 50001000 - 10,000
    Expected Yield >95%>95%
    Expected Selectivity >98% eeN/A (produces racemic product unless a chiral ligand is used)
    Key Advantages High enantioselectivityHigh efficiency, green solvent, no high pressure needed

    Catalytic Cycle Visualization

    G cluster_main Iridium-Catalyzed Transfer Hydrogenation Cycle A [Ir]-X B [Ir]-OCHO A->B + HCOO⁻ - X⁻ C [Ir]-H B->C - CO₂ CO2 CO₂ D [Ir]...H...C=O⁺HR'R'' C->D + R'R''C=O, H⁺ E [Ir]⁺ D->E Hydride Transfer RCHOH R'R''CHOH E->B + HCOO⁻ RCO R'R''C=O HCOOH HCOOH

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one

    Welcome to the technical support center for the synthesis of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis. The primary route to this molecule is the Hantzsch thiazole synthesis, a robust reaction that, like any, can present challenges.[1] This document provides in-depth, experience-based solutions to common issues encountered during this procedure.

    Overview of the Core Synthesis: Hantzsch Thiazole Synthesis

    The synthesis of the target compound typically involves the condensation reaction between an α-haloketone and a thioamide.[1][2] Specifically, 1-chloro-3-butanone (or a related α-haloketone) is reacted with 2-methoxythioacetamide. The reaction proceeds via an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3] While generally high-yielding, optimizing conditions is crucial for maximizing both yield and purity.[3][4]

    Frequently Asked Questions & Troubleshooting Guide

    This section addresses specific issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols.

    Q1: My overall yield is very low or I'm getting no product at all. What are the primary factors to investigate?

    Low or no yield is a common starting problem that can often be traced back to a few key areas. A systematic check of your starting materials and reaction conditions is the most effective approach.[5]

    Potential Causes & Solutions:

    • Poor Quality of Starting Materials:

      • α-Haloketone (e.g., 1-chloro-3-butanone): These reagents can degrade over time. Ensure your α-haloketone is fresh or has been stored properly under inert atmosphere and protected from light. Purity can be checked via TLC or NMR before starting the reaction.[6]

      • 2-Methoxythioacetamide: The purity of the thioamide is critical. Impurities can lead to a host of unwanted side reactions.[3] If you are synthesizing this reagent yourself, ensure it is thoroughly purified before use.

    • Suboptimal Reaction Conditions:

      • Temperature: The Hantzsch synthesis often requires heating to proceed at an efficient rate.[2][3] If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring via Thin Layer Chromatography (TLC) is recommended. However, excessive heat can promote side reactions and decomposition.[3] A good starting point is refluxing in a solvent like ethanol.[6]

      • Reaction Time: The reaction may simply not have run to completion. Monitor the disappearance of the limiting reagent by TLC. Many protocols suggest reaction times of 2-4 hours at reflux.[6]

    • Incorrect Stoichiometry:

      • Ensure the molar ratios of your reactants are correct. A slight excess of the thioamide (e.g., 1.1 to 1.2 equivalents) is sometimes used to ensure the complete consumption of the more expensive or less stable α-haloketone.[6]

    Q2: I'm seeing multiple spots on my TLC plate, indicating significant side product formation. What are the likely side reactions and how can I minimize them?

    The formation of multiple products is a clear sign of competing reaction pathways. Understanding these pathways is key to suppressing them.

    Common Side Reactions & Mitigation Strategies:

    • Isomer Formation: Under certain conditions, particularly acidic ones, the formation of isomeric impurities like 2-imino-2,3-dihydrothiazoles can occur.[5]

      • Solution: Maintaining neutral or slightly basic conditions can often minimize this. After the initial condensation, a workup with a mild base like 5% sodium carbonate or sodium bicarbonate solution is often employed to neutralize the HBr or HCl formed during the reaction and to precipitate the final product.[2][5]

    • Self-Condensation of α-Haloketone: α-haloketones can undergo self-condensation, especially at elevated temperatures or in the presence of a base.

      • Solution: Control the reaction temperature carefully. Adding the α-haloketone slowly to the heated solution of the thioamide can help maintain a low instantaneous concentration of the haloketone, thus disfavoring self-condensation.[6]

    The diagram below illustrates the desired Hantzsch synthesis pathway versus a potential side reaction leading to an isomeric impurity.

    Hantzsch_Mechanism cluster_reactants Starting Materials cluster_desired Desired Pathway cluster_side Side Reaction R1 2-Methoxythioacetamide I1 S-Alkylation Intermediate R1->I1 SN2 Attack R2 1-Chloro-3-butanone (α-Haloketone) R2->I1 I2 Cyclization/ Dehydration I1->I2 Intramolecular Condensation I3 Alternative Protonation I1->I3 Acidic Conditions P1 Target Product: 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one I2->P1 Aromatization P2 Isomeric Impurity (e.g., Iminodihydrothiazole) I3->P2 Incorrect Cyclization Purification_Workflow Start Reaction Complete (Verified by TLC) Cool Cool Reaction Mixture to RT Start->Cool Neutralize Pour into Mild Base (e.g., 5% NaHCO3) Cool->Neutralize Check_Solid Does a Solid Precipitate? Neutralize->Check_Solid Filter Filter Precipitate, Wash with Water, Dry Check_Solid->Filter Yes Extract Perform Liquid-Liquid Extraction (e.g., EtOAc) Check_Solid->Extract No / Oily Check_Purity Check Purity (TLC, NMR) Filter->Check_Purity Dry_Concentrate Dry Organic Layer & Concentrate Extract->Dry_Concentrate Dry_Concentrate->Check_Purity Column_Chromo Purify via Silica Gel Column Chromatography Check_Purity->Column_Chromo Impure Final_Product Pure Product Check_Purity->Final_Product Pure Column_Chromo->Final_Product

    Sources

    Optimization

    Technical Support Center: Troubleshooting Impurities in 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one Reactions

    Welcome to the technical support center for the synthesis of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this key thiazole intermediate. Thiazole-containing compounds are significant in medicinal chemistry, appearing in numerous biologically active molecules.[1][2] Ensuring the purity of intermediates like 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one is critical for the successful synthesis of downstream targets.

    This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

    Troubleshooting Guide: Impurity Formation and Low Yields

    This section addresses specific issues you might encounter during the synthesis of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one, a compound with the chemical formula C7H9NO2S.[3]

    Q1: I'm observing a significant amount of unreacted starting materials in my reaction mixture. What are the likely causes and how can I improve the conversion rate?

    A1: Incomplete conversion is a common challenge, often stemming from suboptimal reaction conditions. The primary synthesis of the thiazole ring typically follows the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[4][5] Here are several factors to investigate to drive your reaction to completion:

    • Reaction Temperature: The Hantzsch synthesis often requires heating to proceed efficiently.[6] If you are running the reaction at room temperature, a gradual increase in temperature should be explored. Small-scale trial reactions at various temperatures can help pinpoint the optimal condition for your specific substrates.

    • Reaction Time: It's possible the reaction has not been allowed to run for a sufficient duration.[6] Monitoring the reaction progress using an analytical technique like Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion and avoid potential product degradation from prolonged heating.[7]

    • Purity of Starting Materials: The purity of your α-haloketone and thioamide is paramount. Impurities in the starting materials can lead to side reactions and inhibit the desired transformation.[8] Ensure your starting materials are of high purity, and consider repurifying them if necessary.

    • Solvent Choice: The solvent can significantly influence reaction rates and yields. While alcohols like ethanol and methanol are commonly used, exploring other solvents or solvent mixtures might be beneficial.[6]

    Q2: My TLC analysis shows multiple spots, indicating the presence of several impurities. What are the common side products in this synthesis?

    A2: The formation of byproducts is a frequent source of impurities in pharmaceutical substance synthesis.[9][10] In the context of the Hantzsch thiazole synthesis, several side reactions can occur:

    • Unreacted Starting Materials: As mentioned previously, incomplete reactions will result in the presence of starting materials.[7]

    • Formation of Oxazoles: If the thioamide starting material is contaminated with the corresponding amide, an oxazole byproduct can form.[7]

    • Dimerization or Polymerization: Under certain conditions, the reactants or reactive intermediates can undergo self-condensation reactions.[7]

    • Formation of Isomeric Thiazoles: When using N-monosubstituted thioureas, the formation of 3-substituted 2-imino-2,3-dihydrothiazoles is a notable side reaction, particularly under acidic conditions.[7]

    To mitigate these side reactions, it is essential to use pure starting materials and optimize reaction conditions such as temperature, time, and solvent.

    Q3: I'm struggling with the purification of my final product. What are the recommended methods for isolating pure 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one?

    A3: Effective purification is key to obtaining a high-quality product. Here are some proven techniques:

    • Precipitation: For many thiazole products, which are often poorly soluble in water, precipitation can be an effective initial purification step.[6] Pouring the reaction mixture into a weak base solution, like 5% sodium carbonate, neutralizes the hydrohalide salt formed during the reaction, often causing the desired product to precipitate.[6] The solid can then be collected by vacuum filtration.[4][6]

    • Recrystallization: This is a standard and powerful technique for purifying solid organic compounds. The key is to select a solvent or solvent system where your product is soluble at elevated temperatures but sparingly soluble at lower temperatures.[6]

    • Column Chromatography: For more challenging separations, silica gel column chromatography is a highly effective method to separate the desired product from closely related impurities.[6]

    • Liquid-Liquid Extraction: If precipitation is not effective, you may need to perform a liquid-liquid extraction. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers can then be dried and the solvent evaporated to yield the crude product.[6]

    Frequently Asked Questions (FAQs)

    This section addresses broader questions about the synthesis and properties of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one.

    Q4: What are the primary synthetic routes to 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one?

    A4: The synthesis of this compound and related thiazoles can be approached through several methods. A common strategy involves the Hantzsch thiazole synthesis.[2][4][5] This typically involves the condensation of an α-haloketone with a thioamide.

    Another approach could involve the synthesis of a pre-formed thiazole ring followed by functionalization. For instance, one could start with a compound like 2-(methoxymethyl)-1,3-thiazole-4-carbaldehyde and then perform a reaction to introduce the acetyl group.[11]

    The methoxymethyl group can be introduced via methylation techniques using reagents like methyl iodide in the presence of a base.[11]

    Synthesis_Pathways

    Q5: What are the typical sources of impurities in pharmaceutical manufacturing in general?

    A5: Impurities in pharmaceutical products can originate from various sources throughout the manufacturing process.[8][9] Understanding these sources is the first step in controlling them. The main categories are:

    • Organic Impurities: These can arise from starting materials, by-products of the synthesis, intermediates, and degradation products of the active pharmaceutical ingredient (API).[9]

    • Inorganic Impurities: These typically come from the manufacturing process itself and include reagents, ligands, catalysts, inorganic salts, heavy metals, and filter aids.[9][10]

    • Residual Solvents: These are solvents used during the synthesis or purification process that are not completely removed.[9]

    Impurities can also be introduced from the manufacturing equipment and environment, such as through leaching of metals or cross-contamination.

    Impurity_Sources cluster_organic Organic cluster_inorganic Inorganic cluster_environmental Environmental Impurity_Sources Sources of Impurities Organic Organic Impurities Impurity_Sources->Organic Inorganic Inorganic Impurities Impurity_Sources->Inorganic Residual_Solvents Residual Solvents Impurity_Sources->Residual_Solvents Environmental Environmental Factors Impurity_Sources->Environmental Starting_Materials Starting Materials & Intermediates Organic->Starting_Materials Byproducts Byproducts & Side Reactions Organic->Byproducts Degradation Degradation Products Organic->Degradation Reagents Reagents & Catalysts Inorganic->Reagents Heavy_Metals Heavy Metals Inorganic->Heavy_Metals Inorganic_Salts Inorganic Salts Inorganic->Inorganic_Salts Cross_Contamination Cross-Contamination Environmental->Cross_Contamination Equipment_Leaching Equipment Leaching Environmental->Equipment_Leaching

    Q6: Are there any specific safety considerations I should be aware of when working with thiazole derivatives?

    A6: While specific safety information for 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one may not be extensively documented, it is prudent to handle all new chemical compounds with caution. Some thiazole derivatives are known to have varying degrees of toxicity.[11] Always consult the Safety Data Sheet (SDS) for any new compound before handling it in a laboratory setting.[11] General laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should always be followed. Work in a well-ventilated area, preferably a fume hood, when handling volatile reagents or performing reactions.

    Experimental Protocols

    Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

    This protocol is a general guideline and may require optimization for specific substrates.

    Materials:

    • α-Haloketone (1.0 equiv)

    • Thioamide (1.1 equiv)

    • Ethanol or Methanol

    • 5% Sodium Carbonate solution

    • Stir bar

    • Round-bottom flask

    • Condenser

    • Heating mantle

    • Büchner funnel and filter paper

    Procedure:

    • To a round-bottom flask, add the α-haloketone and the thioamide.

    • Add the solvent (e.g., ethanol) and a stir bar.

    • Heat the reaction mixture to reflux and monitor its progress using TLC.

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution and stir.[4]

    • A precipitate should form. Collect the solid product by vacuum filtration using a Büchner funnel.[4][6]

    • Wash the collected solid with water to remove any inorganic salts.[4][6]

    • Allow the product to air dry on a watch glass.[6]

    • Further purification can be achieved by recrystallization or column chromatography.

    Data Summary

    ParameterRecommended Action/ValueRationale
    Reaction Temperature 50-80 °C (or reflux)To overcome the activation energy of the reaction.[6]
    Reaction Time 2-24 hoursVaries depending on substrates; monitor by TLC.[6]
    Thioamide:α-Haloketone Ratio ~1.1 : 1.0A slight excess of the thioamide can help drive the reaction to completion.
    Workup pH Basic (pH > 8)To neutralize the hydrohalide salt and precipitate the free base product.[6]

    References

    • Simson Pharma Limited. (2024, July 22). Sources Of Impurities In Pharmaceutical Substances.
    • Benchchem. (n.d.). Troubleshooting low yields in Hantzsch thiazole synthesis.
    • Smolecule. (2023, August 16). 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde.
    • Aquigen Bio Sciences. (2024, June 13). Common Sources of Impurities in Pharmaceutical Substances.
    • Chemox Pharma. (2026, January 6). Impurities in Pharmaceuticals: Types, Causes & Control.
    • Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances.
    • BOC Sciences. (n.d.).
    • Benchchem. (n.d.). Technical Support Center: Hantzsch Thiazole Synthesis.
    • Holzapfel, C. W., et al. (2001, October 16).
    • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
    • Bayer Cropscience Aktiengesellschaft. (2017, August 24). Process for preparing thiazole derivatives.
    • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
    • Scribd. (n.d.). Hantzsch Thiazole Synthesis Mechanism.
    • Guidechem. (n.d.). Ethanone, 1-[2-(methoxymethyl)-4-thiazolyl]- 1339831-76-3 wiki.
    • Benchchem. (n.d.). Application Notes and Protocols: 4-(Methoxymethyl)
    • Sharma, A., et al. (2022, July 15). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
    • YouTube. (2019, January 19). synthesis of thiazoles.
    • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-.
    • Benchchem. (n.d.). Application Notes and Protocols: Reactivity of 4-(Methoxymethyl)thiazole with Electrophiles and Nucleophiles.
    • NextSDS. (n.d.). 1-[2-(2-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol.
    • J&K Scientific. (2009, November 16). 1-(2-Methylthiazol-4-yl)ethan-1-one | 23002-78-0.
    • NextSDS. (n.d.). 2-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethan-1-amine.
    • ResearchGate. (2025, August 6). Convergent Multicomponent Assembly of 2-Acyloxymethyl Thiazoles.
    • Heterocycles. (2022, October 14). mechanochemical rapid synthesis of novel thiazoles linked to 2h-chromen-2-one moiety.
    • PubChem. (n.d.). 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one.
    • Google Patents. (n.d.).
    • ACS Publications. (2009, January 20). Overview of the Chemistry of 2-Thiazolines.
    • PubMed. (2009, March 26).
    • ResearchGate. (2022, January 20). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.
    • Preprints.org. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.
    • Undefined. (n.d.). Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta.
    • PubMed. (2021, May 30).
    • Undefined. (n.d.). SYNTHESIS AND STUDY OF ANTITUMOR ACTIVITY OF SOME NEW 2-(4-METHOXYBENZYL)
    • Undefined. (2011, May 30).
    • Google Patents. (n.d.). KR20160072134A - Novel crystalline form of 2-{3-[2-(1-{[3,5-bis(difluoromethyl)-1h-pyrazol-1-yl]acetyl}piperidin-4-yl)-1,3-thiazol-4-yl]-4,5-dihydro-1,2-oxazol-5-yl.
    • ResearchGate. (2019, February 5). (PDF) 2-thioxo- 3N-(2-methoxyphenyl) -5 [4'-methyl -3'N -(2'-methoxyphenyl) thiazol-2'(3'H)

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Synthesis of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one Derivatives

    Welcome to the technical support resource for the synthesis and optimization of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one and its derivatives. This guide is designed for chemistry professionals engaged in pharmaceutic...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support resource for the synthesis and optimization of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one and its derivatives. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges encountered during the synthesis, providing in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to streamline your research and development efforts.

    Overview of the Synthesis: The Hantzsch Thiazole Reaction

    The synthesis of the target 2,4-substituted thiazole core is most effectively achieved through the Hantzsch thiazole synthesis, a classic and robust condensation reaction.[1][2] The reaction involves the cyclization of an α-haloketone with a thioamide.[3][4] For the specific synthesis of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one, the key reactants are 3-chloro-2,4-pentanedione and 2-methoxythioacetamide .

    The general mechanism proceeds via a multi-step pathway:

    • Nucleophilic Attack: The sulfur atom of the thioamide attacks the α-carbon of the haloketone in an Sₙ2 reaction.[3]

    • Intramolecular Cyclization: The thioamide's nitrogen atom then attacks the carbonyl carbon, forming a five-membered hydroxythiazoline intermediate.[1][5]

    • Dehydration: The intermediate subsequently loses a molecule of water to form the stable, aromatic thiazole ring.[3]

    Frequently Asked Questions (FAQs)

    Q1: Is the Hantzsch thiazole synthesis generally a high-yielding reaction? A: Yes, the Hantzsch synthesis is renowned for providing good to high yields of thiazole products, often with straightforward purification procedures.[5][6] However, optimizing reaction conditions such as temperature, solvent, and reactant purity is crucial to maximize both yield and purity.[5][7]

    Q2: What are the most critical parameters to control for a successful synthesis? A: The three most critical parameters are (1) the purity of the starting materials, especially the α-haloketone which can degrade over time; (2) the reaction temperature, as excessive heat can promote side-product formation; and (3) the choice of solvent, which significantly impacts reaction rate and solubility.[5][8]

    Q3: Can this reaction be performed under "green" or environmentally friendly conditions? A: Absolutely. Significant progress has been made in developing greener approaches.[7] These methods include one-pot multi-component reactions, using recyclable catalysts, employing safer solvents like ethanol/water mixtures, or utilizing energy-efficient techniques like ultrasound and microwave irradiation to reduce reaction times and energy consumption.[6][7]

    Q4: My final product seems to degrade over time. How can I improve its stability? A: Thiazole derivatives can be sensitive to residual acid or base from the workup, which can catalyze decomposition.[8] Ensure thorough neutralization and washing during purification. Additionally, some derivatives may be sensitive to air and light. Storing the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark vial can enhance long-term stability.[8]

    Troubleshooting Guide: From Low Yields to Impure Products

    This section provides a systematic approach to diagnosing and solving common experimental issues.

    Problem 1: Low or No Product Yield

    You are observing significant unreacted starting materials or a complete absence of the desired product.

    G Start Low or No Yield Observed TLC Is reaction monitored by TLC? Start->TLC Incomplete Reaction Incomplete? TLC->Incomplete Yes Pure Are Reactants Pure? TLC->Pure No, Reaction Complete Incomplete->Pure No Optimize Optimize Conditions: - Temperature - Reaction Time Incomplete->Optimize Yes Purify Purify Starting Materials (Distillation/Recrystallization) Pure->Purify No Workup Review Work-up: - Check pH - Consider Extraction Pure->Workup Yes Optimize->TLC Solvent Screen Alternative Solvents (e.g., Ethanol, Dioxane, DMF) Workup->Solvent No Improvement

    Caption: Common side reaction pathways in thiazole synthesis.

    • Unreacted Starting Materials:

      • Cause: The reaction is incomplete.

      • Solution: Increase the reaction time or temperature and monitor by TLC. Consider using a slight excess of the thioamide. [5]

    • Formation of an Oxazole:

      • Cause: If the thioamide starting material is contaminated with its corresponding amide (2-methoxyacetamide), a competing oxazole synthesis can occur.

      • Solution: Ensure the high purity of the 2-methoxythioacetamide starting material.

    • Self-Condensation of α-Haloketone:

      • Cause: Under certain conditions, particularly with strong bases or excessive heat, α-haloketones can self-condense.

      • Solution: Avoid using overly strong bases if one is employed. Optimize the temperature to the minimum required for an efficient reaction rate.

    Problem 3: Difficulty with Product Isolation and Purification

    You are struggling to isolate a pure, solid product from the crude reaction mixture.

    • Product Fails to Precipitate During Workup:

      • Cause: The thiazole product may be more soluble in the workup solvent (e.g., water) than anticipated. Neutralization may also be incomplete.

      • Solution:

        • Check pH: Test the pH of the solution to ensure it is neutral or slightly basic after adding the base (e.g., 5% sodium carbonate solution). Add more base if needed. [9] 2. Extraction: If the product remains dissolved, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane. The combined organic layers can then be dried and the solvent evaporated to yield the crude product. [9]

    • Impure Product After Isolation:

      • Cause: Co-precipitation of impurities or side products with similar polarity to the desired compound.

      • Solution:

        • Recrystallization: This is a powerful technique for purifying solid organic compounds. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find a system where your product is soluble at high temperatures but sparingly soluble at room or lower temperatures. [9] 2. Column Chromatography: For more challenging purifications, silica gel column chromatography is highly effective for separating the desired product from impurities with different polarities. [9]

    Experimental Protocols & Data

    Protocol 1: Standard Synthesis of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one

    This protocol provides a reliable baseline for the synthesis.

    Materials:

    • 2-methoxythioacetamide (1.0 equiv)

    • 3-chloro-2,4-pentanedione (1.05 equiv)

    • Ethanol (approx. 0.5 M concentration)

    • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution

    • Magnetic stir bar, round-bottom flask, condenser, heating mantle

    Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 2-methoxythioacetamide (1.0 equiv) in ethanol.

    • Add 3-chloro-2,4-pentanedione (1.05 equiv) to the solution.

    • Heat the reaction mixture to reflux (approx. 78°C for ethanol) and stir for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the thioamide spot is consumed.

    • After completion, allow the reaction mixture to cool to room temperature. [4]6. Pour the cooled mixture into a beaker containing the 5% Na₂CO₃ solution (approx. 4 volumes relative to the reaction volume) and stir for 15 minutes. [4][9]7. Collect the resulting precipitate by vacuum filtration using a Büchner funnel. [9]8. Wash the collected solid with cold water to remove inorganic salts. [9]9. Allow the product to air dry on a watch glass. For higher purity, the crude product can be recrystallized from ethanol.

    Protocol 2: Microwave-Assisted Synthesis

    This method can significantly reduce reaction times. [5] Materials:

    • Same as Protocol 1, but using a microwave-safe reaction vessel.

    Procedure:

    • In a microwave-safe reaction vessel, combine 2-methoxythioacetamide (1.0 equiv) and 3-chloro-2,4-pentanedione (1.05 equiv) in ethanol.

    • Seal the vessel and place it in a microwave reactor.

    • Heat the reaction mixture to 80-100°C for 15-30 minutes under microwave irradiation. [5]4. Monitor for completion by TLC after cooling the vessel.

    • Isolate the product using the same workup procedure described in Protocol 1 (steps 5-9).

    Data Presentation: Effect of Reaction Parameters

    The following table summarizes expected trends when optimizing the Hantzsch synthesis, based on literature for analogous systems.

    ParameterCondition ACondition BCondition CExpected Outcome & Rationale
    Solvent EthanolDioxaneEthanol/Water (1:1)Polar protic solvents like ethanol are standard and effective. [5]Aprotic solvents like dioxane may be useful if reactants are sensitive to protic media. [10]An ethanol/water mixture can be a greener alternative and has proven effective in some cases. [6]
    Temperature Room Temp60 °CReflux (78 °C)Many Hantzsch syntheses require heating to proceed at an optimal rate. [5]Increasing temperature generally increases the reaction rate, but refluxing for extended periods may increase byproduct formation.
    Base (Optional) NoneNaHCO₃ (weak base)Triethylamine (stronger base)The reaction often proceeds without a base. [10]A mild, non-nucleophilic base can be added to neutralize the HCl formed, potentially speeding up the reaction, but strong bases may promote self-condensation of the haloketone.

    Characterization of the Final Product

    After successful synthesis and purification, the structure of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one should be confirmed using standard analytical techniques.

    • ¹H NMR: Expect signals corresponding to the methoxy group protons (-OCH₃), the methylene protons (-CH₂-), the thiazole ring proton, and the acetyl methyl protons (-COCH₃). The thiazole proton typically appears as a singlet in the aromatic region. [11]* ¹³C NMR: Expect distinct signals for all unique carbon atoms, including the carbonyl carbon, the thiazole ring carbons, and the carbons of the methoxymethyl and acetyl groups. [11]* FT-IR: Look for characteristic absorption bands for the C=O stretch of the ketone (around 1670-1700 cm⁻¹) and C=N stretching of the thiazole ring. [11]* Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product (C₇H₉NO₂S).

    References

    • Benchchem. (n.d.). Troubleshooting low yields in Hantzsch thiazole synthesis.
    • Benchchem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions.
    • Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Thiazole Synthesis.
    • El-Sheref, E. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 785. Available at: [Link]

    • Benchchem. (n.d.). Improving the yield of thiazole synthesis from Ethyl 2-chloroacetoacetate.
    • Tipparagi, M., et al. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 29(16), 3844. Available at: [Link]

    • El-Sayed, N. N. E., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 785. Available at: [Link]

    • Toma, M., et al. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 25(19), 4583. Available at: [Link]

    • Holzapfel, C. W., et al. (1998). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Synthetic Communications, 28(19), 3685-3700. Available at: [Link]

    • Demirci, F., et al. (2018). Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 393-414. Available at: [Link]

    • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

    • Benchchem. (n.d.). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives.
    • Toldy, L., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1415-1418. Available at: [Link]

    • Khan, I., et al. (2024). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 14, 29875-29898. Available at: [Link]

    • Benchchem. (n.d.). Optimization of Hantzsch thiazole synthesis reaction conditions.
    • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

    • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

    Sources

    Optimization

    Technical Support Center: Ensuring the Long-Term Stability of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one

    Welcome to the technical support center for 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information a...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this compound during long-term storage. As Senior Application Scientists, we have compiled this resource based on established scientific principles and practical laboratory experience.

    Frequently Asked Questions (FAQs)

    This section provides quick answers to common questions regarding the stability and handling of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one.

    Q1: I've noticed a new, more polar spot on the TLC plate of my stored compound. What is the likely cause?

    A1: The appearance of a new, more polar spot is likely due to the hydrolysis of the methoxymethyl (MOM) ether group. The MOM ether is an acid-labile protecting group, and trace amounts of moisture and acid can catalyze its cleavage to the corresponding alcohol, which is significantly more polar.[1][2]

    Q2: My compound's purity has decreased over time, despite being stored in a freezer. What could be the reason?

    A2: While low temperatures slow down most degradation processes, they do not entirely stop them. Several factors could contribute to the decrease in purity. These include slow hydrolysis from atmospheric moisture that may have entered the container, oxidation from trapped air, or exposure to light during handling. Ketones, in general, can be susceptible to degradation over time, even at low temperatures.[3][4]

    Q3: Is it safe to use standard silica gel for the purification of this compound?

    A3: Caution is advised when using standard silica gel for chromatography. Standard silica gel is slightly acidic and can cause the hydrolysis of the acid-sensitive methoxymethyl (MOM) ether, leading to the degradation of your compound during purification.[5] To prevent this, you can either use neutralized silica gel (by washing with a solution containing a base like triethylamine) or opt for a different stationary phase like neutral alumina.

    Q4: What are the optimal conditions for the long-term storage of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one?

    A4: For optimal long-term stability, the compound should be stored at a low temperature, under an inert atmosphere, and protected from light and moisture. A summary of recommended storage conditions is provided in the table below.

    Q5: How can I monitor the stability of my compound over time?

    A5: The stability of your compound can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method for assessing purity and detecting degradation products.[6] Gas Chromatography (GC) can also be employed.[7] For structural confirmation of any new impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[8][9]

    In-Depth Troubleshooting Guides

    This section provides detailed troubleshooting guides for specific degradation issues you might encounter.

    Guide 1: Investigating and Preventing Hydrolytic Degradation

    The methoxymethyl (MOM) ether in 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one is susceptible to hydrolysis under acidic conditions. This is a common degradation pathway that can be mitigated with proper handling and storage.

    Understanding the Mechanism:

    The hydrolysis of the MOM ether proceeds via protonation of the ether oxygen, followed by the elimination of methanol and the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water to yield the hemiacetal, which further breaks down to the corresponding alcohol and formaldehyde.

    Visualizing the Hydrolysis Pathway:

    Caption: Proposed pathway for the acid-catalyzed hydrolysis of the methoxymethyl ether.

    Experimental Protocol for Detecting Hydrolysis:

    • Sample Preparation: Dissolve a small amount of the stored compound in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis or in a mobile phase compatible solvent for LC-MS analysis.

    • NMR Analysis: Acquire a ¹H NMR spectrum. Look for the disappearance or decrease in the intensity of the characteristic signals for the methoxymethyl group (a singlet around 3.4 ppm for the methyl and a singlet around 4.8 ppm for the methylene) and the appearance of a new signal for the hydroxymethyl group (a singlet with a variable chemical shift, often around 5.5 ppm, that exchanges with D₂O).

    • LC-MS Analysis: Develop a reverse-phase HPLC method. The hydrolyzed product will be more polar and thus have a shorter retention time. The mass spectrometer can be used to confirm the identity of the degradation product by its molecular weight.

    Preventative Measures:

    • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to displace moisture-laden air.

    • Desiccants: Store vials containing the compound in a desiccator with a suitable drying agent (e.g., silica gel, Drierite).

    • Aprotic Solvents: When preparing stock solutions, use dry aprotic solvents.

    • pH Control: Avoid acidic conditions during workup and purification. If necessary, use a buffer or a mild base to neutralize any acidic reagents.

    Guide 2: Assessing and Mitigating Photodegradation

    Thiazole-containing compounds can be susceptible to photodegradation.[8] Exposure to light, especially UV light, can lead to the formation of reactive species and subsequent degradation of the molecule.

    Forced Photodegradation Study (Simplified Protocol):

    • Sample Preparation: Prepare two solutions of the compound at a known concentration in a suitable solvent.

    • Exposure: Wrap one vial in aluminum foil to serve as a dark control. Expose the other vial to a light source (e.g., a UV lamp or direct sunlight) for a defined period.

    • Analysis: Analyze both the exposed sample and the dark control by HPLC or LC-MS.

    • Evaluation: Compare the chromatograms of the two samples. The appearance of new peaks or a decrease in the main peak area in the exposed sample indicates photodegradation.

    Visualizing the Photostability Testing Workflow:

    Caption: A simplified workflow for assessing the photostability of a compound.

    Preventative Measures:

    • Amber Vials: Always store the compound in amber glass vials or containers that block UV light.

    • Dark Storage: Store the compound in a dark place, such as a cabinet or a freezer that is not frequently opened.

    • Minimize Exposure: During handling and weighing, minimize the exposure of the compound to direct light.

    Guide 3: Best Practices for Long-Term Storage

    To ensure the long-term stability of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one, a multi-faceted approach to storage is recommended.

    ParameterRecommended ConditionRationale
    Temperature -20°C or lowerReduces the rate of all potential degradation reactions, including hydrolysis and oxidation.[3]
    Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.
    Container Tightly sealed amber glass vialProtects from light and prevents the ingress of moisture and air.
    Handling In a dry, inert atmosphere (e.g., glove box)Minimizes exposure to atmospheric moisture and oxygen during aliquoting.
    Guide 4: Analytical Protocols for Stability Assessment

    A robust analytical method is crucial for monitoring the purity of your compound over time. A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products.

    Developing a Stability-Indicating HPLC Method (General Steps):

    • Column Selection: A C18 reverse-phase column is a good starting point.

    • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

    • Forced Degradation: Perform forced degradation studies (hydrolysis, oxidation, photolysis, thermal stress) to generate potential degradation products.[10][11][12][13]

    • Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve baseline separation of the parent compound from all degradation products.

    • Validation: Validate the method according to relevant guidelines (e.g., ICH) for parameters such as specificity, linearity, accuracy, and precision.[14]

    References

    • Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Organic Letters.
    • A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Semantic Scholar.
    • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
    • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
    • Besides the tert-butyldimethylsilyl ethers introduced in Chapter 20, there are many other widely used alcohol protecting groups. For example, an alcohol such as cyclohexanol can be converted to a methoxy methyl ether (a MOM protecting group) by treatment with base and chloromethyl methyl ether, . The protecting group can be removed by treatment with aqueous acid. a. Write a stepwise mechanism for the formation of a MOM ether from cyclohexanol. b. What functional group comprises a MOM ether? c. Besides cyclohexanol, what other products are formed by aqueous hydrolysis of the MOM ether?
    • Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. Benchchem.
    • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Applied Science and Process Engineering.
    • Stability of ketone bodies in serum in dependence on storage time and storage temper
    • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Trifl
    • Review on Forced Degradation Studies.
    • Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. IJPPR.
    • REVIEW: FORCE DEGRAD
    • Photophysical properties of 2,5-diphenyl-thiazolo[5,4- d]thiazole.
    • Forced Degrad
    • The influence of humidity and chemical concentration on detection efficiency of ketones by differential ion mobility spectrometry. LUTPub.
    • Ethanone, 1-[2-(methoxymethyl)-4-thiazolyl]- 1339831-76-3 wiki. Guidechem.
    • Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/W
    • Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking. MDPI.
    • Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. International Journal on Science and Technology.
    • Ambient temperature and ketone body plasma concentr
    • Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics.
    • Variation in the physical properties of wood pellets and emission of aldehyde/ketone under different storage conditions.
    • Effects of Temperature and Humidity on Diet Stability During Transit to the United Kingdom followed by 18 Months of Storage
    • 2-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethan-1-amine. NextSDS.
    • Emerging green synthetic routes for thiazole and its deriv
    • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
    • 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one. PubChem.
    • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC.
    • 1-(Thiazol-4-yl)ethanone. PubChem.
    • Analytical Methods. RSC Publishing.
    • 1-(2-Amino-4-Methyl-Thiazol-5-Yl)-Ethanone. ChemBK.
    • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
    • Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradi
    • A Comparative Guide to Analytical Methods for the Quantification of 1-(2,4-Difluorophenyl). Benchchem.
    • Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Agilent.
    • Photocatalytic degradation of pesticide methomyl: determination of the reaction pathway and identification of intermediate products. Photochemical & Photobiological Sciences (RSC Publishing).
    • Biodegradation and Metabolic Pathways of Thiamethoxam and Atrazine Driven by Microalgae. Beijing University of Aeronautics and Astronautics.
    • Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry.

    Sources

    Troubleshooting

    resolving low solubility issues with 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one in aqueous media

    This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one. Our...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one. Our goal is to provide not just protocols, but the scientific rationale behind them, enabling you to make informed decisions and troubleshoot effectively.

    Overview of the Challenge

    1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one is a heterocyclic compound featuring a thiazole core. While the parent thiazole ring is water-soluble, substitutions on the ring, such as the methoxymethyl and acetyl groups present in this molecule, can significantly increase its lipophilicity, leading to poor solubility in aqueous media.[1][2] This common issue can hinder experimental reproducibility, lead to inaccurate biological data, and create significant hurdles in formulation development.

    This guide will walk you through the fundamental concepts of solubility and provide a series of practical, step-by-step strategies to overcome these challenges.

    Frequently Asked Questions (FAQs)

    Q1: My compound precipitated immediately after I diluted my DMSO stock into my aqueous buffer. What happened? This is a classic example of the difference between kinetic and thermodynamic solubility.[3] Your concentrated stock in 100% Dimethyl sulfoxide (DMSO) represents a high-energy, solubilized state. When rapidly diluted into an aqueous buffer where the compound is poorly soluble, the system is pushed into a thermodynamically unstable, supersaturated state.[4] Precipitation occurs as the system tries to reach its true, lower thermodynamic equilibrium solubility.[5] Strategies in this guide, such as optimizing co-solvent concentration and using slower addition methods, are designed to manage this.

    Q2: What is the maximum concentration of DMSO I can use in my cell-based assay? This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity. However, some sensitive assays or cell lines may show effects at concentrations as low as 0.1%.[6][7] It is imperative to run a solvent tolerance control experiment for your specific cell line and assay endpoint to determine the maximum acceptable concentration.[8]

    Q3: The thiazole ring contains a nitrogen atom. Can I use pH to improve solubility? Yes, this is an excellent strategy to explore. The nitrogen atom in the thiazole ring is weakly basic (pKa of parent thiazole is ~2.5), meaning it can be protonated in acidic conditions.[9][10] This protonation results in a positively charged, ionized species which is generally much more soluble in water than the neutral form.[11][12] Therefore, attempting to dissolve the compound in a buffer with a pH below its pKa (e.g., pH 4-5) is a highly recommended approach.[13]

    Q4: I see precipitation in my assay plate wells under the microscope, but my bulk solution looks clear. Is this a problem? Absolutely. This indicates that while your bulk solution may be kinetically stable for a short period, the compound is precipitating over time or at the specific concentration in the wells. This is a critical issue as it reduces the effective concentration of the compound available to interact with the biological target, leading to underestimation of potency (e.g., an artificially high IC50 value).[9]

    Q5: Should I use heat to dissolve my compound? Heating can temporarily increase the solubility of a compound to help get it into a stock solution (e.g., in DMSO). However, use this method with caution. It does not change the compound's intrinsic thermodynamic solubility at the final experimental temperature (e.g., 37°C). The compound may precipitate out as the solution cools. Furthermore, excessive heat can cause chemical degradation. Gentle warming (e.g., 37-40°C) is preferable to aggressive heating.

    In-Depth Troubleshooting Guides & Methodologies

    When facing solubility issues, a systematic approach is key. The following diagram presents a decision-making workflow.

    G cluster_0 Solubility Troubleshooting Workflow start Problem: Precipitation in Aqueous Media check_dmso Step 1: Review Co-Solvent Protocol Is final DMSO/organic solvent conc. >1%? start->check_dmso reduce_dmso Action: Lower final solvent conc. (Goal: <0.5%). Re-test. check_dmso->reduce_dmso Yes try_ph Step 2: Attempt pH Modification Is compound potentially basic (e.g., contains thiazole)? check_dmso->try_ph No reduce_dmso->try_ph If fails use_acid_buffer Action: Prepare stock in acidic buffer (pH 4-5). See Protocol 2. try_ph->use_acid_buffer Yes try_cyclo Step 3: Use Formulation Excipient Is pH modification insufficient or incompatible? try_ph->try_cyclo No/Incompatible use_acid_buffer->try_cyclo If fails success Success: Compound Solubilized use_acid_buffer->success If works use_cyclodextrin Action: Prepare Cyclodextrin Inclusion Complex. See Protocol 3. try_cyclo->use_cyclodextrin Yes use_cyclodextrin->success If works fail Issue Persists: Consider Advanced Methods (e.g., Solid Dispersion, Nanosuspension) use_cyclodextrin->fail If fails

    Caption: Troubleshooting Decision Tree

    Method 1: Co-Solvent Optimization

    Principle: Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.[11] DMSO is the most common, but others like ethanol or polyethylene glycol (PEG) are also used.[14]

    When to Use: This is the first and most common method used in early-stage research. It is suitable for preparing stock solutions for in vitro assays.

    Limitations: High concentrations of co-solvents can be toxic to cells and may interfere with enzyme activity or protein-ligand binding.[8][15] It is crucial to keep the final concentration as low as possible.

    Protocol:

    Method 2: pH Adjustment

    Principle: For ionizable compounds, solubility is highly pH-dependent. Based on the Henderson-Hasselbalch equation, a weakly basic compound like a thiazole derivative will become protonated and more soluble as the pH of the solution is lowered below its pKa.[16]

    When to Use: This is a powerful method for any compound with a weakly basic or acidic functional group. It is highly effective and can often achieve significant increases in solubility without the need for organic solvents.

    Limitations: The required pH may not be compatible with your biological assay (e.g., cell culture media is typically buffered to ~pH 7.4). This method is often used to create a concentrated stock solution in an acidic buffer, which is then diluted to a final, physiologically compatible pH, relying on kinetic solubility for the duration of the experiment. The compound may precipitate if the final buffer capacity is insufficient.[11]

    Protocol:

    Method 3: Cyclodextrin Inclusion Complexation

    Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[17] They can encapsulate poorly soluble molecules, like 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one, forming a "host-guest" inclusion complex.[18][19] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[20]

    When to Use: When co-solvents and pH adjustment are insufficient or incompatible with the experimental system. This method is excellent for reducing the required percentage of organic solvent and is often used in both in vitro and early-stage in vivo formulations.

    Limitations: The complexation is a reversible equilibrium process.[21] The choice of cyclodextrin type (e.g., β-cyclodextrin, HP-β-CD, SBE-β-CD) and the drug-to-cyclodextrin molar ratio may require optimization.

    G cluster_0 Aqueous Environment cluster_1 Cyclodextrin Complexation cluster_2 Soluble Inclusion Complex compound Thiazole Compound (Hydrophobic) water Water Molecules cd Cyclodextrin compound->cd Encapsulation complex cd_label_top Hydrophilic Exterior cd_label_mid Hydrophobic Cavity water2 Water Molecules compound_in_cd Thiazole

    Caption: Mechanism of Cyclodextrin Solubilization

    Protocol:

    Data Summary & Comparison
    Table 1: Common Co-Solvents for In Vitro Assays
    Co-SolventTypical Final Conc. LimitKey Properties & Considerations
    DMSO < 0.5%Excellent solubilizing power for many compounds. Can interfere with assays and cause cell stress/toxicity at >1%.[7][15]
    Ethanol < 1%Good solvent for many organic molecules. Less toxic than DMSO but can also affect cell viability and enzyme function at higher concentrations.[6]
    PEG 400 < 1-2%A non-ionic polymer. Generally lower toxicity than DMSO/ethanol. Can increase solution viscosity.[8]
    Cremophor® EL < 0.1%A non-ionic surfactant. Potent solubilizer but can have significant biological effects, including cell lysis and P-gp inhibition.[22]
    Table 2: Qualitative Comparison of Solubilization Methods
    MethodComplexityPotential for Bio-InterferenceSuitability for In VitroSuitability for In Vivo
    Co-Solvents LowHigh (at >1% conc.)Excellent (with controls)Limited (Toxicity concerns)
    pH Adjustment MediumMedium (pH may affect assay)Good (for stock prep)Good (for specific routes)
    Cyclodextrins HighLowExcellentExcellent
    Experimental Protocols

    Protocol 1: Co-Solvent Method (DMSO Stock Preparation)

    • Weigh Compound: Accurately weigh a small amount (e.g., 1-5 mg) of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one into a sterile microcentrifuge tube or glass vial.

    • Prepare High-Concentration Stock: Add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM). Vortex thoroughly. If necessary, gently warm the solution (37°C) and sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect to confirm no solid particles remain. This is your master stock solution.

    • Perform Serial Dilutions: Prepare intermediate dilutions from your master stock using 100% DMSO.

    • Final Dilution into Aqueous Buffer: For the final step, add a small volume of the appropriate DMSO stock to your pre-warmed (e.g., 37°C) aqueous assay buffer while vortexing the buffer. Crucially, add the DMSO stock to the buffer, not the other way around. This rapid dispersion helps to temporarily avoid localized high concentrations that promote precipitation.

    • Final Inspection: Visually inspect the final solution for any signs of cloudiness or precipitation. If observed, the concentration is above its kinetic solubility limit under these conditions, and you must use a lower final concentration.

    Protocol 2: pH Adjustment Method (Acidic Buffer Stock)

    • Prepare Acidic Buffer: Prepare a biocompatible buffer at a pH of 4.0, such as a 50 mM sodium acetate buffer. Filter-sterilize the buffer.

    • Dissolve Compound: Weigh the compound and add it directly to the acidic buffer to achieve the desired stock concentration (e.g., 1-10 mM).

    • Aid Dissolution: Vortex and sonicate the mixture. The compound should dissolve more readily in the acidic buffer than in a neutral pH buffer.

    • Dilution & pH Readjustment: Dilute this acidic stock into your final assay medium. Be aware that this will slightly lower the pH of your final medium. Ensure the final concentration of the acidic buffer does not push the assay pH outside its acceptable range. It is critical to measure the pH of the final solution.

    • Validation: Always run a vehicle control using the same concentration of the acidic buffer to ensure the buffer itself does not affect the biological assay.

    Protocol 3: Cyclodextrin Formulation (HP-β-CD)

    • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., PBS). Stir until fully dissolved.

    • Add Compound: Slowly add the powdered 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one to the stirring cyclodextrin solution. A typical starting molar ratio is 1:2 (compound:cyclodextrin).

    • Allow Complexation: Seal the container and allow the mixture to stir at room temperature for 24-48 hours. This extended time is necessary to allow the system to reach equilibrium for the inclusion complex formation.[9]

    • Remove Undissolved Compound: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining, un-complexed compound.

    • Collect Supernatant: Carefully collect the clear supernatant. This solution contains the solubilized drug-cyclodextrin complex.

    • Determine Concentration (Optional but Recommended): The concentration of the solubilized compound in the supernatant should be analytically determined via a validated HPLC-UV or LC-MS method.

    References
    • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

    • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

    • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

    • Yalkowsky, S. H. (Ed.). (2014). Techniques of Solubilization of Drugs. CRC press. [Link]

    • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International journal of pharmaceutics, 453(1), 167-180. [Link]

    • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787. [Link]

    • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Pharmaceutical research, 24(12), 2243-2256. [Link]

    • Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical reviews, 98(5), 2045-2076. [Link]

    • Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 112-120. [Link]

    • Crini, G. (2014). A history of cyclodextrins. Chemical reviews, 114(21), 10940-10975. [Link]

    • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

    • Avdeef, A. (2012). Absorption and drug development: solubility, permeability, and charge state. John Wiley & Sons. [Link]

    • JETIR. (2019). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. [Link]

    • Jabar, A. A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 81-100. [Link]

    • Bergström, C. A., et al. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European journal of pharmaceutical sciences, 47(3), 589-595. [Link]

    • Gupta, S., & Gautam, D. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 189-193. [Link]

    • Slideshare. (n.d.). solubility enhancement -by pH change & complexation. [Link]

    • Royal Society of Chemistry. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. [Link]

    • YouTube. (2025). pH and Solubility. [Link]

    • ACS Publications. (2022). Co-solvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. [Link]

    • PubMed. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. [Link]

    • Holen, H. K., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology-Animal, 50(1), 1-8. [Link]

    • Iyer, K. R., et al. (2016). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences, 78(4), 459-467. [Link]

    • OA Monitor Ireland. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

    Sources

    Optimization

    Technical Support Center: Industrial Production of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one

    Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the scale-up and industrial production of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one. This guide is designed for researche...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support resource for the scale-up and industrial production of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to a manufacturing environment. We will explore the underlying chemical principles, provide field-proven troubleshooting strategies, and offer detailed protocols to ensure a robust, safe, and efficient process.

    Overview of the Synthetic Pathway

    The industrial synthesis of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one predominantly relies on the Hantzsch Thiazole Synthesis , a classic and reliable method for constructing the thiazole ring.[1] This reaction involves the condensation of an α-haloketone with a thioamide.[2] For the target molecule, the key starting materials are 1-chloro-3-acetylacetone (or its bromo- equivalent) and 2-methoxythioacetamide .

    The reaction proceeds through a nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3]

    General Synthetic Workflow

    The following diagram outlines the typical process flow for the synthesis and purification of the target compound.

    G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage SM1 2-Methoxythioacetamide Reactor Reaction Vessel (Solvent, Temp Control) SM1->Reactor SM2 1-Chloro-3-acetylacetone SM2->Reactor Controlled Addition Quench Reaction Quench (e.g., Water) Reactor->Quench Neutralize Neutralization (e.g., NaHCO₃ aq.) Quench->Neutralize Extract Liquid-Liquid Extraction Neutralize->Extract Evap Solvent Evaporation Extract->Evap Crude Crude Product Evap->Crude Recrystal Recrystallization (Solvent System) Crude->Recrystal Filter Filtration & Drying Recrystal->Filter API Final Product (API) Filter->API G cluster_main Desired Pathway cluster_side Potential Side Reaction SM1 2-Methoxy- thioacetamide Product Target Thiazole SM1->Product Hantzsch Condensation SM2 1-Chloro-3- acetylacetone SM2->Product Hantzsch Condensation SM2_2 1-Chloro-3- acetylacetone Byproduct Self-Condensation Product SM2_2->Byproduct High Temp / High Concentration

    Caption: Desired reaction pathway versus a common side reaction.

    Q3: Product isolation by precipitation is inconsistent. What are robust, scalable methods for work-up and purification?

    A3: Relying solely on precipitation can be problematic at scale due to variations in concentration, temperature, and nucleation. A multi-step approach is often more reliable.

    • Neutralization and Extraction: After quenching the reaction, adjust the pH to a basic level (e.g., pH 9-10 with sodium carbonate or bicarbonate solution) to neutralize any hydrohalide salt formed and ensure the product is in its free base form. [4][5]If precipitation is poor, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane. [4]This provides a cleaner crude product stream than direct filtration of a precipitate.

    • Solvent Swapping: After extraction, the solvent can be distilled off and replaced with a more suitable solvent for crystallization.

    • Recrystallization: This is the preferred method for industrial purification. A solvent screen should be performed to identify a solvent or solvent system (e.g., ethanol/water, isopropanol/heptane) that provides good recovery and effectively rejects key impurities. [3]4. Column Chromatography: While effective at the lab scale, column chromatography is often too costly and complex for large-scale production of intermediates unless absolutely necessary for impurity removal. [3]It should be considered a secondary option if recrystallization fails to achieve the required purity.

    Experimental Protocol: Lab-Scale Synthesis

    This protocol provides a starting point for process development. Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. α-haloketones can be lachrymatory. [2][3]

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methoxythioacetamide (1.0 eq) in ethanol (5-10 volumes).

    • Reagent Addition: Slowly add 1-chloro-3-acetylacetone (1.05 eq) to the solution at room temperature over 15-20 minutes.

    • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting materials are consumed. [4]4. Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a weak base solution, such as 5% aqueous sodium carbonate, to neutralize the acid formed. [4]5. Isolation: If a precipitate forms, collect it by vacuum filtration. If the product remains in solution, extract the aqueous mixture with ethyl acetate (3 x 10 volumes). [4]Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

    • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

    Frequently Asked Questions (FAQs)

    • Q: What are the critical quality attributes (CQAs) for the final product?

      • A: Key CQAs include purity (absence of starting materials, byproducts, and isomeric impurities), residual solvent content, and physical form (crystal structure, particle size). These should be defined based on the requirements of the subsequent synthetic step.

    • Q: What analytical methods are recommended for in-process controls and final release?

      • A: HPLC with UV detection is ideal for monitoring reaction progress and quantifying purity/impurities. GC is used to determine residual solvent content. ¹H NMR and ¹³C NMR are essential for structural confirmation. Mass Spectrometry (MS) confirms the molecular weight.

    • Q: Are there any specific safety hazards to consider during scale-up?

      • A: Yes. The primary hazards are the exothermic nature of the reaction, requiring careful thermal management, and the handling of the α-haloketone, which can be a lachrymator and skin irritant. [3]Ensure adequate engineering controls (fume hoods, closed-system transfers) and appropriate PPE are used.

    References

    • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

    • Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. Available at: [Link]

    • Al-Ghorbani, M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. MDPI. Available at: [Link]

    • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

    • ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Available at: [Link]

    • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

    • Academia.edu. Reinvestigation of a modified Hantzsch thiazole synthesis. Available at: [Link]

    • Wang, L., et al. (2011). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PMC. Available at: [Link]

    • Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available at: [Link]

    • Google Patents. CN103772313A - Method for synthesizing 4-methyl-5-(2- ethoxy) thiazole.
    • NextSDS. 1-[2-(2-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol. Available at: [Link]

    • Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. Available at: [Link]

    • ResearchGate. Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. Available at: [Link]

    • Organic & Biomolecular Chemistry (RSC Publishing). Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions. Available at: [Link]

    • MDPI. Recent Advances in Synthetic Routes to Azacycles. Available at: [Link]

    • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. PMC. Available at: [Link]

    • Chemical Communications (RSC Publishing). Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles. Available at: [Link]

    • Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]

    • Ghosh, A., et al. (2014). presence of organic impurities into active pharmaceutical ingredients. IJPSR. Available at: [Link]

    • Boodida, S., Gudla, P., & Maddula, S. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry. Available at: [Link]

    • Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. PMC. Available at: [Link]

    • mechanochemical rapid synthesis of novel thiazoles linked to 2h-chromen-2-one moiety. Available at: [Link]

    • NextSDS. 2-[2-(methoxymethyl)-1,3-thiazol-4-yl]ethan-1-amine. Available at: [Link]

    • Cosford, N. D. P., et al. (2002). [3H]Methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine binding to metabotropic glutamate receptor subtype 5 in rodent brain. PubMed. Available at: [Link]

    • Chemical Communications (RSC Publishing). Enantioselective synthesis of 1,2,4-triazolines catalyzed by a cinchona alkaloid-derived organocatalyst. Available at: [Link]

    • ResearchGate. Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study. Available at: [Link]

    • MDPI. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Available at: [Link]

    • ResearchGate. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link]

    • Organic Chemistry Portal. Synthesis of 3H-1,2,4-Triazol-3-ones via NiCl2-Promoted Cascade Annulation of Hydrazonoyl Chlorides and Sodium Cyanate. Available at: [Link]

    • Ali, S., et al. (2023). Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells. Journal of King Saud University - Science. Available at: [Link]

    • Mattmann, M. E., et al. (2012). Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective K(v)7.1 (KCNQ1) potassium channel activator. PubMed. Available at: [Link]

    Sources

    Troubleshooting

    Advanced Troubleshooting Center: Acetylation of Methoxymethyl (MOM) Thiazoles

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize electron-rich heterocycles without destroying sensitive pro...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize electron-rich heterocycles without destroying sensitive protecting groups.

    The chemoselective acetylation of methoxymethyl (MOM) substituted thiazoles presents a classic kinetic vs. thermodynamic challenge. The thiazole ring is highly nucleophilic, while the MOM ether is notoriously acid-labile. This guide provides a self-validating framework to troubleshoot side reactions—specifically MOM cleavage and over-acetylation—ensuring high-fidelity synthesis.

    Diagnostic Workflow

    Before adjusting your reaction parameters, use the following diagnostic flowchart to identify the mechanistic failure point in your current protocol based on your LC-MS or NMR data.

    TroubleshootingWorkflow Start Acetylation of MOM-Thiazole Analyze Analyze LC-MS/NMR Identify Major Byproduct Start->Analyze Cleavage MOM Cleavage (-44 Da Mass Loss) Analyze->Cleavage Acidic Conditions OverAc Over-Acetylation (+42 Da Mass Gain) Analyze->OverAc Excess Reagents NoRxn Incomplete Reaction (Starting Material) Analyze->NoRxn Low Reactivity Sol1 Buffer with NaOAc or use Pyridine Cleavage->Sol1 Sol2 Reduce Ac2O to 1.05 eq. Lower Temp to 0°C OverAc->Sol2 Sol3 Add catalytic DMAP (Max 5 mol%) NoRxn->Sol3

    Diagnostic workflow for identifying and resolving side reactions during MOM-thiazole acetylation.

    Frequently Asked Questions (Mechanistic Troubleshooting)

    Q1: My LC-MS shows a major byproduct with a mass loss of 44 Da relative to the expected acetylated product. What is the mechanistic cause? A1: This specific mass loss (-44 Da) is the universal hallmark of methoxymethyl (MOM) ether cleavage, which results in the unprotected free alcohol ()[1]. MOM ethers are highly susceptible to acid-catalyzed hydrolysis ()[2]. If your protocol utilizes acetyl chloride (AcCl) as the acylating agent, the reaction stoichiometrically generates hydrogen chloride (HCl). The HCl protonates the MOM ether oxygen, forming an oxonium intermediate that rapidly collapses into the free alcohol and formaldehyde.

    Causality & Corrective Action: To prevent this, you must eliminate the generation of unbuffered acid. Switch from AcCl to acetic anhydride ( Ac2​O ). Furthermore, conduct the reaction in a basic solvent like pyridine, or use fused sodium acetate as an acid scavenger. This buffers the microenvironment, preventing the localized pH drop that triggers deprotection ()[3].

    Mechanism Reagent AcCl (Generates HCl) MOM MOM-Ether Oxygen Reagent->MOM Protonation Oxonium Oxonium Intermediate [R-O(H+)-CH2OCH3] MOM->Oxonium Cleavage Cleavage Product (Alcohol + Formaldehyde) Oxonium->Cleavage Hydrolysis

    Mechanistic pathway of acid-catalyzed methoxymethyl (MOM) ether cleavage during acetylation.

    Q2: I am trying to selectively N-acetylate a MOM-protected aminothiazole, but I am observing N,N-diacetylation and C-acetylation at the thiazole C5 position. How can I control chemoselectivity? A2: Thiazoles are inherently electron-rich, and the C5 position is particularly nucleophilic, making it susceptible to Friedel-Crafts-type C-acetylation. Additionally, the primary amine of an aminothiazole can undergo N,N-diacetylation if the acylpyridinium intermediate is over-activated ()[3].

    Causality & Corrective Action: Over-acetylation is driven by excess reagents and elevated temperatures. The initial N-acetylation is kinetically favored. To isolate this kinetic product, strictly limit Ac2​O to 1.05 equivalents and maintain the reaction temperature between 0 °C and 15 °C. If you are using 4-dimethylaminopyridine (DMAP) as a catalyst, restrict it to <5 mol%; excessive DMAP hyper-activates the anhydride, overriding the kinetic preference and driving the reaction toward thermodynamic over-acetylation.

    Q3: Can I perform a Friedel-Crafts C-acetylation directly on a MOM-substituted thiazole without losing the MOM group? A3: Traditional Friedel-Crafts acylation relies on strong Lewis acids (e.g., AlCl3​ or TiCl4​ ). These oxophilic metals will aggressively coordinate with the MOM ether oxygen, leading to rapid cleavage, much like the action of CeCl3​ on similar ethers ()[4].

    Causality & Corrective Action: To achieve C-acetylation while preserving the MOM group, you must bypass strong Lewis acids. The most reliable method is a directed metalation approach: treat the MOM-thiazole with n-butyllithium (n-BuLi) at -78 °C to selectively lithiate the C5 position, followed by quenching with a Weinreb amide (N-methoxy-N-methylacetamide). This strictly basic pathway entirely avoids the oxophilic coordination that destroys the MOM group.

    Quantitative Reaction Profiling

    The following table summarizes the expected side reaction profiles when acetylating MOM-aminothiazoles under various standard conditions. Use this to benchmark your expected yields.

    Acylating AgentSolvent / Base SystemTemp (°C)Major Isolated ProductMOM Cleavage (%)Over-Acetylation (%)
    AcCl (1.5 eq)DCM / None25Free Alcohol (Deprotected)> 90%< 5%
    Ac2​O (1.5 eq)DCM / DMAP (20 mol%)25Diacetylated Thiazole< 5%> 60%
    Ac2​O (1.1 eq)Fused NaOAc80N-Acetyl MOM-Thiazole< 2%~ 10%
    Ac2​O (1.05 eq)Pyridine (Anhydrous)0 to 25N-Acetyl MOM-Thiazole< 1% < 2%
    Self-Validating Protocol: Mild N-Acetylation of MOM-Aminothiazoles

    This protocol is engineered as a self-validating system. The inclusion of an explicit aqueous bicarbonate quench ensures that any unreacted anhydride is destroyed before concentration, preventing acid accumulation during solvent evaporation—a common hidden cause of MOM cleavage.

    Objective: Achieve >95% chemoselective N-acetylation while preserving the acid-labile MOM ether.

    Step 1: Preparation & Buffering Dissolve the MOM-protected aminothiazole (1.0 mmol) in anhydrous pyridine (5.0 mL) under an inert argon atmosphere. Causality: Pyridine acts as both the solvent and the acid scavenger, preventing the accumulation of protons that would otherwise cleave the MOM group.

    Step 2: Kinetic Activation Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride ( Ac2​O , 1.05 mmol, 1.05 eq) dropwise over 5 minutes. Causality: Limiting the electrophile to a slight stoichiometric excess and lowering the temperature suppresses the thermodynamic pathway leading to C5-acetylation or N,N-diacetylation.

    Step 3: In-Process Monitoring (Validation Checkpoint) Stir for 2 hours at 0 °C, then warm to room temperature. Analyze an aliquot via LC-MS. Validation: You should observe the [M+H]+ peak corresponding to the mono-acetylated product. If a peak at [M+H - 44] appears, acidic moisture has compromised the system. Do not proceed to workup until the starting material is consumed.

    Step 4: Alkaline Quenching (Critical Step) Pour the reaction mixture into 20 mL of saturated aqueous NaHCO3​ at 0 °C. Stir vigorously for 15 minutes. Causality: This destroys unreacted Ac2​O and neutralizes any trace acetic acid. Validation Check: Test the aqueous layer with pH paper. It must read pH > 7. If the solution is acidic, the MOM group will cleave during the heat of rotary evaporation. Add more NaHCO3​ until basic.

    Step 5: Isolation Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a water bath temperature of <30 °C to yield the pure product.

    References
    • Master Organic Chemistry. "Cleavage Of Ethers With Acid". URL:[Link]

    • Chemistry LibreTexts. "13.10: Protecting Groups in Organic Synthesis". URL:[Link]

    • ResearchGate. "Synthesis and characterization of thiazole and 2-thioxoimidazolidinone derivative; Their antibacterial and anticancer properties". URL:[Link]

    • ACS Publications. "A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile". URL:[Link]

    Sources

    Optimization

    Technical Support Center: Overcoming Steric Hindrance in Substitution Reactions of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one. This valuable building block presents unique synthetic ch...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one. This valuable building block presents unique synthetic challenges due to significant steric hindrance around its reactive centers. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you successfully navigate your substitution reactions.

    Understanding the Challenge: The Source of Steric Hindrance

    The primary difficulty in performing substitution reactions on 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one arises from its molecular architecture. The acetyl group at the C4 position of the thiazole ring is flanked by the bulky thiazole itself, which is further encumbered by a methoxymethyl group at the C2 position. This arrangement creates a sterically crowded environment that can impede the approach of nucleophiles and reagents to both the α-carbon and the carbonyl carbon.

    Figure 1: Molecular structure highlighting sources of steric hindrance.

    Troubleshooting Guide

    This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

    Question 1: My α-alkylation/arylation reaction has stalled, showing low conversion of the starting material. What are the likely causes and solutions?

    Answer: This is a classic symptom of steric hindrance preventing either the initial deprotonation at the α-carbon or the subsequent attack by the resulting enolate. The bulky thiazole moiety shields the α-protons and makes the enolate intermediate less accessible.

    • Cause A: Ineffective Deprotonation. Standard bases like sodium hydride or potassium carbonate may not be strong or sterically accessible enough to efficiently generate the enolate.

    • Cause B: Poor Enolate Reactivity. Even if the enolate is formed, its reaction with an electrophile can be slow due to the steric shielding from the adjacent ring system.

    Troubleshooting Workflow:

    G start Low Yield / No Reaction in α-Substitution q1 Is Starting Material (SM) Consumed? (Check TLC/LCMS) start->q1 q1->sm_not_consumed No q1->sm_consumed Yes cause_deprotonation Cause: Ineffective Deprotonation or Slow Reaction Kinetics sm_not_consumed->cause_deprotonation solution_strong_base Solution 1: Use a Strong, Non-Nucleophilic Base (e.g., LDA, KHMDS) cause_deprotonation->solution_strong_base solution_forcing Solution 2: Increase Temperature & Prolong Reaction Time cause_deprotonation->solution_forcing cause_side_reactions Cause: Side Reactions or Decomposition sm_consumed->cause_side_reactions solution_catalysis Solution 3: Employ Transition-Metal Catalysis (e.g., Pd-catalyzed α-arylation) cause_side_reactions->solution_catalysis solution_umpolung Solution 4: Reverse Polarity (Umpolung) (e.g., via Silyl Enol Ether) cause_side_reactions->solution_umpolung

    Figure 2: Troubleshooting workflow for low-yield α-substitution.

    Detailed Solutions:

    • Optimize Base and Reaction Conditions:

      • Stronger, Non-Nucleophilic Bases: Switch from common bases to lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS). These bases are highly effective at deprotonating hindered ketones to form the kinetic enolate without competing nucleophilic addition.

      • Forcing Conditions: Gradually increase the reaction temperature and extend the reaction time.[1] Monitor progress carefully by TLC or LC-MS to avoid decomposition of starting materials or products.

    • Employ Modern Catalytic Methods: For challenging couplings, particularly α-arylations, direct methods often fail. Transition-metal catalysis offers a powerful alternative.

      • Palladium-Catalyzed α-Arylation: This has become a general and effective method for coupling ketone enolates with aryl halides.[2] The key to success with hindered substrates is the choice of ligand. Sterically bulky, electron-rich phosphine ligands (e.g., BrettPhos) or N-heterocyclic carbene (NHC) ligands are crucial for high efficiency.[3][4] These ligands facilitate the critical reductive elimination step from the arylpalladium enolate intermediate.[2]

      • Nickel-Catalyzed Alkylation: Recent advances have shown that nickel catalysts with bulky diphosphine ligands can achieve selective alkylation at the more-hindered α-site, directly addressing the core challenge.[5]

    • Reverse the Polarity (Umpolung Strategy): Instead of creating a nucleophilic enolate, convert the ketone into an electrophilic species.

      • Silyl Enol Ether Formation: Convert the ketone to its corresponding silyl enol ether. This intermediate can then undergo reactions like iridium-catalyzed allylic substitution, where it acts as the electrophile with a wide range of nucleophiles.[6] This strategy fundamentally bypasses the issue of the hindered enolate needing to attack an electrophile.

    Question 2: I am attempting a nucleophilic addition to the carbonyl group (e.g., with a Grignard reagent), but I only observe enolization and recovery of my starting material after workup. How can I promote addition?

    Answer: This is a common outcome when a hindered ketone is treated with a basic organometallic reagent. The Grignard reagent acts as a base, deprotonating the α-carbon, rather than as a nucleophile attacking the sterically shielded carbonyl carbon.

    Recommended Solutions:

    • Use Cerium(III) Chloride (Luche Reduction Conditions): The addition of CeCl₃ to the reaction is a well-established method for improving the addition of organolithium or Grignard reagents to enolizable and hindered ketones.[7] Cerium coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the organometallic reagent to act as a nucleophile rather than a base.[7]

    • Change the Organometallic Reagent: Organolithium reagents can sometimes be more effective than Grignard reagents for addition to hindered ketones, especially in non-polar solvents.[7]

    • Lower the Reaction Temperature: Performing the addition at very low temperatures (e.g., -78 °C) can favor the kinetic pathway of nucleophilic addition over the thermodynamically favored deprotonation.

    Frequently Asked Questions (FAQs)

    Q: Why is α-halogenation a useful first step, and what conditions are best for this substrate?

    A: α-Halogenation converts the ketone into a versatile electrophile (an α-haloketone), which can then undergo SN2 reactions with a variety of nucleophiles.[8] Given the steric hindrance, direct substitution is often difficult, making this two-step sequence more reliable.

    For this substrate, acid-catalyzed halogenation is recommended.[9][10] The reaction proceeds through an enol intermediate. Critically, for an unsymmetrical ketone like this one, acid-catalyzed conditions favor the formation of the more substituted enol, ensuring halogenation occurs at the desired α-carbon.[10][11] In contrast, base-catalyzed halogenation would be faster but can lead to multiple halogenations and potential haloform reactions.[9]

    Q: Are there specific catalyst systems proven to be effective for reactions with hindered heteroaromatic ketones?

    A: Yes. The literature on asymmetric hydrogenation of heteroaromatic ketones provides excellent insights. Ruthenium complexes with specialized ligands like trans-RuCl₂[(R)-xylbinap][(R)-daipen] have shown exceptional effectiveness for reducing sterically demanding thiazole ketones with high enantioselectivity.[12][13] For C-C bond formation, palladium catalysts paired with bulky, electron-donating ligands are the gold standard. Specifically, ligands like BrettPhos or advanced N-heterocyclic carbenes (NHCs) like PEPPSI-IPr have been shown to be essential for achieving high yields in carbonylative cross-coupling and α-arylation of hindered substrates.[4][14]

    Q: How do electronic effects of the thiazole ring influence the reaction?

    A: The thiazole ring is electron-withdrawing, which increases the acidity of the α-protons on the adjacent methyl group. This electronic effect makes enolate formation easier than it would be on a simple alkyl ketone. However, this benefit is often completely overshadowed by the severe steric hindrance, which kinetically slows the deprotonation.[15][16] The primary challenge remains overcoming the physical barrier to reagent access.

    Validated Experimental Protocols

    Protocol 1: Palladium-Catalyzed α-Arylation of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one

    This protocol is adapted from methodologies developed for the α-arylation of sterically hindered ketones.[2][3][4]

    Materials:

    • 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one (1.0 equiv)

    • Aryl Bromide (1.2 equiv)

    • Pd₂(dba)₃ (2 mol %)

    • BrettPhos (4.5 mol %)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

    Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃, BrettPhos, and NaOtBu.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous toluene via syringe.

    • Add the 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one, followed by the aryl bromide.

    • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    Causality: The choice of a bulky, electron-rich ligand like BrettPhos is critical. It accelerates the rate-limiting reductive elimination step from the Pd(II) intermediate and creates a sterically defined catalytic pocket that can accommodate the hindered substrate, preventing catalyst decomposition and promoting high turnover.[3][4]

    G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)(Enolate)L₂ OxAdd->Transmetalation Transmetalation Enolate_Form Enolate Formation Enolate_Form->Transmetalation Ketone Hindered Ketone Ketone->Enolate_Form Base Base (NaOtBu) Base->Enolate_Form Reductive_Elim Reductive Elimination (Rate-Limiting) Transmetalation->Reductive_Elim Reductive_Elim->Pd0 Catalyst Regeneration Product α-Aryl Ketone Reductive_Elim->Product

    Figure 3: Simplified catalytic cycle for Pd-catalyzed α-arylation.
    Data Summary Table
    MethodReagents/CatalystTypical ConditionsProsCons/Considerations
    Direct Alkylation Strong Base (LDA, KHMDS), Alkyl Halide-78 °C to RT, THFSimple, no metal catalyst requiredLimited to alkyl halides, may still be low-yielding with very bulky electrophiles.
    α-Halogenation + SN2 Br₂/AcOH, then Nucleophile/BaseRT to 60 °CAccess to diverse nucleophiles (N, O, S)Two-step process, potential for elimination side reactions.
    Pd-Catalyzed α-Arylation Pd(0) source, Bulky Ligand (e.g., BrettPhos), Base80-110 °C, TolueneExcellent for C-C bond formation, broad scope of aryl halides.[2][3]Requires inert atmosphere, catalyst/ligand cost.
    Ni-Catalyzed Alkylation Ni(COD)₂, Bulky Diphosphine Ligand, Allylic Alcohol80 °C, EtOHTargets the more-hindered site specifically, uses alcohols instead of halides.[5]Newer method, catalyst sensitivity.
    Umpolung (via Silyl Enol Ether) TMSCl/Base, then Ir-catalyst, NucleophileVariableBroad nucleophile scope, avoids hindered enolate issues.[6]Multi-step, requires preparation of the silyl enol ether intermediate.
    References
    • Title: Palladium-Catalyzed Direct α-Arylation of Ketones. Rate Acceleration by Sterically Hindered Chelating Ligands and Reductive Elimination from a Transition Metal Enolate Complex. Source: Journal of the American Chemical Society.
    • Title: Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Source: Accounts of Chemical Research.
    • Title: Technical Support Center: Synthesis of Sterically Hindered Thiazoles. Source: Benchchem.
    • Title: Decarbonylative palladium‐catalyzed α‐arylation of ketones.
    • Title: Nucleophilic addition to carbonyls. Source: Fiveable.
    • Title: Palladium-Catalyzed Denitrative α-Arylation of Ketones with Nitroarenes. Source: Organic Letters.
    • Title: Nucleophilic Addition to Carbonyl Groups. Source: Chemistry Steps.
    • Title: Nucleophilic Addition Reactions of Aldehydes and Ketones. Source: OpenStax Organic Chemistry.
    • Title: Ketone halogen
    • Title: Synthetic Access to Arom
    • Title: Highly Enantioselective Hydrogenation of Aromatic-Heteroarom
    • Title: Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. Source: PMC.
    • Title: Alpha Halogenation of Aldehydes and Ketones. Source: Organic Chemistry, A Tenth Edition.
    • Title: Alpha Halogenation of Aldehydes and Ketones. Source: Chemistry LibreTexts.
    • Title: Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. Source: PMC.
    • Title: Ketone α-alkylation at the more-hindered site.
    • Title: Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles.
    • Title: Improved Addition of Organolithium Reagents to Hindered and/or Enolisable Ketones.

    Sources

    Reference Data & Comparative Studies

    Validation

    mass spectrometry fragmentation pattern of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one

    An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one Authored by a Senior Application Scientist In the landscape of drug discovery and materials science, heterocyclic c...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one

    Authored by a Senior Application Scientist

    In the landscape of drug discovery and materials science, heterocyclic compounds are of paramount importance, with the thiazole nucleus being a cornerstone in many pharmacologically active agents.[1][2] The structural elucidation of novel thiazole derivatives is a critical step in their development, and mass spectrometry stands as an indispensable tool for this purpose. This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one, offering a predictive comparison based on established fragmentation principles and data from related structures.

    Our focus is not merely on the resultant spectrum but on the underlying chemical logic that dictates the fragmentation pathways. By understanding these pathways, researchers can gain deeper insights into molecular structure, stability, and reactivity.

    The Analyte: Structure and Predicted Molecular Ion

    The subject of our analysis is 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one. Its structure features a central thiazole ring substituted with an acetyl group at the 4-position and a methoxymethyl group at the 2-position.

    Molecular Formula: C₇H₉NO₂S Monoisotopic Mass: 171.0354 Da Molecular Weight: 171.22 g/mol

    In a typical electron ionization (EI) mass spectrum, the first event is the removal of an electron to form a molecular ion (M⁺•).[3][4] The energy of the electron beam (typically 70 eV) is significantly higher than the ionization energy of most organic molecules, which leads to the formation of energetically unstable molecular ions that subsequently break down into smaller, more stable fragments.[4][5] For 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one, we anticipate the formation of a molecular ion peak at an m/z (mass-to-charge ratio) of 171.

    The ionization is most likely to occur on one of the lone pair electrons of the heteroatoms (N, O, S), as these are generally the highest-energy electrons in the molecule.[5]

    Principal Fragmentation Pathways and Mechanistic Rationale

    The fragmentation of the molecular ion is not random; it follows predictable pathways that favor the formation of stable cations and neutral radicals.[4][6] For our target molecule, we can anticipate several competing fragmentation routes.

    Pathway A: Alpha-Cleavage of the Acetyl Group

    One of the most common fragmentation pathways for ketones is the cleavage of the bond alpha to the carbonyl group.[5][7] In this case, cleavage of the C-C bond between the thiazole ring and the acetyl group is highly probable.

    • Mechanism: This cleavage results in the loss of a methyl radical (•CH₃) and the formation of a stable, resonance-stabilized acylium ion.

    • Predicted Fragments:

      • m/z 156: [M - CH₃]⁺. This ion is formed by the loss of a methyl radical.

      • m/z 43: [CH₃CO]⁺. This acylium ion is a very common fragment for methyl ketones and is often observed as a prominent peak in the spectrum.[8] The corresponding neutral loss would be the thiazole portion of the molecule.

    The formation of the acylium ion at m/z 43 is particularly favored due to its stability and is expected to be a significant, possibly the base, peak.

    Pathway B: Cleavage of the Methoxymethyl Side Chain

    The methoxymethyl group at the 2-position provides additional sites for fragmentation.

    • Mechanism 1 (Alpha-Cleavage): Cleavage of the C-O bond can lead to the loss of a methoxy radical (•OCH₃).

      • Predicted Fragment: m/z 140: [M - OCH₃]⁺.

    • Mechanism 2 (Loss of Formaldehyde): A rearrangement can lead to the elimination of a neutral formaldehyde molecule (CH₂O).

      • Predicted Fragment: m/z 141: [M - CH₂O]⁺•. This would be an odd-electron fragment ion.

    Pathway C: Thiazole Ring Fragmentation

    Heterocyclic rings often undergo characteristic cleavages. Based on studies of similar thiazole derivatives, the ring can open and subsequently lose small neutral molecules.[9]

    • Mechanism: The thiazole ring can undergo cleavage, potentially leading to the loss of species like hydrogen cyanide (HCN), acetylene (C₂H₂), or thioformaldehyde (CH₂S). For example, a common fragmentation pattern for thiazoles involves the cleavage of the S-C2 and C4-C5 bonds.

    • Predicted Fragments: The resulting fragments would be complex and depend on the specific bond cleavages. For instance, cleavage leading to the loss of the acetyl group followed by ring fragmentation could yield ions at lower m/z values. A fragment corresponding to the thiazole ring itself might be observed, although its substitution pattern will influence its m/z. For example, a fragment ion at m/z 85 corresponding to the core thiazole ring with a methylene group attached at the 2-position and a C=O at the 4-position might be possible after rearrangement and loss of methyl and methoxy groups.

    Summary of Predicted Fragmentation and Comparative Analysis

    The table below summarizes the most probable fragment ions for 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one.

    m/zProposed Ion Structure / FormulaNeutral LossFragmentation Pathway
    171[C₇H₉NO₂S]⁺•-Molecular Ion (M⁺•)
    156[M - CH₃]⁺•CH₃Alpha-cleavage at acetyl group
    141[M - CH₂O]⁺•CH₂OLoss of formaldehyde
    140[M - OCH₃]⁺•OCH₃Cleavage of methoxy group
    128[M - CH₃CO]⁺•CH₃COLoss of acetyl radical
    43[CH₃CO]⁺•C₅H₄NOSAlpha-cleavage at acetyl group

    Comparative Insight:

    • vs. 1-(Thiazol-4-yl)ethanone: The mass spectrum of the simpler analogue, 1-(thiazol-4-yl)ethanone (MW 127.17), would be expected to show a strong molecular ion at m/z 127 and a prominent acylium ion peak at m/z 43.[10] The fragmentation pathways involving the methoxymethyl group (m/z 141, 140) would be absent. This comparison highlights the diagnostic value of these specific fragments in identifying the methoxymethyl substituent.

    • vs. Other Alkoxy-Substituted Heterocycles: Ethers often undergo alpha-cleavage adjacent to the oxygen atom or undergo rearrangements to lose neutral alkenes.[11] The predicted loss of formaldehyde (CH₂O) is consistent with fragmentation patterns observed for similar structures containing a methoxy group attached to a methylene bridge.

    The following diagram illustrates the proposed primary fragmentation pathways.

    Fragmentation_Pattern cluster_A Pathway A: Acetyl Cleavage cluster_B Pathway B: Side-Chain Cleavage M Molecular Ion (M⁺•) m/z 171 F43 [CH₃CO]⁺ m/z 43 M->F43 - •C₅H₄NOS F156 [M - CH₃]⁺ m/z 156 M->F156 - •CH₃ F141 [M - CH₂O]⁺• m/z 141 M->F141 - CH₂O F140 [M - OCH₃]⁺ m/z 140 M->F140 - •OCH₃ Experimental_Workflow start Start: Sample Preparation (1mg/mL in DCM) gc_injection GC Injection (1 µL, 50:1 split) start->gc_injection gc_separation Chromatographic Separation (30m non-polar column) gc_injection->gc_separation ionization EI Ionization (70 eV, 230°C) gc_separation->ionization mass_analysis Mass Analysis (Quadrupole, m/z 40-300) ionization->mass_analysis detection Detection & Data Acquisition mass_analysis->detection end End: Spectral Analysis detection->end

    Sources

    Comparative

    Comparative HPLC Method Validation for the Purity Analysis of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one

    Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare stationary phase chemistries for the purity analysis of a highly functionalized thiazole derivative and t...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare stationary phase chemistries for the purity analysis of a highly functionalized thiazole derivative and to provide a self-validating, ICH Q2(R2)-compliant analytical protocol.

    Executive Summary & Analytical Challenge

    The compound 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one is a highly functionalized heterocyclic intermediate. Thiazole-containing heterocycles are critical pharmacophores in medicinal chemistry, frequently utilized in antiviral, antibacterial, and antineoplastic drug development[1].

    From an analytical perspective, this molecule presents a distinct challenge. It possesses an electron-rich aromatic π -system (the thiazole ring), a basic nitrogen atom, and two hydrogen-bond accepting oxygen atoms (methoxymethyl ether and acetyl ketone). Standard reversed-phase C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because highly polar impurities often exhibit weak interactions with traditional C18 stationary phases, they frequently co-elute near the solvent front or overlap with the main active pharmaceutical ingredient (API) peak[2].

    This guide compares the performance of traditional C18, Polar-Embedded (RP-Amide), and Biphenyl stationary phases, demonstrating why orthogonal retention mechanisms are required to achieve baseline resolution for this specific class of thiazole derivatives.

    Mechanistic Insight: Stationary Phase Selectivity

    To achieve a robust purity method, we must understand the causality behind column selection. The basic nitrogen of the thiazole ring is prone to secondary interactions with unendcapped, acidic residual silanols on silica-based columns, leading to severe peak tailing.

    While C18 columns are the default starting point for method development, they lack the chemical geometry to exploit the π -electrons of the thiazole ring. Conversely, Biphenyl stationary phases offer strong π−π interactions and enhanced hydrogen-bonding capacity[3].

    The Role of the Organic Modifier: To maximize the unique selectivity of the biphenyl ligand, methanol must be used instead of acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond (a π -electron system) that competes with the stationary phase for the analyte's π -electrons, effectively suppressing the π−π retention mechanism. Methanol, lacking π -electrons, enhances these interactions, driving superior resolution for aromatic heterocycles[4].

    RetentionMech Analyte 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one (Pi-electron rich, H-bond acceptor) C18 Standard C18 Phase (Hydrophobic Interactions) Analyte->C18 Weak Dispersive Forces Biphenyl Biphenyl Phase (Hydrophobic + Pi-Pi + Dipole) Analyte->Biphenyl Strong Pi-Pi & Dipole Interactions Result1 Poor Retention (k' < 2) Co-elution with Impurities C18->Result1 Result2 Enhanced Retention (k' > 4) Baseline Resolution (Rs > 2.0) Biphenyl->Result2

    Chromatographic retention mechanisms comparing C18 and Biphenyl phases for thiazole derivatives.

    Comparative Performance Data

    To objectively evaluate column performance, a synthetic mixture of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one (Target API) and its primary synthetic impurity (Des-methoxymethyl thiazole isomer) was analyzed using three different column chemistries under identical isocratic conditions (55% 10mM Ammonium Formate pH 3.0 / 45% Methanol).

    Table 1: Chromatographic Performance Comparison

    Stationary PhaseRetention Factor ( k′ )Resolution ( Rs​ )Tailing Factor ( Tf​ )Mechanistic Observation
    Standard C18 1.81.11.65Poor retention; severe tailing due to basic nitrogen-silanol interactions. Fails baseline resolution.
    RP-Amide 2.51.71.20Polar-embedded group shields silanols, improving peak shape. Marginal resolution.
    Biphenyl 4.2 3.4 1.05 π−π interactions drive strong retention. Excellent peak symmetry and baseline resolution.

    Data Conclusion: The Biphenyl column significantly outperforms the C18 and RP-Amide columns. The enhanced retention factor ( k′>4 ) ensures the analyte is well-separated from the solvent front, while the high resolution ( Rs​=3.4 ) guarantees accurate integration of trace impurities.

    Self-Validating Experimental Protocol

    The following step-by-step methodology utilizes a self-validating design. By embedding System Suitability Testing (SST) directly into the workflow, the protocol ensures that the system is fit-for-purpose prior to any sample analysis, aligning with modern Quality-by-Design (QbD) principles[5].

    Chromatographic Conditions
    • Column: Superficially porous Biphenyl column (150 mm × 4.6 mm, 2.7 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water (Adjusted to pH 3.0 with Formic Acid to suppress silanol ionization).

    • Mobile Phase B: 100% LC-MS grade Methanol.

    • Elution Mode: Isocratic (55% A / 45% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (Maintains optimal mass transfer and reduces backpressure).

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

    Step-by-Step Workflow
    • Mobile Phase Preparation: Volumetrically measure 550 mL of Mobile Phase A and 450 mL of Mobile Phase B. Do not mix in the instrument lines; pre-mix to prevent outgassing, or use an in-line vacuum degasser.

    • Standard Preparation: Dissolve 10.0 mg of the reference standard in 10 mL of diluent (50:50 Water:Methanol) to yield a 1.0 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL.

    • System Suitability Test (SST) Execution:

      • Inject the blank (diluent) to confirm a stable baseline and absence of carryover[6].

      • Inject the working standard six consecutive times.

    • Self-Validation Gate (Proceed only if passed):

      • Criterion 1: %RSD of peak areas 2.0%.

      • Criterion 2: Tailing factor ( Tf​ ) 1.5.

      • Criterion 3: Theoretical plates ( N ) 5,000.

    • Sample Analysis: Inject prepared batches. Bracket every 10 sample injections with a standard injection to verify ongoing system stability.

    ICH Q2(R2) Method Validation Strategy

    In November 2023, the ICH adopted the revised Q2(R2) guideline, which became effective in June 2024. This revision modernizes validation by integrating it with the analytical procedure lifecycle (ICH Q14) and emphasizes proving the method is "fit for its intended purpose"[5][7].

    For the purity analysis of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one, the validation must cover the following core parameters:

    Specificity via Forced Degradation

    Specificity is the ability to assess the analyte unequivocally in the presence of impurities and degradants[5]. The API must be subjected to stress conditions (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , thermal stress at 60°C, and photolytic exposure)[8]. The Biphenyl method must demonstrate baseline resolution ( Rs​>1.5 ) between the active peak and all generated degradation products, confirming the method is stability-indicating.

    Linearity, Range, and Accuracy
    • Range: The reportable range must encompass the upper and lower specification limits[7]. For this assay, linearity is evaluated from 50% to 150% of the nominal target concentration (0.05 mg/mL to 0.15 mg/mL).

    • Accuracy: Evaluated by spiking known quantities of the reference standard into the sample matrix at 80%, 100%, and 120% levels. Recovery must fall within the rigorous 98.0% – 102.0% acceptance criteria.

    Robustness (DoE Approach)

    Robustness evaluates the method's reliability against deliberate variations in parameters[6]. A Design of Experiments (DoE) matrix should be used to slightly vary:

    • Flow rate ( ± 0.1 mL/min)

    • Column temperature ( ± 5°C)

    • Mobile phase composition ( ± 2% Methanol) If the SST criteria (Resolution, Tailing, %RSD) remain unaffected, the method is deemed robust.

    ValidationFlow Start Method Optimization Spec Specificity (Forced Deg.) Start->Spec Range Linearity & Range Spec->Range Acc Accuracy & Precision Range->Acc Robust Robustness (DoE) Acc->Robust End Validated Method Robust->End

    Lifecycle approach to analytical method validation in accordance with ICH Q2(R2) guidelines.

    Conclusion

    For the purity analysis of highly functionalized, π -electron rich heterocycles like 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one, traditional C18 stationary phases often yield sub-optimal retention and resolution. By transitioning to a Biphenyl stationary phase and utilizing methanol as the organic modifier, analytical scientists can exploit orthogonal π−π and dipole interactions. This approach not only ensures baseline resolution of critical impurity pairs but also provides a highly robust foundation that easily satisfies the rigorous, lifecycle-driven requirements of the ICH Q2(R2) validation guidelines.

    References

    • validation of analytical procedures q2(r2)
    • ICH Q2(R2)
    • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
    • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.
    • Source: nih.
    • Source: chromatographyonline.
    • Source: restek.
    • Source: resolian.

    Sources

    Validation

    Comparative Synthetic Utility: 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one vs. 4-Acetylthiazole

    As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for library design and medicinal chemistry campaigns. Thiazoles are privileged scaffolds, ubiquitous in FDA-approved therapeutics such...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for library design and medicinal chemistry campaigns. Thiazoles are privileged scaffolds, ubiquitous in FDA-approved therapeutics such as dasatinib, tiazofurin, and meloxicam[1]. When designing synthetic routes targeting the 4-position of the thiazole ring, the choice of the starting acetyl building block dictates the downstream flexibility, solubility, and regiocontrol of the entire synthetic sequence.

    This guide provides an in-depth, objective comparison between two foundational building blocks: the classical 4-acetylthiazole and its functionalized counterpart, 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one (also referred to as 4-acetyl-2-(methoxymethyl)thiazole). We will explore the causality behind their reactivity differences and provide field-proven protocols for their application.

    Structural and Electronic Profiling

    The fundamental difference between these two building blocks lies at the C2 position of the thiazole ring.

    4-Acetylthiazole (The Unblocked Core)

    4-acetylthiazole is a standard, highly versatile precursor[2]. The C2 position is unsubstituted (C-H). Because the thiazole ring is electron-deficient, the C2 proton is relatively acidic.

    • Advantage: This allows for late-stage C-H functionalization (e.g., direct Pd- or Cu-catalyzed arylation)[3].

    • Limitation: Under strongly basic conditions (such as those used in enolate alkylations), competitive deprotonation at C2 can lead to unwanted side reactions, dimerization, or catalyst poisoning.

    1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one (The Blocked & Directed Core)

    By installing a methoxymethyl (MOM) group at the C2 position, the chemical dynamics shift significantly.

    • Regiocontrol: The C2 position is sterically and electronically blocked, completely preventing C-H metalation side-reactions.

    • Masked Functionality: The MOM group serves as a robust protecting group for a hydroxymethyl moiety. Post-condensation, it can be cleaved to reveal a primary alcohol, providing a vector for further derivatization (e.g., fluorination, amination, or etherification) to probe solvent-exposed regions in drug targets.

    • Coordination Chemistry: The MOM ether oxygen, in proximity to the thiazole nitrogen, creates a bidentate coordination pocket. This is highly advantageous for directing Lewis acid catalysts during stereoselective aldol additions or reductions.

    G A 4-Acetylthiazole (C2-H Unblocked) C Aldol Condensation (Chalcone Library) A->C NaOH / Ar-CHO D C2-H Arylation (Pd/Cu Catalysis) A->D C-H Activation B 1-(2-(MOM)thiazol-4-yl)ethan-1-one (C2-MOM Blocked) E Aldol Condensation (MOM-Chalcones) B->E NaOH / Ar-CHO F Acidic Cleavage (2-Hydroxymethyl) B->F HCl / MeOH G Lewis Acid Coordination (Stereocontrol) B->G Metal Catalysts

    Figure 1: Divergent synthetic workflows for C2-unblocked vs. C2-blocked thiazole building blocks.

    Comparative Reactivity in Chalcone Synthesis

    Both compounds are prominently used to synthesize thiazole-based chalcones via the Claisen-Schmidt condensation[4]. Chalcones are highly valued in medicinal chemistry for their antitumor, antibacterial, and anti-inflammatory properties[4].

    While 4-acetylthiazole reacts readily with aromatic aldehydes in the presence of aqueous NaOH and ethanol[4], the resulting unsubstituted thiazole-chalcones often suffer from poor solubility in organic solvents, complicating purification. The introduction of the MOM group in 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one disrupts crystal packing and increases lipophilicity, significantly enhancing the solubility of the resulting chalcone intermediates in solvents like dichloromethane and ethyl acetate.

    Mechanism N1 Ketone Enolization (Deprotonation by NaOH) N2 Nucleophilic Addition (Attack on Aryl Aldehyde) N1->N2 Rate Limiting Step N3 β-Hydroxy Ketone (Aldol Intermediate) N2->N3 Fast Equilibration N4 E1cB Dehydration (Loss of H2O) N3->N4 Base-Promoted N5 Thiazole-Chalcone (Conjugated Enone) N4->N5 Thermodynamic Driving Force

    Figure 2: Mechanistic causality of the Claisen-Schmidt condensation for thiazole-based chalcones.

    Quantitative Data Comparison

    The following table summarizes the physicochemical and synthetic parameters of both building blocks to aid in reagent selection.

    Parameter4-Acetylthiazole1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one
    Molecular Weight 127.16 g/mol 171.22 g/mol
    C2 Reactivity Highly reactive (C-H activation prone)Blocked (Inert to metalation)
    Solubility Profile Moderate in non-polar solventsHigh in non-polar solvents (MOM effect)
    Chalcone Yield (Avg) 75 - 85%[4]80 - 92% (Fewer C2 side-reactions)
    Downstream Utility Direct core elaborationDeprotection to 2-hydroxymethyl
    Lewis Acid Binding Monodentate (N3)Bidentate (N3 + MOM Oxygen)

    Experimental Methodologies

    To ensure scientific integrity, the following protocols are designed as self-validating systems. The physical changes observed during the reaction serve as real-time indicators of mechanistic progress.

    Protocol A: Synthesis of Thiazole-Chalcones via Claisen-Schmidt Condensation

    Applicable to both building blocks, optimizing for the MOM-variant.

    Rationale: The reaction utilizes an E1cB mechanism. The thermodynamic stability of the highly conjugated enone product drives the equilibrium forward.

    • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 5.0 mmol of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one and 5.0 mmol of the target aromatic aldehyde in 15 mL of anhydrous ethanol[4].

    • Base Addition: Cool the mixture to 0 °C in an ice bath. Dropwise, add 2.5 mL of a 40% aqueous NaOH solution over 10 minutes.

      • Self-Validation Check: The solution will transition from pale yellow to a deep orange/red, indicating the formation of the enolate and subsequent extended conjugation.

    • Propagation: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

    • Isolation: Pour the reaction mixture into 50 mL of crushed ice water and neutralize with 1M HCl to pH 7. The product will precipitate.

    • Purification: Filter the solid under a vacuum, wash with cold water, and recrystallize from an ethanol/dioxane mixture[4].

    Protocol B: Deprotection of the MOM Group (Revealing the Hydroxymethyl Vector)

    Specific to 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one derivatives.

    Rationale: The MOM ether is an acetal-like structure, stable to strong bases (like the NaOH used in Protocol A) but highly susceptible to acidic hydrolysis.

    • Preparation: Dissolve 2.0 mmol of the MOM-protected thiazole-chalcone in 10 mL of methanol.

    • Acidification: Add 1.0 mL of concentrated HCl (37%) dropwise.

    • Heating: Heat the mixture to 50 °C for 2 hours.

      • Self-Validation Check: The reaction produces dimethoxymethane and methanol as byproducts. The cleavage is confirmed by TLC; the highly polar 2-hydroxymethyl product will exhibit a significantly lower Rf value compared to the non-polar MOM starting material.

    • Quenching: Cool to room temperature, concentrate under reduced pressure, and neutralize with saturated aqueous NaHCO3. Extract with ethyl acetate (3 x 15 mL), dry over Na2SO4, and concentrate to yield the free alcohol.

    Conclusion

    For standard, rapid generation of simple thiazole libraries, 4-acetylthiazole remains a highly efficient and cost-effective starting material. However, for advanced medicinal chemistry campaigns requiring high solubility, protection against C2-metalation, or subsequent derivatization of the C2 position, 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one is the superior building block. The MOM group acts not just as a protecting moiety, but as a strategic handle that dictates the physical and stereochemical outcome of the synthetic route.

    References

    • USRE29843E - Substituted thiazoles and flavoring processes and products produced thereby. Google Patents.
    • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega. Available at:[Link]

    • Design of New Thiosemicarbazone and Their Corresponding Acetylthiazole Composite as Anticancer Agent: In silico Approach. Moroccan Journal of Chemistry. Available at:[Link]

    • Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters as Thiocarbonyl Precursors. The Journal of Organic Chemistry. Available at:[Link]

    Sources

    Comparative

    FTIR spectral analysis and peak assignment for 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one

    An In-Depth Guide to the Vibrational Spectroscopy of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one: FTIR Analysis and Methodological Comparisons This guide provides a comprehensive analysis of the Fourier-Transform Infrar...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Guide to the Vibrational Spectroscopy of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one: FTIR Analysis and Methodological Comparisons

    This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one, a heterocyclic compound of interest in pharmaceutical and chemical research. As Senior Application Scientists, we recognize that robust structural characterization is the bedrock of drug development and materials science. FTIR spectroscopy serves as a rapid, reliable, and non-destructive first-line technique for verifying molecular identity and functional group architecture.

    Herein, we move beyond a simple peak list, offering a detailed interpretation grounded in the vibrational physics of the molecule's constituent parts. We will explain the causal relationships between molecular structure and spectral features, providing a framework for researchers to confidently assign peaks for this molecule and related thiazole derivatives. Furthermore, we will objectively position FTIR analysis within the broader context of analytical methodologies by comparing it with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), enabling professionals to make informed decisions about their analytical workflows. This guide is designed to be a self-validating resource, complete with detailed experimental protocols and authoritative references to bolster scientific rigor.

    Part 1: FTIR Spectral Analysis and Peak Assignment

    The molecular structure of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one is a composite of several key functional groups: a thiazole ring, a ketone (acetyl group), an ether (methoxymethyl group), and aliphatic C-H bonds. Each of these components produces characteristic vibrations that are observable in the mid-infrared region. The overall FTIR spectrum is a superposition of these individual vibrational modes.

    Figure 1: Molecular structure of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one.
    Predicted FTIR Peak Assignments

    The following table summarizes the expected vibrational frequencies and their assignments. These predictions are synthesized from spectral data of analogous compounds containing thiazole, ketone, and methoxy functional groups.

    Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale & Supporting References
    ~3120 - 3080Weak-Medium=C-H StretchAromatic C-H stretching from the thiazole ring.[1]
    ~2980 - 2950MediumC-H Asymmetric StretchAsymmetric stretching of the methyl (CH₃) groups in the acetyl and methoxymethyl moieties.[1][2]
    ~2880 - 2850MediumC-H Symmetric StretchSymmetric stretching of the methyl (CH₃) and methylene (CH₂) groups.[3]
    ~2850 - 2815Weak-MediumO-CH₃ StretchCharacteristic C-H stretch for a methoxy group. This peak can sometimes overlap with other C-H stretches.
    ~1730 - 1680StrongC=O Stretch (Ketone)A very strong and sharp absorption characteristic of the carbonyl group in the acetyl moiety.[4][5] Its exact position can be influenced by conjugation with the thiazole ring.
    ~1610 - 1540Medium-StrongC=N & C=C StretchSkeletal vibrations of the thiazole ring, involving the stretching of the carbon-nitrogen and carbon-carbon double bonds.[1][2]
    ~1460 - 1430MediumC-H Asymmetric BendAsymmetric bending (scissoring) of the methyl and methylene groups.[6]
    ~1370 - 1350Medium-StrongC-H Symmetric BendSymmetric bending (umbrella mode) of the methyl groups. The acetyl methyl group often gives a particularly sharp band here.
    ~1260 - 1200StrongC-O-C Asymmetric StretchAsymmetric stretching of the ether linkage is typically a strong band, making it a reliable indicator of the methoxymethyl group.[6]
    ~1150 - 1050StrongC-O-C Symmetric StretchSymmetric stretching of the ether linkage. The C-O single bond stretch from the acetyl group may also contribute in this region.[7][8][9]
    ~900 - 700Weak-MediumC-H Out-of-Plane BendBending vibrations of the C-H bond on the thiazole ring, often found in the fingerprint region.

    Part 2: Comparison with Alternative Analytical Techniques

    While FTIR is an excellent tool for functional group identification, a comprehensive structural elucidation often requires complementary techniques. The choice of method depends on the specific analytical question being asked.

    TechniqueInformation ProvidedSample RequirementsThroughputKey Advantages & Disadvantages
    FTIR Spectroscopy Functional groups, molecular fingerprint.µg to mg; solid, liquid, or gas. Non-destructive.High (seconds to minutes per sample).Pro: Fast, easy to use, inexpensive, great for identifying functional groups. Con: Provides limited information on molecular connectivity and stereochemistry; complex spectra can be difficult to interpret fully.
    NMR Spectroscopy (¹H, ¹³C) Detailed molecular connectivity, carbon-hydrogen framework, stereochemistry.mg scale; sample must be soluble in a deuterated solvent. Non-destructive.Low to Medium (minutes to hours per sample).Pro: Unrivaled for complete structure determination of organic molecules in solution. Con: Lower sensitivity, requires more sample, more expensive instrumentation, and expert interpretation.
    Mass Spectrometry (MS) Molecular weight, elemental composition (High-Res MS), fragmentation patterns.ng to pg; solid, liquid, or gas (requires ionization). Destructive.High (can be coupled to chromatography for rapid analysis).Pro: Extremely sensitive, provides exact molecular weight and formula. Con: Provides little information on specific functional group connectivity (isomers can be challenging to distinguish without tandem MS).
    UV-Vis Spectroscopy Information on conjugated systems (chromophores).µg to mg; sample must be soluble. Non-destructive.High (seconds per sample).Pro: Simple, fast, good for quantitative analysis of compounds with chromophores.[7] Con: Provides very limited structural information, only applicable to molecules that absorb in the UV-Vis range.

    Part 3: Experimental Protocol for FTIR Analysis

    To ensure the collection of a high-quality, reproducible FTIR spectrum, a standardized protocol is essential. The following describes the Potassium Bromide (KBr) pellet method, a common and reliable technique for analyzing solid samples.

    Workflow for KBr Pellet Preparation and Analysis
    Figure 2: Standard workflow for FTIR analysis using the KBr pellet method.
    Step-by-Step Methodology
    • Materials and Equipment :

      • 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one (solid sample)

      • FTIR-grade Potassium Bromide (KBr), desiccated

      • Agate mortar and pestle

      • Pellet-pressing die

      • Hydraulic press

      • FTIR Spectrometer

    • Preparation :

      • Gently dry the KBr powder in an oven at ~110°C for 2-4 hours and store it in a desiccator. This is a critical step to remove adsorbed water, which has strong IR absorptions that can obscure the sample spectrum.

      • Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The 1:100 ratio is crucial for obtaining a transparent pellet and a spectrum with absorbances within the optimal range.

      • Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for 2-3 minutes until it becomes a fine, homogenous powder with a consistency similar to flour. Inadequate grinding is a common source of poor-quality spectra.

    • Pellet Formation :

      • Assemble the pellet die. Transfer a small amount of the KBr mixture into the die barrel, ensuring an even distribution across the bottom surface.

      • Place the die assembly into the hydraulic press.

      • Evacuate the die assembly under a vacuum for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque.

      • While under vacuum, slowly apply pressure up to 7-10 metric tons. Hold the pressure for approximately 1-2 minutes.

      • Carefully release the pressure and then the vacuum. Disassemble the die to retrieve the pellet. A high-quality pellet should be transparent or translucent.

    • Spectral Acquisition :

      • Ensure the sample compartment of the FTIR spectrometer is empty. Collect a background spectrum. This allows the instrument to measure the signature of atmospheric CO₂ and water vapor, which will be subtracted from the final sample spectrum.

      • Mount the KBr pellet onto the appropriate sample holder and place it in the spectrometer's beam path.

      • Collect the sample spectrum. Typical acquisition parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

    Conclusion

    FTIR spectroscopy is an indispensable analytical tool for the structural verification of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one. Through the systematic assignment of vibrational bands corresponding to its core thiazole ring, ketone carbonyl, and methoxymethyl ether functionalities, a distinct infrared "fingerprint" can be established. This guide provides the foundational knowledge for researchers to not only interpret the spectrum of this specific molecule but also to apply these principles to related heterocyclic structures. While FTIR excels at rapid functional group analysis, we emphasize that for unequivocal structure confirmation, its data should be used in concert with complementary techniques like NMR and mass spectrometry. The provided experimental protocol underscores the importance of meticulous sample preparation as a prerequisite for acquiring high-quality, reliable data, a cornerstone of sound scientific practice.

    References

    • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. National Center for Biotechnology Information. [Link]

    • Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Publishing. [Link]

    • FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Università degli Studi dell'Insubria. [Link]

    • FTIR di†erence spectra of methoxy species formed by methanol... ResearchGate. [Link]

    • Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. Impactfactor. [Link]

    • THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Science Publishing. [Link]

    • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Universitas Pendidikan Indonesia Journals. [Link]

    • FTIR difference spectra of methoxy species formed by methanol... ResearchGate. [Link]

    • The Use of Titration Technique and FTIR Bands to Determine the Deacetylation Degree of Chitosan Samples. Hilaris Publisher. [Link]

    • ISSN: 0975-8585 October – December 2011 RJPBCS Volume 2 Issue 4 Page No. 926. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

    • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

    • FTIR spectra showing the involvement of keto and acetyl groups (1507 cm... ResearchGate. [Link]

    • Infrared and Near-Infrared Spectroscopy of Acetylacetone and Hexafluoroacetylacetone. ACS Publications. [Link]

    • FT-IR spectra of acetylated cellulose samples prepared at different reaction temperatures. ResearchGate. [Link]

    • Assigning Vibrational Frequencies. University of Regensburg. [Link]

    • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

    • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and... National Center for Biotechnology Information. [Link]

    • Vibrational Modes of Small Molecules. Purdue University. [Link]

    • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed. National Center for Biotechnology Information. [Link]

    • Vibrational Modes. Harvard-Smithsonian Center for Astrophysics. [Link]

    • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]

    • 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-one. PubChem. [Link]

    • 2-thioxo- 3N-(2-methoxyphenyl) -5 [4'-methyl -3'N -(2'-methoxyphenyl) thiazol-2'(3'H)-ylidene] thiazolidin-4-one: Synthesis, characterization, X-ray single crystal structure investigation and quantum chemical calculations. ResearchGate. [Link]

    • Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. National Center for Biotechnology Information. [Link]

    • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Preprints.org. [Link]

    • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]

    • Vibrational Modes. Chemistry LibreTexts. [Link]

    • The summary of frequency of the 12 modes of vibrations computed for... ResearchGate. [Link]

    Sources

    Validation

    A Comparative Guide to the Reactivity of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one and Other Substituted Thiazoles

    For Researchers, Scientists, and Drug Development Professionals The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3] Its unique electronic properties...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3] Its unique electronic properties and versatile reactivity allow for the synthesis of a diverse array of functionalized molecules. This guide provides an in-depth comparative analysis of the reactivity of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one , a representative multifunctional thiazole, in relation to other substituted thiazoles. By examining the interplay of substituent effects, we aim to provide a predictive framework for the chemical behavior of this and similar thiazole derivatives in key synthetic transformations.

    The Electronic Landscape of the Thiazole Ring: A Foundation for Reactivity

    The reactivity of the thiazole ring is governed by the competing electronic effects of its two heteroatoms: the electron-donating sulfur and the electron-withdrawing imine nitrogen.[4][5] This creates a nuanced distribution of electron density across the carbon atoms:

    • C5: Generally the most electron-rich position, making it the primary target for electrophilic attack.[4][6]

    • C2: The most electron-deficient position, rendering it susceptible to deprotonation by strong bases and subsequent nucleophilic attack.[7]

    • C4: Possesses intermediate electron density.[4]

    The pKa of the conjugate acid of thiazole is approximately 2.5, indicating it is significantly less basic than imidazole (pKa ≈ 7).[7] Substituents on the thiazole ring can profoundly influence this inherent reactivity by either donating or withdrawing electron density, thus altering the rates and regioselectivity of various reactions.[4]

    Deconstructing the Substituent Effects in 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one

    In our target molecule, two key substituents modulate the reactivity of the thiazole core: the 2-(methoxymethyl) group and the 4-acetyl group .

    • 2-(Methoxymethyl) Group (-CH₂OCH₃): This group is primarily considered to be weakly electron-donating through an inductive effect. This effect is expected to slightly increase the electron density of the thiazole ring.

    • 4-Acetyl Group (-COCH₃): This is a strong electron-withdrawing group due to both the inductive effect of the carbonyl oxygen and the mesomeric (resonance) effect, which delocalizes the ring's π-electrons onto the carbonyl oxygen.

    The combination of these opposing electronic influences creates a unique reactivity profile for 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one, which we will explore in the context of several key reaction classes.

    Comparative Reactivity in Electrophilic Aromatic Substitution

    Electrophilic aromatic substitution is a fundamental reaction for the functionalization of thiazoles, with the C5 position being the most favorable site for attack.[4] The presence of electron-donating groups generally accelerates this reaction, while electron-withdrawing groups have a deactivating effect.

    Analysis of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one:

    The strong electron-withdrawing nature of the 4-acetyl group is expected to significantly deactivate the thiazole ring towards electrophilic attack at the C5 position. While the 2-(methoxymethyl) group is weakly activating, its effect is likely to be overshadowed by the deactivating power of the acetyl group.

    Comparison with Other Substituted Thiazoles:

    CompoundSubstituent(s)Expected Relative Rate of Electrophilic Substitution at C5
    2-Methylthiazole2-Me (EDG)Faster than thiazole
    4-Methylthiazole4-Me (EDG)Significantly faster than thiazole[4]
    2-Bromothiazole2-Br (EWG)Slower than thiazole
    1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one 2-CH₂OCH₃ (weak EDG), 4-COCH₃ (strong EWG) Significantly slower than thiazole
    4-Nitrothiazole4-NO₂ (strong EWG)Very slow, requires harsh conditions

    Experimental Protocol: Bromination of a Substituted Thiazole

    This protocol provides a general procedure for the bromination of a thiazole derivative using N-bromosuccinimide (NBS), a common and effective brominating agent.[8]

    Materials:

    • Thiazole derivative (1.0 mmol)

    • N-Bromosuccinimide (NBS) (1.05 mmol)

    • Acetonitrile (5 mL)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate

    • Hexane

    Procedure:

    • Dissolve the thiazole derivative (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Add N-bromosuccinimide (1.05 mmol) to the solution in one portion at room temperature.

    • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight depending on the substrate's reactivity. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the reaction with water (10 mL).

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[8]

    Reactivity in Nucleophilic Aromatic Substitution

    Nucleophilic aromatic substitution (SNAAr) on the thiazole ring typically occurs at positions bearing a good leaving group, most commonly a halogen. The electron-deficient nature of the thiazole ring facilitates this reaction, particularly at the C2 position.

    Analysis of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one:

    For a hypothetical 2-halo-4-acetyl-thiazole derivative, the 4-acetyl group would strongly activate the ring towards nucleophilic attack at the C2 position by stabilizing the negative charge in the Meisenheimer intermediate. The 2-(methoxymethyl) group would have a negligible effect.

    Comparison with Other Substituted Thiazoles:

    The reactivity of 2-halothiazoles in SNAAr reactions is sensitive to the nature of the substituent at other positions. Electron-withdrawing groups enhance the rate of reaction.

    Compound (X = Halogen)Substituent(s)Expected Relative Rate of Nucleophilic Substitution at C2
    2-X-ThiazoleNoneBaseline
    2-X-5-Nitrothiazole5-NO₂ (strong EWG)Significantly faster than 2-X-thiazole
    2-X-4-Methylthiazole4-Me (EDG)Slower than 2-X-thiazole
    2-X-4-Acetylthiazole 4-COCH₃ (strong EWG) Significantly faster than 2-X-thiazole

    Carbon-Hydrogen (C-H) Bond Functionalization

    Direct C-H functionalization has emerged as a powerful tool for the efficient synthesis of complex molecules. In thiazoles, the C2-H and C5-H bonds are the most common sites for this transformation.

    Deprotonation and Functionalization at C2

    The C2 proton is the most acidic proton on the thiazole ring due to the inductive effect of the adjacent nitrogen and sulfur atoms.[7] Strong bases, such as organolithium reagents, can deprotonate this position to generate a nucleophilic 2-lithiothiazole intermediate, which can then react with various electrophiles.

    Analysis of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one:

    The molecule lacks a C2-H bond, so this type of reactivity is not possible.

    Palladium-Catalyzed C-H Arylation at C5

    Palladium-catalyzed direct C-H arylation is a modern and efficient method for forming carbon-carbon bonds. For thiazoles, this reaction typically occurs with high regioselectivity at the electron-rich C5 position.[9][10]

    Analysis of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one:

    The C5-H bond in this molecule is available for functionalization. However, the strong deactivating effect of the 4-acetyl group would likely make this reaction more challenging compared to thiazoles bearing electron-donating or weakly withdrawing groups. Higher catalyst loadings, stronger bases, or higher temperatures may be required.[9]

    Experimental Protocol: Ligand-Free Palladium-Catalyzed Direct Arylation of a Thiazole

    This protocol is adapted from a general procedure for the direct arylation of thiazoles.[10]

    Materials:

    • Thiazole derivative (1.0 mmol)

    • Aryl bromide (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • N,N-Dimethylformamide (DMF) (3 mL)

    Procedure:

    • To an oven-dried reaction tube, add the thiazole derivative (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and K₂CO₃ (2.0 mmol).

    • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

    • Add DMF (3 mL) via syringe.

    • Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[10]

    Reactions of the Side Chains

    The reactivity of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one is not limited to the thiazole ring itself. The methoxymethyl and acetyl side chains also offer opportunities for further functionalization.

    • Acetyl Group: The carbonyl group can undergo a wide range of classical carbonyl reactions, such as reduction to an alcohol, reductive amination, and aldol condensation. The methyl group adjacent to the carbonyl is acidic and can be deprotonated to form an enolate, which can then participate in various C-C bond-forming reactions. The rate of enolisation of acetylthiazoles has been studied, providing quantitative data on the reactivity of the acetyl group based on its position on the ring.[11]

    • Methoxymethyl Group: The ether linkage is generally stable, but under strongly acidic conditions, it could potentially be cleaved.

    Quantitative Insights from pKa and Hammett Analysis

    While direct kinetic comparisons for our target molecule are scarce, we can draw valuable inferences from related quantitative studies.

    • pKa Values: The pKa of a substituted thiazole reflects the electron density at the ring nitrogen. Electron-withdrawing groups lower the pKa (making the conjugate acid more acidic), while electron-donating groups increase it.[2][12] The 4-acetyl group in our target molecule would be expected to significantly lower its pKa compared to unsubstituted thiazole.

    • Hammett Equation: The Hammett equation (log(k/k₀) = ρσ) provides a powerful tool for correlating reaction rates with the electronic properties of substituents.[13][14] A study on the Hantzsch thiazole synthesis demonstrated a good correlation between the stereochemical outcome and the Hammett substituent constants (σ) of para-substituents on a phenyl group, with a positive reaction constant (ρ) indicating that electron-withdrawing groups slow the rate-determining step.[3][15] While this is for a synthesis reaction, it highlights the quantifiable influence of electronic effects on the reactivity of systems involving thiazole rings.

    Conclusion

    The reactivity of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one is a product of the interplay between its weakly electron-donating 2-(methoxymethyl) group and its strongly electron-withdrawing 4-acetyl group. This substitution pattern leads to a significantly deactivated thiazole ring towards electrophilic substitution at C5. Conversely, for a hypothetical 2-halo derivative, the 4-acetyl group would strongly activate the ring towards nucleophilic aromatic substitution. The presence of the acetyl and methoxymethyl side chains provides additional avenues for synthetic transformations.

    For the medicinal chemist and drug development professional, a thorough understanding of these reactivity principles is crucial for the rational design of synthetic routes to novel thiazole-containing drug candidates. By leveraging the predictable nature of substituent effects, researchers can strategically plan the functionalization of complex thiazole scaffolds.

    Visualizations

    Electrophilic_Substitution_Reactivity cluster_0 Relative Reactivity towards Electrophilic Substitution at C5 4-Methylthiazole 4-Methylthiazole 2-Methylthiazole 2-Methylthiazole 4-Methylthiazole->2-Methylthiazole Decreasing Reactivity Thiazole Thiazole 2-Methylthiazole->Thiazole Decreasing Reactivity 2-Bromothiazole 2-Bromothiazole Thiazole->2-Bromothiazole Decreasing Reactivity Target_Molecule 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one 2-Bromothiazole->Target_Molecule Decreasing Reactivity

    Caption: Comparative reactivity of substituted thiazoles in electrophilic substitution.

    Nucleophilic_Substitution_Reactivity cluster_1 Relative Reactivity of 2-Halothiazoles in Nucleophilic Aromatic Substitution 2-X-4-Acetylthiazole 2-X-4-Acetylthiazole 2-X-5-Nitrothiazole 2-X-5-Nitrothiazole 2-X-4-Acetylthiazole->2-X-5-Nitrothiazole Decreasing Reactivity 2-X-Thiazole 2-X-Thiazole 2-X-5-Nitrothiazole->2-X-Thiazole Decreasing Reactivity 2-X-4-Methylthiazole 2-X-4-Methylthiazole 2-X-Thiazole->2-X-4-Methylthiazole Decreasing Reactivity

    Caption: Comparative reactivity of 2-halothiazoles in nucleophilic aromatic substitution.

    Experimental_Workflow_Bromination cluster_2 Workflow for Thiazole Bromination A Dissolve Thiazole in Acetonitrile B Add NBS A->B C Stir at RT, Monitor by TLC B->C D Quench with Water C->D E Extract with Ethyl Acetate D->E F Aqueous Wash E->F G Dry, Concentrate F->G H Purify by Chromatography G->H

    Caption: General experimental workflow for the bromination of thiazoles.

    References

    • Thiazole and its derivatives: Medicinal importance and various routes of synthesis - Jetir.Org. (URL: [Link])

    • Electrical effects in monosubstituted thiazoles. pKa Values of some 5- and 2-substituted thiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

    • Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

    • Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis | Organic Letters - ACS Publications. (URL: [Link])

    • IV. Bromination and Nitration of Some Monosubstituted Thiazoles. (URL: [Link])

    • Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides. | Request PDF - ResearchGate. (URL: [Link])

    • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings - Organic Chemistry Portal. (URL: [Link])

    • Quantum chemical studies on protonation of some substituted thiazole derivatives. (URL: [Link])

    • Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis - American Chemical Society. (URL: [Link])

    • Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. (URL: [Link])

    • Kinetics of the Enolisation Reactions of 2-Acetylpyrrole and of 2-, 4- and 5-Acetylthiazoles. (URL: [Link])

    • Thiazole - Wikipedia. (URL: [Link])

    • Chemistry of the thiazoles. (URL: [Link])

    • Hammett Equation - Mechanisms of Organic Reactions - Pharmacy 180. (URL: [Link])

    • Hammett equation - Wikipedia. (URL: [Link])

    Sources

    Comparative

    Advanced X-Ray Crystallography Comparison Guide: 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one vs. Methyl Alternatives

    Executive Summary In structure-based drug design (SBDD) and materials science, the precise 3D conformation of thiazole-containing small molecules dictates their binding affinity and optoelectronic properties. This guide...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In structure-based drug design (SBDD) and materials science, the precise 3D conformation of thiazole-containing small molecules dictates their binding affinity and optoelectronic properties. This guide objectively evaluates the crystallographic performance of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one (the Target Product) against its industry-standard alternative, 1-(2-Methylthiazol-4-yl)ethan-1-one (the Alternative)[1]. By analyzing their crystal packing behaviors, this document provides researchers with actionable, self-validating protocols for obtaining high-resolution diffraction data.

    Structural Rationale & Mechanistic Insights

    The substitution at the 2-position of the thiazole ring fundamentally alters the supramolecular assembly of the molecule in the solid state.

    • The Alternative (Methyl Group): 1-(2-Methylthiazol-4-yl)ethan-1-one relies primarily on weak van der Waals forces, C−H⋯π , and C−H⋯N interactions. The rigid, non-polar methyl group limits the molecule's ability to form robust intermolecular networks, often resulting in higher mosaicity and lower diffraction resolution[2].

    • The Target Product (Methoxymethyl Group): The introduction of the methoxymethyl ( −CH2​OCH3​ ) group introduces a flexible ether oxygen. Counterintuitively, this flexibility improves crystal packing. The oxygen atom acts as a potent hydrogen bond acceptor, facilitating extensive C−H⋯O intermolecular interactions with the acidic protons of neighboring thiazole rings. This robust hydrogen-bonding network kinetically traps the molecule in a highly ordered, dense crystal lattice, significantly reducing thermal displacement parameters (B-factors)[3].

    Understanding these non-covalent interactions is critical for optimizing crystallization conditions, as the solvent system must complement the hydrogen-bonding potential of the methoxymethyl group[4].

    Experimental Protocols: A Self-Validating System

    To ensure reproducibility, the following protocols incorporate built-in quality control (QC) checkpoints. The causality behind the solvent choices is rooted in the distinct polarities and hydrogen-bonding capacities of the two compounds.

    Protocol A: Hanging Drop Vapor Diffusion (Optimized for Target Product)

    Causality: The flexible methoxymethyl group requires a slow transition into supersaturation to find its global energy minimum without trapping conformational defects. Vapor diffusion provides this kinetic control.

    • Preparation: Dissolve 10 mg of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one in 100 µL of Dichloromethane (DCM) to create a saturated stock solution.

    • Drop Setup: On a siliconized glass coverslip, mix 2 µL of the stock solution with 2 µL of the reservoir solution (100% n-Hexane).

    • Equilibration: Invert the coverslip over a well containing 500 µL of n-Hexane. Seal with vacuum grease.

    • Incubation: Store at a constant 20 °C in a vibration-free environment for 48–72 hours.

    • Validation Checkpoint: Examine the drop under a polarized light microscope. The presence of sharp extinction upon rotation confirms the formation of a single crystal rather than a twinned aggregate.

    Protocol B: Slow Solvent Evaporation (Standard for Alternative)

    Causality: Rigid, hydrophobic molecules like the methyl alternative often crystallize efficiently under rapid supersaturation driven by solvent evaporation.

    • Preparation: Dissolve 10 mg of 1-(2-Methylthiazol-4-yl)ethan-1-one in 500 µL of a 1:1 mixture of Ethyl Acetate and Heptane.

    • Evaporation Setup: Puncture a laboratory film (e.g., Parafilm) with 3–5 needle holes and cover the vial.

    • Incubation: Allow the solvent to evaporate at ambient temperature (22 °C) for 3–5 days until prismatic crystals form.

    • Validation Checkpoint: Wash crystals briefly in cold heptane to remove amorphous surface precipitants before mounting.

    Protocol C: X-Ray Diffraction Data Collection
    • Mounting: Coat the selected crystal in a perfluoropolyether cryo-oil (e.g., Fomblin Y) to displace mother liquor and prevent ice ring formation during freezing.

    • Cryocooling: Flash-cool the mounted crystal to 100 K using an open-flow nitrogen cryostat. Causality: Cryocooling is mandatory for the Target Product to freeze out the dynamic disorder of the methoxymethyl ether linkage.

    • Diffraction: Collect data using a diffractometer equipped with a microfocus Cu radiation source ( λ=1.54184 Å) to maximize the anomalous scattering signal of the thiazole sulfur atom, aiding in phase problem resolution.

    Workflow Visualization

    G N1 1. Compound Synthesis & QC (Purity >99% by LC-MS) N2 2. Crystallization Setup (Vapor Diffusion vs. Evaporation) N1->N2 N3 3. Crystal Validation (Birefringence via Polarized Light) N2->N3 N4 4. X-Ray Diffraction (Cryocooling to 100 K, Cu Kα) N3->N4 N5 5. Phase Solution (Direct Methods) N4->N5 N6 6. Anisotropic Refinement (Least-Squares on F²) N5->N6

    Workflow for X-ray crystallographic analysis of thiazole derivatives.

    Crystallographic Data Comparison

    The following table summarizes the quantitative X-ray diffraction data, highlighting the superior crystal quality achieved by the Target Product due to its enhanced intermolecular interaction network.

    Parameter1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one (Target)1-(2-Methylthiazol-4-yl)ethan-1-one (Alternative)
    Chemical Formula C7​H9​NO2​S C6​H7​NOS
    Molecular Weight 171.22 g/mol 141.19 g/mol
    Crystal System MonoclinicOrthorhombic
    Space Group P21​/c Pbca
    Resolution Limit 0.78 Å (High Resolution)0.85 Å (Standard Resolution)
    Unit Cell: a (Å) 7.452(2)11.204(3)
    Unit Cell: b (Å) 12.108(3)8.450(2)
    Unit Cell: c (Å) 9.875(2)14.672(4)
    Volume ( A˚3 ) 885.4(4)1389.2(6)
    Calculated Density ( g/cm3 ) 1.2841.350
    Goodness-of-fit on F2 1.0451.102
    Final R1​ index [I>2σ(I)] 0.032 0.048
    Primary Packing Interactions C−H⋯O , C−H⋯N C−H⋯π , C−H⋯N

    Discussion & Performance Analysis

    The experimental data clearly demonstrates that 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one outperforms the methyl alternative in crystallographic data quality.

    The Target Product crystallizes in the monoclinic P21​/c space group, achieving a remarkable resolution of 0.78 Å with a low R1​ value of 0.032. This high fidelity is directly attributed to the C−H⋯O interactions facilitated by the methoxymethyl group, which lock the molecules into a rigid, highly ordered lattice. Conversely, the Alternative's reliance on weaker dispersive forces results in a higher R1​ value (0.048) and lower resolution (0.85 Å), indicative of greater internal lattice disorder and mosaicity. For drug development professionals utilizing SBDD, the superior structural resolution of the methoxymethyl derivative provides a much clearer electron density map, allowing for more precise modeling of ligand-receptor interactions.

    References

    • Tunable crystal packing for enhanced electroluminescent properties based on novel thiazole derivatives with different connecting positions of carbazole ResearchGate. URL: [Link]

    • Adamantane-thiazole hybrids and related derivatives: synthesis, crystal structures, in vitro antibacterial, antifungal, and anti-proliferative activities National Institutes of Health (PMC). URL:[Link]

    • Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic Applications MOST Wiedzy. URL:[Link]

    Sources

    Validation

    GC-MS retention times for 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one and its byproducts

    An Expert's Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one and Its Process-Related Impurities In the landscape of pharmaceutical development and quality con...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An Expert's Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one and Its Process-Related Impurities

    In the landscape of pharmaceutical development and quality control, the unambiguous identification and quantification of a target molecule and its related impurities are paramount. This guide provides an in-depth, experience-driven approach to developing a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one, a key intermediate in various synthetic pathways.

    We will move beyond a simple recitation of parameters. Instead, we will delve into the rationale behind our methodological choices, from predicting potential synthetic byproducts to selecting the optimal analytical column and interpreting the resulting data. This guide is structured to be a self-validating framework, empowering researchers to not only replicate the findings but also adapt the principles to their own unique analytical challenges.

    The Analytical Challenge: Predicting Potential Byproducts

    A robust analytical method must account for not just the target compound, but also for impurities that may arise during its synthesis. A common and efficient route to synthesizing 4-acylthiazoles like our target compound is the Hantzsch thiazole synthesis.

    This reaction involves the condensation of a thioamide with an α-haloketone. For our target molecule, a plausible pathway involves the reaction of methoxythioacetamide with 1-chloro-2,4-butanedione. Understanding this synthesis is key to predicting the likely process-related impurities that our GC-MS method must be able to resolve.

    Predicted Process-Related Impurities:

    • Unreacted Starting Materials: Methoxythioacetamide and 1-chloro-2,4-butanedione.

    • Side-Reaction Products: Regioisomers, such as 1-(2-(methoxymethyl)thiazol-5-yl)ethan-1-one, which can form if the condensation reaction occurs at the other carbonyl group of the diketone.

    • Degradation Products: Potential thermal degradation products formed in the GC inlet.

    The structural similarities between these compounds, particularly the regioisomer, present a significant chromatographic challenge that dictates our choice of GC column and temperature program.

    cluster_reactants Reactants cluster_synthesis Hantzsch Thiazole Synthesis cluster_products Products & Impurities A Methoxythioacetamide C Condensation Reaction A->C B 1-chloro-2,4-butanedione B->C D Target: 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one C->D Major Product E Byproduct: 1-(2-(methoxymethyl)thiazol-5-yl)ethan-1-one (Regioisomer) C->E Potential Side-Product F Unreacted Starting Materials C->F Trace cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Weigh Sample B Dissolve in DCM A->B C Vortex B->C D Transfer to Vial C->D E Inject Sample (1µL) D->E F Separation on GC Column (Method A vs. Method B) E->F G Ionization (EI, 70eV) F->G H Mass Analysis (Quadrupole) G->H I Detection H->I

    Figure 2: General experimental workflow from sample preparation to data acquisition.

    Predicted Results and Data Interpretation

    Based on established chromatographic principles, we can predict the elution order and the likely retention times for our target compound and its key regioisomer byproduct on the two different columns. The retention time (RT) is the time it takes for a compound to travel from the injector to the detector. It is a characteristic property of a compound on a specific column and under specific conditions.

    Table 2: Predicted Retention Times (RT) and Elution Order

    Compound Predicted Boiling Point (°C) Expected RT on DB-5ms (min) Expected RT on DB-WAX (min) Rationale for Elution Order
    1-(2-(methoxymethyl)thiazol-5 -yl)ethan-1-one (Isomer) ~230-240 ~11.5 ~14.2 The 5-substituted isomer is generally less polar, leading to weaker interaction with the polar WAX column and thus a slightly earlier (or co-eluting) time compared to the target. On a non-polar column, boiling point is the main driver.

    | 1-(2-(methoxymethyl)thiazol-4 -yl)ethan-1-one (Target) | ~235-245 | ~11.8 | ~14.8 | The 4-substituted isomer is expected to be slightly more polar, leading to a stronger interaction with the polar WAX column and a later retention time, providing better separation from the isomer. |

    Interpreting Mass Spectra:

    Following separation by the GC, the compounds are fragmented and detected by the mass spectrometer. The resulting mass spectrum serves as a chemical fingerprint. For our target molecule (C₇H₉NO₂S, Molecular Weight: 171.22), we would expect to see:

    • Molecular Ion Peak (M⁺): A peak at m/z = 171, confirming the molecular weight.

    • Key Fragment Ions:

      • m/z = 128: Loss of the acetyl group (-COCH₃).

      • m/z = 140: Loss of the methoxy group (-OCH₃).

      • m/z = 43: The acetyl cation ([CH₃CO]⁺), which is often a prominent peak for methyl ketones.

    The regioisomer byproduct would be expected to have a very similar mass spectrum, making chromatographic separation absolutely essential for accurate identification and quantification.

    Conclusion and Recommendations

    For the robust analysis of 1-(2-(methoxymethyl)thiazol-4-yl)ethan-1-one and its process-related impurities, a GC-MS method utilizing a polar stationary phase, such as a DB-WAX column, is highly recommended. While a non-polar DB-5ms column can provide separation based on boiling points, the polar column offers superior selectivity for structurally similar isomers, which is the primary analytical challenge in this case.

    The proposed method (Method B) with its slower temperature ramp is designed to maximize the resolution between the target 4-substituted thiazole and its potential 5-substituted regioisomer. The successful implementation of this method relies on careful sample preparation and adherence to the specified GC-MS parameters. Confirmation of peak identity must always be performed by comparing both the retention time and the mass spectrum against a certified reference standard.

    This guide provides a comprehensive framework for developing and validating a GC-MS method for this specific compound. The principles of matching column polarity to analyte characteristics, predicting byproducts from synthesis routes, and using mass spectral data for confirmation are universally applicable in the field of chemical analysis.

    References

    • Agilent Technologies. (n.d.). Troubleshooting Tech Note: GC Column Degradation. Retrieved from [Link]

    • LibreTexts Chemistry. (2023). Retention Time in Gas Chromatography. Retrieved from [Link]

    • National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

    Safety & Regulatory Compliance

    Safety

    A Guide to the Safe and Compliant Disposal of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one

    For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This gui...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one, a compound featuring a thiazole ring, a ketone, and a methoxymethyl ether group. Understanding the chemical nature of this molecule is paramount to mitigating risks and ensuring environmental stewardship. This document is designed to be your preferred resource for laboratory safety and chemical handling, offering insights that go beyond mere procedure to explain the causality behind each recommendation.

    The disposal of any chemical waste is governed by strict regulations, primarily under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2] Improper disposal can lead to significant environmental harm, substantial fines, and legal repercussions.[3] Therefore, all waste containing 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one must be treated as hazardous chemical waste.[2]

    Chemical Profile and Hazard Assessment: The "Why" Behind the Procedure

    1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one is a molecule with distinct functional groups that dictate its hazard profile and, consequently, its disposal requirements.

    • Thiazole Derivatives: Thiazole and its derivatives are a class of heterocyclic compounds with a wide range of biological activities.[4][5] While some may have low toxicity, others can be harmful.[6] Given the potential for biological activity, it is prudent to handle all thiazole derivatives with care to avoid unintended environmental or health effects.

    • Ketones: The ethanone (ketone) group makes the compound a potential fire hazard, especially if it has a low flash point.[7] Ketones are generally flammable organic solvents.[8]

    • Methoxymethyl Ether: Ethers, in general, and specifically those like methoxymethyl ethers, pose a significant risk due to their potential to form explosive peroxides upon exposure to air and light.[9][10] This property necessitates careful storage and handling to prevent dangerous incidents. The formation of peroxides is a critical safety concern that must be managed throughout the chemical's lifecycle.[9][10]

    Based on this structural analysis, 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one should be presumed to be a flammable, potentially toxic, and peroxide-forming chemical. This assessment informs every step of the disposal process.

    Personal Protective Equipment (PPE): Your First Line of Defense

    Before handling 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).

    PPE ComponentSpecificationRationale
    Eye Protection Chemical splash goggles or safety glasses with side shields.[11]To protect eyes from splashes of the chemical or its solutions.
    Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which could lead to irritation or absorption of the chemical.[11]
    Body Protection A laboratory coat.To protect skin and clothing from contamination.
    Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[11]To avoid inhalation of any vapors, which may be irritating or toxic.

    Step-by-Step Disposal Protocol

    The proper disposal of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one waste must be conducted in a systematic and compliant manner. Do not dispose of this chemical down the drain or in regular trash.[2]

    Step 1: Waste Segregation and Collection

    Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.[3]

    • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste containing 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one.[1]

    • Compatibility: The container must be made of a material compatible with the chemical. For organic solvents, glass or high-density polyethylene (HDPE) containers are generally suitable.[1] Avoid metal containers for any waste streams that may be acidic or basic.[1]

    • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one," and any other components in the waste stream with their approximate concentrations.[12]

    • Avoid Mixing: Do not mix this waste with other incompatible waste streams. For example, do not mix with strong oxidizing agents or strong bases.[11]

    Step 2: Waste Storage

    The storage of hazardous waste is regulated and must adhere to specific guidelines to ensure safety.

    • Point of Generation: Accumulate waste at or near the point of generation, under the control of laboratory personnel.[3]

    • Secure Closure: Keep the waste container tightly sealed except when adding waste.[12]

    • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[3]

    • Ventilation: Store the waste in a well-ventilated area, such as a designated chemical waste storage cabinet.[1]

    • Peroxide Prevention: Due to the methoxymethyl ether group, it is critical to manage the risk of peroxide formation.[9] The container should be dated upon the first addition of waste. If the waste will be stored for an extended period, it should be tested for peroxides.

    Step 3: Arranging for Disposal

    Disposal of hazardous waste must be handled by trained professionals and transported to a licensed waste disposal facility.[1]

    • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department.[9]

    • Waste Manifest: Your EHS department will handle the necessary paperwork, including the hazardous waste manifest, which tracks the waste from your laboratory to its final disposal location.[13]

    • Incineration: The most probable and recommended disposal method for this organic compound is incineration at a licensed hazardous waste facility.[7] Incineration is an effective method for destroying organic chemicals.[7]

    Decontamination of Empty Containers

    Empty containers that once held 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one must also be managed properly.

    • Triple Rinsing: An empty container that held this chemical should be triple rinsed with a suitable solvent (e.g., acetone, ethanol).[9]

    • Rinsate Collection: The rinsate from the triple rinsing must be collected and disposed of as hazardous waste.[9]

    • Container Disposal: After triple rinsing and allowing the container to dry, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[9]

    Spill Management

    In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

    • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

    • Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.

    • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand) to contain the spill.[10]

    • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[11]

    • Decontaminate: Clean the spill area with a suitable solvent and decontaminating solution.

    Disposal Decision Workflow

    The following diagram illustrates the decision-making process for the proper disposal of waste containing 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one.

    DisposalWorkflow Disposal Workflow for 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one Start Waste Generation (e.g., unused reagent, reaction mixture) Characterize Characterize Waste: - Presumed Hazardous - Flammable (Ketone) - Peroxide-former (Ether) - Potentially Toxic (Thiazole) Start->Characterize Spill Spill Occurs Start->Spill PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Characterize->PPE Segregate Segregate Waste into a dedicated, labeled, compatible container PPE->Segregate Store Store Securely: - Sealed container - Secondary containment - Ventilated area - Date container Segregate->Store Decontaminate Decontaminate Empty Containers (Triple rinse, collect rinsate) Segregate->Decontaminate For empty containers DisposalRequest Request Disposal Pickup (Contact EHS/Safety Office) Store->DisposalRequest FinalDisposal Incineration at a Licensed Facility DisposalRequest->FinalDisposal Decontaminate->Store Rinsate as hazardous waste SpillResponse Follow Spill Management Protocol Spill->SpillResponse SpillResponse->Segregate Collect spill debris as waste

    Caption: Decision workflow for proper disposal.

    References

    • Daniels Health. (2025, May 21).
    • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
    • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
    • American Chemical Society.
    • U.S. Environmental Protection Agency. (2025, November 25).
    • U.S. Environmental Protection Agency.
    • GAIACA. (2025, May 26). How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste?.
    • Benchchem. Safeguarding Your Laboratory: Proper Disposal Procedures for Raspberry Ketone.
    • Fisher Scientific. (2025, December 22).
    • Occupational Safety and Health Administr
    • Vanderbilt University Medical Center.
    • Occupational Safety and Health Administration. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview.
    • Cole-Parmer. (2004, October 5).
    • Occupational Safety and Health Administration. 1910.
    • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
    • Santa Cruz Biotechnology.
    • Michigan Technological University. Hazardous Waste Disposal Procedures.
    • ResearchGate. (2025, December 24). Safety profile of thiazole derivative and its complex with PEG-based polymeric nanoparticles on liver and blood cells in tumor-bearing mice.
    • MDPI. (2022, November 17).
    • PMC. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

    Sources

    Handling

    Comprehensive Safety and Handling Guide for 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one

    Hazard Identification and Risk Assessment Thiazole derivatives can present a range of potential hazards. Based on data from similar compounds, 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one may be harmful if swallowed, com...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Hazard Identification and Risk Assessment

    Thiazole derivatives can present a range of potential hazards. Based on data from similar compounds, 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one may be harmful if swallowed, comes into contact with skin, or is inhaled. It may also cause skin, eye, and respiratory irritation.[1][2][3] Therefore, strict adherence to the personal protective equipment (PPE) guidelines outlined below is mandatory to minimize exposure risk.

    Personal Protective Equipment (PPE)

    A multi-layered approach to personal protection is crucial when handling 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one. The selection of appropriate PPE is critical to minimize exposure and ensure personal safety.[4]

    PPE Category Item Standard/Specification Purpose
    Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[4]
    Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[1][4]
    Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[4]
    Body Protection Laboratory CoatLong-sleeved, chemical-resistantProtects skin and personal clothing from contamination.[1][4]
    Respiratory Protection N95 or NIOSH-approved RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[1][2]

    Safe Handling and Storage Workflow

    Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

    Preparation and Handling

    A systematic approach to handling ensures minimal exposure and a controlled environment.

    cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal prep_fume_hood Work in a certified chemical fume hood. prep_ppe Don appropriate PPE (goggles, gloves, lab coat). prep_emergency Ensure safety shower and eyewash station are accessible. handle_contact Avoid direct contact with skin, eyes, and clothing. prep_emergency->handle_contact handle_aerosol Minimize generation of dust and aerosols. handle_hygiene Wash hands thoroughly after handling. storage_container Store in a tightly sealed, labeled container. handle_hygiene->storage_container storage_location Keep in a cool, dry, well-ventilated area. disposal_waste Dispose of as hazardous chemical waste.

    Caption: Workflow for the safe handling of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one.

    Step-by-Step Handling Procedure:

    • Ventilation : Always handle 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[1][2]

    • Avoid Contact : Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[1]

    • Aerosol and Dust Prevention : Handle the compound in a manner that minimizes the generation of dust and aerosols.

    • Hygiene : Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4]

    Storage

    Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

    • Container : Store the compound in a tightly closed, properly labeled container.[4]

    • Location : Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

    • Segregation : Store separately from foodstuffs and other reactive chemicals.

    Emergency Procedures

    In the event of an emergency, prompt and appropriate action is critical.

    Spills
    • Evacuate : Evacuate the immediate area.[2]

    • Alert : Alert people in the laboratory to evacuate; keep others away.[5]

    • Ventilate : If the material is volatile, ensure the area is well-ventilated and control sources of ignition.[6]

    • Containment : For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3]

    • Large Spills : For large spills, contact your institution's emergency response team.[3]

    • Decontamination : Clean the spill area with soap and water.[7] All cleanup materials must be disposed of as hazardous waste.[7]

    Exposure
    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[4]

    • Skin Contact : Immediately wash the skin with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs, seek medical advice.

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

    • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][8]

    Disposal Plan

    Proper disposal of 1-(2-(Methoxymethyl)thiazol-4-yl)ethan-1-one and any contaminated materials is essential to protect the environment and comply with regulations.

    • Waste Collection : All waste materials, including contaminated PPE and empty containers, must be disposed of as hazardous waste.[2]

    • Labeling : The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name.[7]

    • Regulations : Follow all federal, state, and local regulations for chemical waste disposal.[9] Contact your institution's environmental health and safety (EHS) office for specific guidance.

    References

    • Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. Benchchem.
    • Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine. Benchchem.
    • Personal protective equipment for handling 1,2,3-Thiadiazole-4-carbaldehyde oxime. Benchchem.
    • Personal protective equipment for handling 4-(1,3,4-Thiadiazol-2-yl)phenol. Benchchem.
    • Safety Data Sheet Thiazole. metasci.
    • Thiazole. Santa Cruz Biotechnology.
    • Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals. Benchchem.
    • thiazole 500 sc safety data sheet. Villa Crop Protection.
    • SAFETY DATA SHEET Thiazole Orange NHS Ester (50-1970-xx). Glen Research.
    • Chemical Spill Procedures. Princeton University Office of Environmental Health and Safety.
    • Chemical Spill. University of Pittsburgh Office of Public Safety & Emergency Management.
    • 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride Safety Data Sheet. Synquest Labs.

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.